molecular formula C10H12O2 B057302 2,3,5-Trimethylbenzoic acid CAS No. 2437-66-3

2,3,5-Trimethylbenzoic acid

Cat. No.: B057302
CAS No.: 2437-66-3
M. Wt: 164.2 g/mol
InChI Key: WJPISYUIIFJNPA-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbenzoic acid is a strategically substituted benzoic acid derivative of significant interest in synthetic organic chemistry and materials research. Its core value lies in the steric and electronic influence of the 2,3,5-trimethyl substitution pattern. The methyl groups adjacent to the carboxylic acid function introduce considerable steric hindrance, which can be exploited to control reaction regioselectivity, impede rotation in molecular systems, and serve as a robust backbone for the construction of more complex architectures. This compound is primarily utilized as a key precursor or building block in the synthesis of ligands for catalysis, particularly those requiring bulky, electron-donating groups to modulate metal center activity. Furthermore, it finds application in the development of liquid crystals and organic semiconductors, where its rigid, planar core and methyl substituents can influence mesomorphic behavior and solid-state packing. In pharmaceutical research, it serves as a crucial intermediate for the preparation of candidate molecules, where the trimethylbenzoic acid moiety can impart specific pharmacodynamic properties by occupying defined hydrophobic pockets in target proteins. Its mechanism of action in these contexts is not as a direct bioactive agent but as a structural determinant that governs molecular conformation, intermolecular interactions, and overall physicochemical properties of the final target molecule. Researchers value this compound for its versatility in designing molecules with tailored steric bulk and its utility in probing structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPISYUIIFJNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947229
Record name 2,3,5-Trimethylbenzoic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2437-66-3
Record name 2,3,5-Trimethylbenzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylbenzoic acid
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Foundational & Exploratory

what are the physical properties of 2,3,5-trimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2,3,5-Trimethylbenzoic Acid

Abstract

This compound (CAS No. 2437-66-3) is an aromatic carboxylic acid with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing purification protocols, and formulating final products. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by experimental data and methodologies. The document is intended for researchers, chemists, and drug development professionals who require detailed and actionable data for their work with this compound.

Molecular and Chemical Identity

This compound, also known as γ-Isodurylic Acid, is a substituted benzoic acid.[1] Its structure consists of a benzene ring functionalized with a carboxylic acid group and three methyl groups at the 2, 3, and 5 positions. This substitution pattern imparts specific steric and electronic properties that influence its physical behavior.

The molecular structure of this compound is visualized below.

Caption: Chemical structure of this compound.

Summary of Physical Properties

The fundamental physical properties of this compound are summarized in the table below for quick reference. These values are critical for predicting the compound's behavior in various experimental and industrial settings.

PropertyValueUnitReference(s)
CAS Number 2437-66-3N/A[1][2][3]
Molecular Formula C₁₀H₁₂O₂N/A[1][2][3]
Molecular Weight 164.20 g/mol [1][2]
Melting Point 124°C[2]
Boiling Point 294.2 (at 760 mmHg)°C[2][3]
Density 1.088g/cm³[2]
Flash Point 137.1°C[2][3]
Vapor Pressure 0.000746 (at 25 °C)mmHg[3]
Refractive Index 1.544N/A[2][3]
XLogP3 (LogP) 2.5N/A[1][2]
Topological Polar Surface Area 37.3Ų[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

Detailed Property Analysis

Solid-State Properties and Melting Point

This compound exists as a crystalline solid at room temperature. Its melting point of 124 °C is indicative of a stable crystal lattice structure stabilized by intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups of adjacent molecules and van der Waals forces between the aromatic rings.[2] The relatively sharp melting point suggests a high degree of purity for commercially available samples.

Boiling Point and Thermal Stability

The compound exhibits a high boiling point of 294.2 °C at atmospheric pressure.[2][3] This is attributed to the strong intermolecular hydrogen bonds that form dimers in the liquid phase, requiring significant thermal energy to overcome and transition into the gaseous state. The high boiling point also suggests good thermal stability, which is advantageous for reactions conducted at elevated temperatures.

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar carboxylic acid head and its nonpolar trimethyl-substituted benzene ring.

  • Aqueous Solubility: Due to the hydrophobic nature of the three methyl groups and the benzene ring, the compound is expected to have low solubility in water. The polar carboxylic acid group allows for some interaction with water, but the overall character of the molecule is hydrophobic.

  • Organic Solvent Solubility: It is anticipated to be significantly more soluble in organic solvents.[4] Polar aprotic solvents like acetone and ethyl acetate can solvate the carboxylic acid group, while nonpolar solvents like toluene can interact favorably with the aromatic ring. Alcohols such as ethanol and methanol are also effective solvents due to their ability to engage in hydrogen bonding with the carboxylic acid moiety.[4]

The octanol-water partition coefficient (LogP) of 2.5 further quantifies its lipophilic nature, indicating a preference for non-aqueous environments.[1][2]

Acidity (pKa)

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The expected characteristic absorption bands include:

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5]

  • C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ from the methyl groups.

  • C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹, indicative of the carbonyl group in an aromatic carboxylic acid.[5]

  • C=C Stretch (Aromatic): Medium absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A medium band in the 1320-1210 cm⁻¹ range, coupled with the O-H bend.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR:

    • -COOH Proton: A singlet, typically deshielded, appearing far downfield (>10 ppm). Its chemical shift can be concentration-dependent.

    • Aromatic Protons: Two singlets (or closely spaced doublets) in the aromatic region (≈7-8 ppm), corresponding to the protons at the C4 and C6 positions.

    • Methyl Protons (-CH₃): Three distinct singlets in the aliphatic region (≈2.0-2.5 ppm), each integrating to 3 protons.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal in the 170-180 ppm range.

    • Aromatic Carbons: Six distinct signals in the aromatic region (≈125-140 ppm), with quaternary carbons showing different intensities than protonated carbons.

    • Methyl Carbons (-CH₃): Three signals in the upfield region (≈15-25 ppm).

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound will exhibit a distinct molecular ion peak.

  • Molecular Ion (M⁺): A strong peak at m/z = 164, corresponding to the molecular weight of the compound.[1]

  • Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (m/z = 147) and the loss of -COOH (m/z = 119).

Experimental Methodologies

To ensure data integrity, standardized protocols must be employed for determining physical properties.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating Ramp: Set a rapid heating ramp (10-20 °C/min) for a coarse determination. Observe the approximate melting temperature.

  • Fine Measurement: For an accurate measurement, repeat the process with a new sample. Set the initial temperature to ~20 °C below the coarse melting point and use a slow heating ramp (1-2 °C/min).

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).

Workflow: Solubility Determination

This workflow outlines the equilibrium solubility method.

Solubility_Workflow Figure 2. Workflow for Equilibrium Solubility Determination A 1. Preparation Add excess solid this compound to a known volume of the chosen solvent. B 2. Equilibration Seal the vial and agitate (e.g., shake or stir) at a constant temperature for 24-48 hours. A->B Ensure saturation C 3. Phase Separation Allow the suspension to settle. Alternatively, centrifuge to pellet the excess solid. B->C Reach equilibrium D 4. Sampling & Dilution Carefully withdraw a known volume of the supernatant. Dilute with a suitable solvent. C->D Isolate saturated solution E 5. Quantification Analyze the diluted sample using a calibrated method (e.g., HPLC-UV, UV-Vis Spectroscopy). D->E F 6. Calculation Calculate the original concentration in mg/mL or mol/L based on the analysis and dilution factor. E->F

Caption: A step-by-step process for determining the solubility of a compound.

Conclusion

The physical properties of this compound are well-defined and consistent with its molecular structure. Its solid nature, high melting and boiling points, and lipophilic character are key considerations for its use in synthesis and formulation. The provided spectroscopic data and experimental protocols offer a robust framework for quality control and methodological development for scientists and researchers working with this versatile chemical intermediate.

References

  • ChemIndex. (n.d.). 2437-66-3 | this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75534, this compound. PubChem. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

2,3,5-trimethylbenzoic acid chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,5-Trimethylbenzoic Acid: Structure, Bonding, and Scientific Applications

Abstract

This compound (also known as γ-isodurylic acid) is a substituted aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1][2][3] Its unique structural arrangement, featuring three methyl groups and a carboxylic acid function on a benzene ring, imparts specific steric and electronic properties that are of significant interest in organic synthesis, materials science, and drug development. This guide provides a comprehensive analysis of its molecular structure, the nature of its chemical bonding, key physicochemical and spectroscopic properties, and its role as a synthetic intermediate. We will explore the interplay between its functional groups, which governs its reactivity, intermolecular interactions, and potential applications.

Molecular Architecture and Bonding Analysis

The foundation of this compound's chemical personality lies in its molecular structure, which combines an aromatic core with electron-donating and electron-withdrawing functional groups.

IUPAC Name: this compound[1] CAS Number: 2437-66-3[2] Molecular Formula: C₁₀H₁₂O₂[3] Molecular Weight: 164.20 g/mol [1][2]

chemical_structure cluster_ring Aromatic Core C1 C C2 C C1->C2 C6 C C1->C6 COOH C(=O)OH C1->COOH C1 C3 C C2->C3 C2->C3 CH3_2 H₃C C2->CH3_2 C2 C4 C C3->C4 CH3_3 CH₃ C3->CH3_3 C3 C5 C C4->C5 C4->C5 H4 H C4->H4 C5->C6 CH3_5 CH₃ C5->CH3_5 C5 C6->C1 H6 H C6->H6 synthesis_workflow Start 1,2,4-Trimethylbenzene (Pseudocumene) Oxidation Oxidation Reaction (e.g., KMnO₄, heat) Start->Oxidation Step 1 Intermediate Potassium 2,3,5-Trimethylbenzoate (Salt Intermediate) Oxidation->Intermediate Step 2 Acidification Acidification (e.g., HCl) Intermediate->Acidification Step 3 Product This compound Acidification->Product Step 4 Purification Purification (Recrystallization) Product->Purification Step 5 Final Final Product Purification->Final

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of Pseudocumene (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge 1,2,4-trimethylbenzene and a solution of a strong oxidizing agent like potassium permanganate (KMnO₄) in water.

  • Oxidation: Heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple permanganate color. Causality: The strong oxidizing agent selectively attacks the benzylic protons of one of the methyl groups, which are more reactive than the aromatic protons, leading to the formation of the carboxylic acid.

  • Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

  • Isolation: Treat the filtrate with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt, causing the this compound to precipitate. Causality: The product is soluble in its basic salt form but has low solubility in acidic aqueous media.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.

Key Chemical Reactions
  • Esterification: The acid can be converted to its corresponding esters by reacting with an alcohol under acidic catalysis (Fischer esterification). However, the steric hindrance from the ortho-methyl group (at C2) can significantly slow down this reaction, potentially requiring more forcing conditions or alternative esterification methods (e.g., using acyl chlorides).

  • Acyl Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive 2,3,5-trimethylbenzoyl chloride, a valuable intermediate for synthesizing amides and esters.

  • Electrophilic Aromatic Substitution: The directing effects of the substituents are conflicting. The three methyl groups are activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The outcome of substitution reactions will depend heavily on the reaction conditions and the nature of the electrophile.

Intermolecular Forces and Solid-State Packing

In the solid state, the dominant intermolecular force is hydrogen bonding between the carboxylic acid groups of adjacent molecules. This interaction is highly directional and strong, leading to the formation of centrosymmetric dimers.

hydrogen_bonding R1 R- C1 C R1->C1 O1_double O C1->O1_double O1_single O-H C1->O1_single O2_double O O1_single->O2_double H-bond R2 -R C2 C R2->C2 C2->O2_double O2_single H-O C2->O2_single O2_single->O1_double H-bond

Caption: Dimerization of carboxylic acids via intermolecular hydrogen bonding.

This dimerization is responsible for the relatively high melting point of this compound compared to non-hydrogen bonding compounds of similar molecular weight. Van der Waals forces also contribute to the crystal packing.

Applications in Research and Development

While not as common as other isomers, this compound serves as a useful building block in specialized areas:

  • Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules where this specific substitution pattern is required. Its derivatives, such as the corresponding acyl chloride or esters, are key synthons.

  • Pharmaceutical and Agrochemical Research: Substituted benzoic acid motifs are prevalent in many bioactive molecules. [4]The unique steric and electronic profile of the 2,3,5-trimethyl substitution pattern can be exploited by medicinal chemists to fine-tune the properties of a lead compound, such as its binding affinity to a biological target or its metabolic stability.

  • Materials Science: Aromatic carboxylic acids are sometimes used as ligands in the synthesis of metal-organic frameworks (MOFs) or as components in liquid crystal and polymer formulations. [5]

Conclusion

This compound is a molecule defined by the interplay of its aromatic core, electron-donating methyl groups, and electron-withdrawing carboxylic acid function. Its structure results in significant steric hindrance around the reactive center, influencing its chemical behavior. A thorough understanding of its bonding, spectroscopic signatures, and reactivity is crucial for its effective utilization as a chemical intermediate in the design and synthesis of novel compounds for pharmaceutical and material science applications. The principles of hydrogen bonding dictate its solid-state structure and physical properties, making it a classic example for the study of intermolecular forces.

References

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CAS number 2437-66-3 properties and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Properties, Hazards, and Handling of 2,3,5-Trimethylbenzoic Acid (CAS No. 2437-66-3)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2437-66-3), a substituted aromatic carboxylic acid. The document is intended for researchers, chemists, and professionals in the fields of drug discovery and chemical synthesis. It delves into the physicochemical properties, spectral data, synthesis, and, most critically, the associated hazards and safe handling protocols. This guide aims to equip the reader with the necessary knowledge for the safe and effective use of this compound in a laboratory and research setting. A clarification is also provided regarding a potential point of confusion with another chemical entity, 2,6-Dibromo-4-nitropyridine N-oxide.

Introduction and Compound Identification

This compound, also known by its synonyms α-isodurylic acid and γ-isodurylic acid, is a methylated derivative of benzoic acid. Its chemical structure, characterized by a benzene ring substituted with a carboxyl group and three methyl groups at positions 2, 3, and 5, imparts specific chemical reactivity and physical properties that are of interest in various synthetic applications.

It is crucial to distinguish this compound (CAS No. 2437-66-3) from 2,6-Dibromo-4-nitropyridine N-oxide (CAS No. 98027-81-7). The latter is a distinct chemical compound with a different molecular structure, and consequently, different properties and hazards. 2,6-Dibromo-4-nitropyridine N-oxide is a yellow to off-white solid with a molecular formula of C₅H₂Br₂N₂O₃ and a molecular weight of 297.89 g/mol .[1][2] It is typically stored at 2-8°C.[1] This guide will focus exclusively on the compound associated with CAS No. 2437-66-3.

Chemical Structure

The structural representation of this compound is fundamental to understanding its chemical behavior.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental work. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 2437-66-3[3][4]
Molecular Formula C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [3][4]
Appearance White crystalline solid[5][6]
Melting Point 124 °C[4]
Boiling Point 294.2 °C at 760 mmHg[4]
Density 1.088 g/cm³[4]
Vapor Pressure 0.000746 mmHg at 25°C[7]
Flash Point 137.1 °C[4]
Solubility Sparingly soluble in water.[7]
pKa No data available
LogP 2.31[4]

Hazards and Toxicological Profile

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[8]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[8]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[8]

The toxicological data for this compound itself is limited. However, data for the broader class of trimethylbenzenes and benzoic acid can provide some insight. Exposure to trimethylbenzenes can lead to respiratory irritation and effects on the central nervous system.[9] Benzoic acid generally exhibits low acute toxicity.[10] In the absence of specific data for this compound, it is prudent to handle it with the care afforded to a compound with the potential for skin, eye, and respiratory irritation.

Hazard Identification and Response Workflow

The following diagram outlines the logical flow for identifying and responding to the hazards associated with this compound.

Hazard_Workflow cluster_identification Hazard Identification cluster_ppe Required Personal Protective Equipment (PPE) cluster_exposure In Case of Exposure H315 H315: Skin Irritation Gloves Chemical-resistant gloves H315->Gloves LabCoat Lab coat H319 H319: Eye Irritation Goggles Safety goggles/face shield H319->Goggles H335 H335: Respiratory Irritation Respirator Use in a well-ventilated area or with respiratory protection H335->Respirator Skin Skin Contact: Wash with plenty of soap and water. Gloves->Skin Eyes Eye Contact: Rinse cautiously with water for several minutes. Goggles->Eyes Inhalation Inhalation: Move to fresh air. Respirator->Inhalation Ingestion Ingestion: Seek medical attention.

Caption: Workflow for hazard identification and response.

Synthesis and Reactivity

Synthetic Routes
Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. As a carboxylic acid, it will react with bases to form salts. It is generally incompatible with strong oxidizing agents. Thermal decomposition may produce carbon monoxide and carbon dioxide.[6]

Applications in Research and Development

Substituted benzoic acids are important building blocks in organic synthesis. While specific, high-profile applications for this compound are not extensively documented in the public domain, its structural motifs suggest potential utility in:

  • Pharmaceutical Synthesis: As a fragment or intermediate in the synthesis of more complex active pharmaceutical ingredients. The lipophilic nature of the trimethyl-substituted phenyl ring can be used to modulate the pharmacokinetic properties of a drug candidate.

  • Materials Science: As a monomer or additive in the development of polymers and other advanced materials.

  • Agrochemical Research: As a scaffold for the development of new herbicides and pesticides.

Experimental Protocol: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound. The following is a generalized procedure for its safe handling in a research setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves for integrity before use.

  • Skin and Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[15]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

  • Keep away from incompatible materials such as strong oxidizing agents.[15]

Spill and Waste Disposal
  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[15]

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

This compound (CAS No. 2437-66-3) is a valuable chemical intermediate with defined physicochemical properties. Its primary hazards are skin, eye, and respiratory irritation. A thorough understanding of these hazards, coupled with stringent adherence to safe handling and storage protocols, is essential for its use in a research and development setting. It is imperative to correctly identify this compound by its CAS number to avoid confusion with other chemical entities.

References

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A Technical Guide to the Spectroscopic Characterization of 2,3,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3,5-trimethylbenzoic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and data interpretation of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectral data for this compound is not widely available in public databases, this guide leverages established principles of spectroscopic analysis for aromatic carboxylic acids to provide a robust framework for its characterization.

Introduction: The Significance of this compound

This compound (C₁₀H₁₂O₂) is an aromatic carboxylic acid with a molecular weight of 164.20 g/mol .[1] Its structural isomers have various applications, and the precise characterization of each isomer is crucial for its intended use, whether in organic synthesis, materials science, or as a potential pharmaceutical intermediate. Spectroscopic methods provide an unambiguous "fingerprint" of a molecule, allowing for structural elucidation and purity assessment. This guide will equip the reader with the foundational knowledge to acquire and interpret spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12-13Singlet (broad)1H-COOH
~7.0-7.5Singlet1HAr-H (position 6)
~6.8-7.2Singlet1HAr-H (position 4)
~2.3Singlet3H-CH₃ (position 2)
~2.2Singlet3H-CH₃ (position 3)
~2.1Singlet3H-CH₃ (position 5)

Causality behind Predictions: The broad singlet for the carboxylic acid proton is characteristic and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[2][3] The aromatic protons are expected to appear as singlets due to the substitution pattern, with their precise shifts influenced by the electronic effects of the methyl and carboxyl groups. The methyl protons will also appear as singlets, with slight variations in their chemical shifts due to their different positions on the aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. PubChem indicates the existence of a ¹³C NMR spectrum for this compound, though the data is not publicly displayed.[1] Based on general principles for substituted benzoic acids, we can predict the approximate chemical shifts.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~170-175-COOH
~135-140Ar-C (quaternary, position 1)
~130-135Ar-C (quaternary, position 2)
~130-135Ar-C (quaternary, position 3)
~125-130Ar-CH (position 4)
~135-140Ar-C (quaternary, position 5)
~120-125Ar-CH (position 6)
~15-25-CH₃

Expertise in Interpretation: The carboxyl carbon is significantly deshielded and appears at the downfield end of the spectrum.[2][3] The quaternary aromatic carbons (attached to substituents) will have distinct chemical shifts from the protonated aromatic carbons. The methyl carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized workflow for acquiring high-quality NMR spectra of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic carboxylic acids.[6]

    • Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient.

    • Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Reference phase->integrate

Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific chemical bonds.

Expected IR Absorption Bands

For this compound, the following characteristic absorption bands are expected.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
2500-3300O-H stretch (carboxylic acid)Broad
~3000C-H stretch (aromatic)Medium
2850-2960C-H stretch (methyl)Medium
1680-1710C=O stretch (carboxylic acid)Strong
1450-1600C=C stretch (aromatic)Medium-Strong
1210-1320C-O stretch (carboxylic acid)Medium
~920O-H bend (out-of-plane)Broad, Medium

Authoritative Grounding: The broad O-H stretching vibration is a hallmark of a hydrogen-bonded carboxylic acid.[2][3][7] The C=O stretching frequency for an aromatic carboxylic acid is typically lower than that of a saturated carboxylic acid due to conjugation.[8]

Experimental Protocol for FTIR Spectroscopy

This protocol outlines the procedure for obtaining an FTIR spectrum of this compound, a solid at room temperature.

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the expected values for an aromatic carboxylic acid.

    • Label the significant peaks in the spectrum.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal background Record Background clean->background apply Apply Sample background->apply collect Collect Spectrum apply->collect coadd Co-add Scans collect->coadd identify Identify Bands coadd->identify compare Compare to Expected Values identify->compare

Figure 2: Experimental workflow for FTIR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectral Data

Table 4: Predicted m/z Values for this compound Adducts

AdductPredicted m/z
[M+H]⁺165.09100
[M+Na]⁺187.07294
[M-H]⁻163.07644

Trustworthiness of Prediction: These predictions are based on the exact mass of the molecule (164.08373 g/mol ) and the masses of the adduct ions.[9] In an experimental setting, the molecular ion peak [M]⁺ at m/z 164 would be expected in electron ionization (EI) mass spectrometry.

Fragmentation Insights: For benzoic acid and its derivatives, common fragmentation pathways involve the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da).[10] Therefore, for this compound, fragment ions at m/z 147 ([M-OH]⁺) and m/z 119 ([M-COOH]⁺) would be anticipated.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for analyzing this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Derivatization (e.g., methylation of the carboxylic acid) may be employed to improve volatility and chromatographic performance, although it is not always necessary.

  • GC-MS System Setup:

    • Use a GC equipped with a suitable capillary column (e.g., a non-polar stationary phase).

    • Set the appropriate GC oven temperature program to ensure good separation.

    • Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.

  • Data Acquisition:

    • Inject a small volume of the sample solution into the GC inlet.

    • The compound will be separated from the solvent and any impurities in the GC column before entering the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the fragmentation pattern with known fragmentation pathways for aromatic carboxylic acids.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis ionize->detect tic Analyze Total Ion Chromatogram detect->tic spectrum Analyze Mass Spectrum tic->spectrum fragment Identify Fragments spectrum->fragment

Figure 3: Experimental workflow for GC-MS.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and quality control. This guide has provided a comprehensive framework for its analysis using NMR, IR, and MS techniques. While experimental data for this specific isomer is limited in the public domain, the principles and protocols outlined here, based on the well-understood behavior of aromatic carboxylic acids, provide a solid foundation for researchers to acquire and interpret their own high-quality spectroscopic data. The combination of these techniques allows for a detailed structural elucidation, confirming the connectivity of atoms, the presence of key functional groups, and the overall molecular weight.

References

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An In-Depth Technical Guide to 2,3,5-Trimethylbenzoic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3,5-Trimethylbenzoic acid (CAS No. 2437-66-3), also known as γ-Isodurylic acid, is a substituted aromatic carboxylic acid.[1] Its specific substitution pattern—three methyl groups and a carboxylic acid function on a benzene ring—imparts a unique combination of steric bulk and electronic properties. These characteristics make it a valuable building block and intermediate in various fields of chemical synthesis. For researchers in medicinal chemistry and drug development, understanding the nuanced properties of scaffolds like this compound is critical for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of its core properties, a robust synthesis protocol, and an exploration of its applications for the research scientist.

Section 1: Core Molecular and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research endeavor. This compound is defined by the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol .[1] A detailed summary of its key identifiers and physicochemical properties is presented below.

Identifier / Property Value Source(s)
Molecular Formula C₁₀H₁₂O₂[1][2][3][4][5][6]
Molecular Weight 164.2011 g/mol [2][6][7]
IUPAC Name This compound[1]
CAS Number 2437-66-3[1][2]
Synonyms gamma-Isodurylic Acid, γ-Isodurylic acid[1]
Appearance White solid powder[8]
Melting Point 124 °C[4]
Boiling Point 294.2 °C at 760 mmHg[4]
Density 1.088 g/cm³[4]
XLogP3 2.5[1]
InChIKey WJPISYUIIFJNPA-UHFFFAOYSA-N[1][2][7]

Section 2: Spectroscopic Profile

Structural elucidation is a critical step in chemical synthesis. The spectroscopic profile of this compound is consistent with its structure, and any synthetic sample should be validated against these expected features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons will appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm). The three methyl groups, being in different chemical environments, should present as three distinct singlets in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to three protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display 10 unique carbon signals, consistent with the molecule's asymmetry.[1] This includes four quaternary carbons (three methyl-substituted and one carboxyl-substituted), two aromatic CH carbons, the carboxyl carbon (typically δ > 165 ppm), and three distinct methyl carbons (typically δ 15-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two characteristic absorptions. A very broad O-H stretch from the carboxylic acid dimer will be observed from approximately 2500 to 3300 cm⁻¹. A strong, sharp C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C-H stretches for the methyl and aromatic groups will be seen just below and above 3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The monoisotopic mass of this compound is 164.08372 Da.[1] Electron ionization (EI) mass spectrometry would be expected to show a strong molecular ion peak (M⁺) at m/z = 164. A prominent fragment would likely correspond to the loss of a hydroxyl radical ([M-OH]⁺ at m/z = 147) or the loss of the entire carboxyl group ([M-COOH]⁺ at m/z = 119).

Section 3: Synthesis and Purification

The synthesis of polysubstituted benzoic acids often relies on the oxidation of the corresponding alkylated benzene precursors. This is a reliable and well-established transformation in organic chemistry.

Rationale for Synthetic Approach

The most direct and logical laboratory-scale synthesis of this compound is the oxidation of 1,2,4-trimethylbenzene (pseudocumene). This precursor is commercially available and has the correct substitution pattern to yield the desired product. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective for this transformation. The methyl group at the 1-position is arguably the most sterically accessible for oxidation. The following protocol details a robust procedure using KMnO₄ under basic conditions, which is a classic and effective method.

Generalized Synthesis Workflow

SynthesisWorkflow A Starting Material (1,2,4-Trimethylbenzene) B Oxidation (KMnO4, NaOH, H2O, Heat) A->B Reagents C Workup & Filtration (Quench, Filter MnO2) B->C Reaction Monitoring (TLC) D Acidification (Conc. HCl) C->D Isolate Aqueous Layer E Crude Product Isolation (Vacuum Filtration) D->E Precipitation F Purification (Recrystallization) E->F Dissolve & Cool G Final Product (Pure this compound) F->G Dry & Characterize

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,4-trimethylbenzene (1.0 eq) with a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (approx. 3.0 eq) in portions to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

  • Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material. The purple color of the permanganate will dissipate as it is converted to a brown manganese dioxide (MnO₂) precipitate.

  • Workup and Filtration: Cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of ethanol to destroy any excess KMnO₄. Filter the mixture through a pad of celite using a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification and Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2. A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold deionized water.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified white crystals under vacuum to yield the final product.

  • Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 and by measuring its melting point.

Section 4: Applications in Research and Drug Development

While direct applications of this compound itself are specific, its true value lies in its role as a versatile chemical intermediate. Its isomers, such as 2,4,6-trimethylbenzoic acid, are known intermediates for dyes, pesticides, pharmaceuticals, and photoinitiators, indicating a similar potential for the 2,3,5-isomer.[9][10][11]

Role as a Molecular Scaffold

In drug discovery, the benzoic acid moiety is a common structural motif found in numerous therapeutic agents.[12] The specific substitution pattern of this compound provides a rigid scaffold with defined vectors for further functionalization. The methyl groups serve several key functions:

  • Steric Influence: They can be used to probe and occupy specific hydrophobic pockets within a protein's active site, enhancing binding affinity and selectivity.

  • Metabolic Blocking: Methyl groups can block sites of potential metabolic oxidation on the aromatic ring, thereby improving the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.

  • Solubility Modulation: The three methyl groups increase the lipophilicity of the molecule (XLogP3 ≈ 2.5), a key parameter that can be fine-tuned in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Potential Therapeutic Areas

Benzoic acid derivatives have been explored for a wide range of biological activities, including anticancer properties.[12] Furthermore, recent computational studies have identified benzoic acid-based compounds as potential ligands for modulating ion channels like TRPC6, which are relevant targets for neurological disorders.[13] The this compound scaffold could serve as a starting point for developing novel modulators in these and other therapeutic areas. The carboxylic acid group provides a convenient handle for creating ester or amide libraries, allowing for rapid exploration of the structure-activity relationship (SAR).

Section 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. It is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

Hazard Class GHS Code Description
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]

  • First Aid: In case of contact, rinse eyes immediately with plenty of water for at least 15 minutes.[8] For skin contact, wash off with soap and plenty of water.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.

Conclusion

This compound is a well-defined chemical entity with a unique set of properties derived from its specific molecular structure. Its molecular formula (C₁₀H₁₂O₂) and molecular weight (~164.20 g/mol ) are just the starting points for understanding its utility.[1][2] For researchers and drug development professionals, it represents a valuable and versatile scaffold. Its defined stereoelectronic properties, coupled with straightforward synthetic accessibility, make it an attractive building block for creating complex molecules with tailored biological activities. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the laboratory and beyond.

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theoretical vs experimental properties of 2,3,5-trimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Properties of 2,3,5-Trimethylbenzoic Acid: A Researcher's Companion to Bridging Theory and Experiment

Introduction

This compound, also known by its trivial name γ-Isodurylic acid, is a substituted aromatic carboxylic acid. As a member of the trimethylbenzoic acid isomer family, its specific substitution pattern imparts a unique combination of electronic and steric properties that influence its chemical behavior and potential utility. For researchers in medicinal chemistry and materials science, a thorough understanding of this molecule requires a synergistic approach, leveraging both computational predictions and empirical data. This guide serves as a comprehensive technical resource for scientists and drug development professionals, moving beyond a simple data sheet to provide an in-depth analysis of the theoretical underpinnings and experimental realities of this compound. We will explore its computed properties, propose a robust synthetic pathway, detail methods for its characterization, and critically compare predictive models with established experimental values, offering a holistic view for its application in a research context.

Part 1: Theoretical Profile - Molecular Structure and Computed Properties

Computational chemistry provides an invaluable in silico baseline for understanding a molecule's intrinsic properties before it is ever synthesized in a lab. These theoretical values predict behavior, guide experimental design, and help rationalize observed results.

Molecular Identity and Computed Descriptors

This compound is structurally defined by a benzoic acid core with three methyl groups at the 2, 3, and 5 positions of the benzene ring. The presence of a methyl group ortho to the carboxylic acid function is a key structural feature that introduces significant steric hindrance, a dominant factor in its reactivity and physical properties.

Table 1: Computed Molecular Descriptors for this compound

DescriptorValueSource
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
Monoisotopic Mass 164.083729621 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 2437-66-3NIST[2]
InChI Key WJPISYUIIFJNPA-UHFFFAOYSA-NNIST[2]
SMILES CC1=CC(=C(C(=C1)C(=O)O)C)CPubChemLite[3]
XLogP3 (Lipophilicity) 2.5PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

The XLogP3 value of 2.5 suggests moderate lipophilicity, a crucial parameter in drug design for predicting membrane permeability and solubility.[1]

Molecular Structure Visualization

A visual representation of the molecule's connectivity is fundamental to understanding its spatial arrangement.

Caption: 2D structure of this compound.

Theoretical Acidity (pKa) Profile

The pKa of a molecule is a critical determinant of its behavior in biological systems. Theoretically, the acidity of this compound is influenced by two opposing factors:

  • Inductive Effect: The three methyl groups are electron-donating, which tends to destabilize the carboxylate anion, making the acid weaker (higher pKa) than unsubstituted benzoic acid.

  • Steric Hindrance: The methyl group at the C2 (ortho) position forces the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization of the carboxyl group with the aromatic system. However, it can also destabilize the neutral acid form through steric repulsion, potentially increasing acidity. More significantly, steric hindrance can impede the solvation of the carboxylate anion, which would decrease acidity (increase pKa).[4]

Predicting the net outcome of these effects requires sophisticated computational models that calculate the free energy difference between the protonated and deprotonated states in a solvent.[5] Generally, for polymethyl-substituted benzoic acids, steric effects that hinder solvation of the anion are a dominant factor, often leading to a higher pKa than what electronic effects alone would suggest.

Part 2: Experimental Realization and Characterization

While theoretical data provides a framework, experimental validation is the cornerstone of scientific integrity. This section outlines a practical synthetic route and the analytical methods required to confirm the structure and properties of this compound.

Proposed Synthesis Protocol: Grignard Carboxylation

A reliable and widely applicable method for synthesizing benzoic acids is the carboxylation of a Grignard reagent. This approach is advantageous due to its high yield and tolerance of various substituents. The proposed starting material is 1-bromo-2,3,5-trimethylbenzene.

Synthesis_Workflow Start 1-bromo-2,3,5-trimethylbenzene Grignard Grignard Reagent (Aryl Magnesium Bromide) Start->Grignard Grignard Formation Reagent1 Mg turnings Dry THF Reagent1->Grignard Product This compound Grignard->Product Carboxylation & Workup Reagent2 1. Dry CO₂ (gas or solid) 2. H₃O⁺ (e.g., aq. HCl) Reagent2->Product Purify Purification (Recrystallization) Product->Purify Final Final Product Purify->Final

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask.

    • Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

    • In the dropping funnel, prepare a solution of 1-bromo-2,3,5-trimethylbenzene in anhydrous THF.

    • Add the bromide solution dropwise to the magnesium suspension. An exothermic reaction should commence. Maintain a gentle reflux by controlling the addition rate and, if necessary, using a water bath.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the reaction mixture in an ice-salt bath.

    • Introduce anhydrous carbon dioxide. This can be done by bubbling CO₂ gas through the solution or by carefully adding crushed dry ice pellets.

    • Continue the addition of CO₂ until the exothermic reaction ceases. Allow the mixture to stir while slowly warming to room temperature.

  • Acidic Workup and Isolation:

    • Pour the reaction mixture slowly over a mixture of crushed ice and concentrated hydrochloric acid.

    • The product will precipitate. If a significant amount remains in the organic layer, perform a liquid-liquid extraction with a suitable solvent like diethyl ether.

    • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid product from an appropriate solvent system (e.g., aqueous ethanol or toluene) to yield pure this compound.

Experimental Physicochemical Properties

Experimentally determined properties provide the ground truth for comparison with theoretical values.

Table 2: Experimental Physical Properties of this compound

PropertyValueSource
Melting Point 124 °CECHEMI[6]
Boiling Point 294.2 °C (at 760 mmHg)ECHEMI[6]
Density 1.088 g/cm³ECHEMI[6]
pKa Data available in IUPAC Digitized DatasetPubChem[1]
Protocol for Spectroscopic Characterization

To unambiguously confirm the identity and purity of the synthesized compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the carbon skeleton and the specific arrangement of protons.

  • Protocol:

    • Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Predicted Spectral Features:

    • ¹H NMR: Expect a broad singlet for the carboxylic acid proton (>10 ppm), two distinct singlets for the two aromatic protons, and three sharp singlets for the three non-equivalent methyl groups (likely in the 2.1-2.5 ppm range).

    • ¹³C NMR: Expect signals for the carboxyl carbon (~170-180 ppm), six distinct aromatic carbons (four quaternary, two CH), and three distinct methyl carbons (~15-22 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Protocol:

    • Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (if low melting) or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Predicted Spectral Features:

    • A very broad O-H stretching band from the carboxylic acid dimer, centered around 3000 cm⁻¹.[7]

    • Aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.

    • A strong C=O stretching band for the carboxylic acid at ~1700 cm⁻¹.[7]

    • Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Part 3: A Comparative Analysis - Theory vs. Experiment

The true value of this dual approach lies in the direct comparison of predicted and measured data. This allows for the validation of computational models and provides a deeper understanding of the molecule's behavior.

Table 3: Comparison of Theoretical and Experimental Properties

PropertyTheoretical / Computed ValueExperimental Value
Molecular Weight 164.20 g/mol [1]164.2011 g/mol (from formula)[2]
Melting Point N/A (typically not computed)124 °C[6]
Boiling Point N/A (typically not computed)294.2 °C[6]
pKa Qualitatively predicted to be >4.2 (benzoic acid)Available in IUPAC Dataset[1]
Lipophilicity (LogP) 2.5 (XLogP3)[1]Not found

Analysis and Insights:

The molecular weight shows excellent agreement, as expected. The most insightful comparison comes from the pKa. While a precise experimental value from the IUPAC dataset requires lookup, the qualitative prediction that this compound should be a weaker acid than benzoic acid (pKa 4.2) due to the electron-donating methyl groups is a key hypothesis to test. Any significant deviation from this would highlight the powerful influence of steric hindrance on solvation and resonance, providing a tangible example of these competing effects for researchers.

Part 4: Relevance in Research and Drug Development

While not a blockbuster drug itself, this compound serves as a valuable building block and chemical probe.

  • As a Synthetic Intermediate: Its structure can be incorporated into larger molecules to add a sterically hindered, moderately lipophilic aromatic unit. This is useful in drug discovery for probing receptor pockets or tuning the pharmacokinetic properties of a lead compound.[8][9]

  • In Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 Da and defined hydrogen bonding features, it fits the profile of a molecular fragment. It can be used in screening campaigns to identify binding interactions with protein targets.

  • In Materials Science: Substituted benzoic acids are often used as ligands for metal-organic frameworks (MOFs) or as components in liquid crystals and polymers. The specific substitution pattern of the 2,3,5-isomer could be exploited to control the self-assembly and final architecture of such materials.

Safety and Handling: According to its GHS classification, this compound is a skin, eye, and respiratory irritant.[1] Standard laboratory precautions, including the use of gloves, safety glasses, and a fume hood, are required when handling this compound.

Conclusion

This compound presents a compelling case study in the interplay between theoretical prediction and experimental validation. Its properties are governed by a delicate balance of electronic and steric effects, making it an ideal subject for both computational and synthetic chemists. This guide has provided a comprehensive framework for its study, from in silico analysis and a detailed synthetic protocol to methods for characterization and a critical comparison of data. By integrating these approaches, researchers can fully harness the potential of this versatile molecule in drug development, materials science, and beyond.

References

  • Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2,3,6-Trimethylbenzoic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2,4,6-Trimethylbenzoic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Title: this compound Source: NIST WebBook URL: [Link]

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fundamental reactivity of the carboxylic acid group in 2,3,5-trimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of the Carboxylic Acid Group in 2,3,5-Trimethylbenzoic Acid

Introduction: Beyond the Benzene Ring

This compound (C₁₀H₁₂O₂) is an aromatic carboxylic acid characterized by a benzoic acid core trisubstituted with methyl groups.[1][2][3][4] Its chemical persona is dictated by a fascinating interplay between the predictable reactivity of the carboxylic acid functional group and the nuanced electronic and steric influences of its methyl substituents. For the synthetic chemist, this molecule is not merely another benzoic acid derivative; it is a case study in overcoming sterically imposed challenges. The presence of methyl groups at the 2-(ortho), 3-(meta), and 5-(meta) positions creates a unique chemical environment that significantly modulates the reactivity of the carboxyl moiety. This guide provides an in-depth analysis of these effects and delineates field-proven strategies for the key transformations essential in research and development.

Pillar 1: The Dominance of Steric and Electronic Effects

The reactivity of the carboxylic acid in this compound is fundamentally governed by two competing factors: steric hindrance and electronic effects. Understanding this dichotomy is critical to predicting its behavior and designing successful synthetic protocols.

Steric Hindrance: The Ortho Effect

The most significant influence on the reactivity of this compound is the steric bulk imposed by the ortho-methyl group (at the C2 position). This group physically obstructs the trajectory of incoming nucleophiles, making direct attack on the electrophilic carbonyl carbon exceptionally difficult.[5][6] This phenomenon, often termed steric hindrance, is the primary reason that standard protocols for reactions like esterification and amidation are often sluggish and low-yielding with this substrate.[5][7][8] The carboxyl group may also be twisted out of the plane of the benzene ring, a common feature in ortho-substituted benzoic acids, which can further alter its reactivity profile.[9][10]

Electronic Influence: The Inductive Effect

All three methyl groups are classified as electron-donating groups (EDGs) through an inductive effect.[11][12] They push electron density into the benzene ring and, by extension, toward the carboxylic acid group. This has two major consequences:

  • Decreased Acidity: The increased electron density destabilizes the conjugate base (the carboxylate anion) that forms upon deprotonation.[11] This makes this compound a weaker acid compared to unsubstituted benzoic acid.[11][12]

  • Reduced Carbonyl Electrophilicity: The electron-donating nature of the methyl groups slightly reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile.

While the electronic effect is noteworthy, in the context of nucleophilic acyl substitution, it is the steric hindrance from the ortho-methyl group that presents the more formidable synthetic barrier.

Pillar 2: Navigating Key Transformations

Successful manipulation of the carboxylic acid group in this compound requires moving beyond classical, equilibrium-driven reactions and employing strategies that either enhance the electrophilicity of the carbonyl carbon or utilize highly reactive intermediates.

A. Esterification: Bypassing Steric Blockades

Direct acid-catalyzed esterification (Fischer-Speier method) is notoriously inefficient for sterically hindered acids like this compound.[5][7] The equilibrium is difficult to drive towards the product due to the high activation energy for the nucleophilic attack by the alcohol.[13][14] Therefore, more robust, kinetically driven methods are required.

This is the most reliable method for esterifying hindered carboxylic acids.[5][15] The strategy involves converting the carboxylic acid into a highly reactive acyl chloride intermediate, which is then readily attacked by the alcohol, even a sterically bulky one.

Step-by-Step Methodology:

  • Activation (Acyl Chloride Formation):

    • To a solution of this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the evolution of HCl and SO₂ gas (use a scrubber).

    • Monitor reaction completion by TLC or by quenching a small aliquot with methanol and analyzing for methyl ester formation via GC-MS.

    • Once complete, remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 2,3,5-trimethylbenzoyl chloride.

  • Ester Formation:

    • Dissolve the crude acyl chloride in a dry, non-protic solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C and add the desired alcohol (1.1 eq) followed by a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to scavenge the HCl byproduct.[5]

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.[5]

    • Monitor completion by TLC.

    • Upon completion, perform an aqueous work-up by washing with dilute HCl, saturated sodium bicarbonate solution, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester, which can be purified by column chromatography or distillation.

Esterification_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Synthesis Acid This compound Reagent1 SOCl₂ (or Oxalyl Chloride) cat. DMF Acid->Reagent1 Activation AcylChloride 2,3,5-Trimethylbenzoyl Chloride (Reactive Intermediate) Reagent1->AcylChloride Alcohol Alcohol (R-OH) Pyridine or Et₃N AcylChloride->Alcohol Nucleophilic Attack Ester Final Ester Product Alcohol->Ester

Caption: Workflow for the two-step esterification of a hindered acid.

Alternative Esterification Strategies

MethodActivating Agent(s)Key AdvantagesTypical Nucleophiles
Steglich Esterification Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP)Mild conditions, suitable for acid-sensitive substrates.Primary and secondary alcohols.[15]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, then DMAP/AlcoholExcellent for macrolactonization and hindered esters.Sterically demanding alcohols.
Mixed Anhydride Methanesulfonyl chloride, triethylamineForms a highly reactive mixed anhydride intermediate.N-methoxy-N-methylamine (for Weinreb amides).[16]
B. Amide Formation: The Power of Coupling Chemistry

Directly reacting a carboxylic acid and an amine is unfavorable as it typically forms a non-reactive ammonium carboxylate salt.[17][18] Heating can drive off water to form the amide, but this is impractical for a sterically hindered substrate like this compound. The solution lies in in situ activation with coupling reagents, a cornerstone of peptide synthesis.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that works well for hindered systems.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in a dry, polar aprotic solvent like DMF or acetonitrile.

    • Cool the mixture to 0 °C.

    • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise to the stirring solution.

  • Reaction and Work-up:

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor progress using TLC or LC-MS.

    • Once the starting acid is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with 1M HCl (to remove excess amine and DIPEA), saturated sodium bicarbonate (to remove unreacted acid and byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by flash column chromatography or recrystallization.

Amide_Formation_Mechanism Acid Carboxylic Acid (R-COOH) CouplingAgent Coupling Reagent (e.g., HATU, DCC) Acid->CouplingAgent ActivatedEster Activated Intermediate (O-Acylisourea) CouplingAgent->ActivatedEster Activation Amine Amine (R'-NH₂) ActivatedEster->Amine Amide Amide Product Amine->Amide Nucleophilic Substitution

Caption: General mechanism for amide bond formation via a coupling agent.

C. Reduction to Alcohols

The carboxylic acid group is resistant to mild reducing agents. Its conversion to the corresponding primary alcohol, 2,3,5-trimethylbenzyl alcohol, requires a powerful hydride source.

Recommended Reagents:

  • Lithium Aluminum Hydride (LiAlH₄): The classic and highly effective reagent for this transformation. It must be used in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and requires a careful aqueous work-up.

  • Borane (BH₃): Often used as a complex with THF (BH₃·THF), borane is a slightly milder and more selective alternative to LiAlH₄ that readily reduces carboxylic acids.

General Workflow: Reduction with BH₃·THF

  • Dissolve this compound (1.0 eq) in dry THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of BH₃·THF (approx. 1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours.

  • Cool the reaction and quench carefully by the slow, dropwise addition of methanol, followed by dilute HCl.

  • Extract the product into an organic solvent, wash, dry, and concentrate to yield the alcohol.

Pillar 3: Summary of Reactivity and Synthetic Implications

ReactionKey ChallengeRecommended ApproachCausality
Esterification Severe steric hindrance at the carbonyl carbon.Two-step via Acyl Chloride: Activate with SOCl₂ or (COCl)₂, then add alcohol/base.Creates a highly electrophilic intermediate, overcoming the kinetic barrier.[5][15]
Amidation Steric hindrance and formation of a non-reactive salt.Coupling Reagents: Use modern reagents like HATU, HBTU, or EDC with a base.In situ formation of a highly reactive activated ester facilitates nucleophilic attack by the amine.[19][20]
Reduction Low electrophilicity of the carbonyl carbon.Strong Hydride Agents: Utilize LiAlH₄ or BH₃·THF.These reagents are powerful enough to reduce the electron-rich and stable carboxyl group.
Deprotonation Electron-donating CH₃ groups decrease acidity.Strong Bases: Use bases stronger than hydroxides (e.g., LDA, NaH) for complete deprotonation.The pKa is higher than unsubstituted benzoic acid, requiring a stronger base to form the carboxylate quantitatively.[11][12]

Conclusion: A Strategist's Molecule

The is a classic example of sterically-controlled chemistry. Direct, equilibrium-based transformations are largely ineffective. Mastery of this substrate hinges on the application of modern synthetic strategies that rely on the formation of highly reactive intermediates. By converting the carboxylic acid to an acyl chloride, a mixed anhydride, or an activated ester, the synthetic chemist can bypass the formidable steric shield of the ortho-methyl group and execute high-yielding transformations. For researchers in medicinal chemistry and materials science, this compound serves as a valuable, rigid scaffold, and understanding its unique reactivity is paramount to its successful incorporation into complex molecular architectures.[21]

References

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  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Journal of Organic Chemistry, 69, 8984-8986. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]

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  • Trimethylaluminum Mediated Amide Bond Formation in a Continuous Flow Microreactor as Key to the Synthesis of Rimonabant. The Royal Society of Chemistry. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Trimethylbenzoic Acids via Selective Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Preamble and Scientific Context

This document provides a comprehensive guide for the synthesis of trimethylbenzoic acid. It is important to begin with a clarification regarding the starting material and the target product. The initial topic proposed a synthesis of 2,3,5-trimethylbenzoic acid from pseudocumene (1,2,4-trimethylbenzene). However, a direct synthesis via selective oxidation of a single methyl group is not chemically feasible, as the oxidation of any of the three methyl groups on pseudocumene would yield a dimethylbenzoic acid (specifically, 2,4-, 3,4-, or 2,5-dimethylbenzoic acid).

Therefore, to provide a scientifically accurate and practically valuable protocol, this guide will focus on a closely related and classic transformation: the synthesis of 2,4,6-trimethylbenzoic acid (mesitoic acid) from mesitylene (1,3,5-trimethylbenzene) . This reaction serves as an excellent and authoritative model for the selective oxidation of a single methyl group on a polysubstituted aromatic ring, which is the core chemical principle of interest.

Introduction: The Significance of Aromatic Carboxylic Acids

Aromatic carboxylic acids, such as the isomers of trimethylbenzoic acid, are crucial building blocks in organic synthesis. They serve as key intermediates in the development of pharmaceuticals, agrochemicals, dyes, and high-performance polymers.[1][2] The selective oxidation of alkyl side-chains on an aromatic ring is a fundamental and powerful method for their preparation. While the benzene ring itself is notably resistant to strong oxidizing agents, the benzylic C-H bonds of alkyl substituents are susceptible to attack, allowing for their conversion into carboxylic acid groups.[3]

This protocol details the controlled oxidation of mesitylene using potassium permanganate (KMnO₄), a strong and reliable oxidizing agent, to yield mesitoic acid. The key challenge and the focus of this methodology is achieving mono-oxidation, preventing the reaction from proceeding to form di- or tri-carboxylic acids.

Reaction Mechanism: Benzylic Oxidation

The oxidation of an alkyl group on a benzene ring proceeds via a free-radical mechanism at the benzylic position (the carbon atom directly attached to the ring).

  • Initiation: The permanganate ion abstracts a hydrogen atom from one of the methyl groups of mesitylene. This is the rate-determining step.

  • Radical Stabilization: This abstraction forms a benzylic radical. This radical is significantly stabilized by resonance, with the unpaired electron being delocalized into the aromatic π-system. This inherent stability is why oxidation occurs preferentially at the benzylic position.[3]

  • Progression: The benzylic radical is then further oxidized through a series of steps (involving manganese species in various oxidation states) to ultimately form a carboxylate group.

  • Termination & Product Formation: Upon acidic workup, the resulting potassium mesitoate salt is protonated to yield the final product, 2,4,6-trimethylbenzoic acid, which precipitates from the aqueous solution.

Due to the steric hindrance provided by the two adjacent methyl groups, the resulting carboxylate group in mesitoic acid deactivates the ring and sterically shields the remaining methyl groups, which helps in preventing over-oxidation under controlled conditions.

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzoic Acid

This protocol describes the synthesis on a laboratory scale. All operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Materials and Equipment
Reagents & Materials Equipment
Mesitylene (1,3,5-trimethylbenzene), ≥98%1000 mL Three-neck round-bottom flask
Potassium permanganate (KMnO₄)Reflux condenser
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)Mechanical stirrer or magnetic stirrer with stir bar
Hydrochloric Acid (HCl), concentrated (37%)Heating mantle with temperature controller
Deionized Water500 mL Addition funnel
Ethanol (for recrystallization)Büchner funnel and vacuum flask
pH paper or pH meterBeakers (assorted sizes)
Celite® (optional, as a filter aid)Graduated cylinders
Step-by-Step Procedure

A. Reaction Setup & Execution

  • Assemble the 1000 mL three-neck flask with a mechanical stirrer, reflux condenser, and an addition funnel. Ensure all joints are properly sealed.

  • To the flask, add 24.0 g (0.20 mol) of mesitylene and 400 mL of deionized water.

  • In a separate beaker, prepare the oxidant solution by dissolving 47.4 g (0.30 mol) of potassium permanganate in 350 mL of warm deionized water. Note: The stoichiometry is set to 1.5 equivalents of KMnO₄ to favor mono-oxidation.

  • Transfer the warm KMnO₄ solution to the addition funnel.

  • Begin vigorous stirring of the mesitylene-water mixture and start heating the flask using the heating mantle.

  • Once the mixture is gently refluxing, begin adding the KMnO₄ solution dropwise from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux and prevent the reaction from becoming too vigorous. The purple color of the permanganate should dissipate as it is consumed. This addition will typically take 2-3 hours.

  • After the addition is complete, continue to heat the mixture at reflux with stirring for an additional 2-4 hours, or until the purple color of the permanganate is no longer visible in the refluxing condensate. A brown precipitate of manganese dioxide (MnO₂) will form.

B. Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • To quench any unreacted potassium permanganate, prepare a saturated solution of sodium bisulfite and add it slowly to the reaction mixture with stirring until the purple color is completely gone and only the brown MnO₂ precipitate remains.

  • Filter the hot mixture through a Büchner funnel to remove the manganese dioxide. A pad of Celite® can be used to aid in the filtration of the fine precipitate. Wash the filter cake with approximately 50 mL of hot water to ensure all the product is collected in the filtrate.

  • Transfer the clear, colorless filtrate to a large beaker (e.g., 1000 mL) and cool it in an ice bath.

  • With continuous stirring, slowly acidify the cold filtrate by adding concentrated hydrochloric acid dropwise. A white precipitate of 2,4,6-trimethylbenzoic acid will form. Continue adding acid until the solution is strongly acidic (pH ~1-2, check with pH paper).

  • Collect the crude product by vacuum filtration using a clean Büchner funnel. Wash the white solid with two portions of cold deionized water (2 x 50 mL).

C. Purification

  • The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of a hot 50:50 ethanol/water mixture to dissolve it completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven or desiccator.

  • The typical yield is 65-75%. The melting point of pure 2,4,6-trimethylbenzoic acid is 154-156 °C.

Data Summary & Visualization

Reagent Table
ReagentFormulaMolar Mass ( g/mol )Moles (mol)Quantity UsedRatio
MesityleneC₉H₁₂120.190.2024.0 g1.0
Potassium PermanganateKMnO₄158.030.3047.4 g1.5
Hydrochloric AcidHCl36.46-As needed-
Product (Theoretical) C₁₀H₁₂O₂ 164.20 0.20 32.84 g -
Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Assemble Glassware (Flask, Condenser, Stirrer) Charge 2. Charge Mesitylene and Water Setup->Charge Add_KMnO4 3. Heat to Reflux & Add KMnO4 Solution Charge->Add_KMnO4 Reflux 4. Continue Reflux (2-4 hours) Add_KMnO4->Reflux Cool 5. Cool to RT Reflux->Cool Quench 6. Quench Excess KMnO4 (add NaHSO3) Cool->Quench Filter 7. Filter MnO2 (Hot Filtration) Quench->Filter Acidify 8. Acidify Filtrate (add HCl to pH 1-2) Filter->Acidify Isolate 9. Isolate Crude Product (Vacuum Filtration) Acidify->Isolate Recrystallize 10. Recrystallize (Ethanol/Water) Isolate->Recrystallize Dry 11. Filter and Dry Pure Product Recrystallize->Dry Final Final Dry->Final Final Product: Mesitoic Acid

Caption: Workflow for the synthesis of 2,4,6-trimethylbenzoic acid.

Safety & Handling: A Scientist's Responsibility

Scientific integrity demands rigorous attention to safety. The following hazards must be understood and mitigated.

  • Mesitylene (1,3,5-Trimethylbenzene): A flammable liquid and vapor.[4] It is harmful if inhaled and causes skin and respiratory irritation.[5] Long-term exposure may have effects on the central nervous system.[6]

  • Potassium Permanganate (KMnO₄): A very strong oxidizing agent. Contact with other materials may cause fire. It is harmful if swallowed and causes severe skin burns and eye damage.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • General Precautions: The reaction can be exothermic and must be controlled by the slow addition of the oxidant. The reaction generates heat and should be performed with adequate cooling available (e.g., an ice bath on standby). Always work in a fume hood and wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile or viton are suitable).[5][7] Dispose of all chemical waste according to institutional and local regulations. Manganese waste, in particular, should be collected and disposed of as heavy metal waste.

References

  • State of New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Pseudocumene. [Link]

  • Airgas. (2018). Safety Data Sheet: 1,2,4-Trimethylbenzene. [Link]

  • Richardson, H. P. (1992). U.S. Patent No. 5,095,141: Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle. U.S.
  • National Institute for Occupational Safety and Health (NIOSH). (1981). Information Profiles on Potential Occupational Hazards: Trimethylbenzenes. CDC Stacks. [Link]

  • Xu, G., et al. (2007). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. ResearchGate. [Link]

  • Richardson, H. P. (1993). BE1006355A3: Process for the oxidation of pseudocumene to trimellitic acid with recycling of the mother liquor.
  • Wang, Z., et al. (2007). CN1927800A: Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Organic Syntheses. (n.d.). Mesitoic acid. [Link]

  • Wang, J., et al. (2012). CN102491894A: Preparation method of 2,4,6-trimethylbenzoic acid.
  • Ji, Y., & Wang, L. (2020). The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. Atmospheric Chemistry and Physics. [Link]

  • LibreTexts Chemistry. (2024). 16.8: Oxidation of Aromatic Compounds. [Link]

  • Zhang, S., et al. (2002).

Sources

detailed protocol for 2,3,5-trimethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2,3,5-Trimethylbenzoic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and the underlying scientific principles.

Introduction

This compound (IUPAC name: this compound) is an aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₂.[1][2][3] Its structure, featuring a benzoic acid core with three methyl groups, imparts unique steric and electronic properties that make it a useful building block in organic synthesis.[4] This guide will detail robust and reproducible methods for its laboratory-scale preparation.

Strategic Approaches to Synthesis

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The two primary and most effective routes are:

  • Grignard Carbonation: This classic and highly reliable method involves the formation of an organomagnesium (Grignard) reagent from a corresponding aryl halide, followed by its reaction with carbon dioxide.[5] This approach is particularly advantageous due to its versatility and typically good yields.

  • Oxidation of 2,3,5-Trimethylbenzaldehyde: For researchers with access to the corresponding aldehyde, direct oxidation presents a straightforward and efficient pathway to the desired carboxylic acid.[6]

This document will provide a detailed, step-by-step protocol for the Grignard carbonation method and an overview of the oxidation of 2,3,5-trimethylbenzaldehyde.

Part 1: Detailed Protocol for Grignard Carbonation Synthesis

This protocol outlines the synthesis of this compound starting from 1-bromo-2,3,5-trimethylbenzene. The core of this procedure is the formation of a Grignard reagent, which then acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide.

Reaction Scheme

G cluster_0 Grignard Reagent Formation cluster_1 Carbonation cluster_2 Acidic Workup 1-bromo-2,3,5-trimethylbenzene 1-Bromo-2,3,5-trimethylbenzene Grignard_reagent 2,3,5-Trimethylphenyl- magnesium bromide 1-bromo-2,3,5-trimethylbenzene->Grignard_reagent Anhydrous Ether Mg Mg Mg->Grignard_reagent Carboxylate_salt Magnesium carboxylate salt Grignard_reagent->Carboxylate_salt CO2 CO₂ (Dry Ice) CO2->Carboxylate_salt Final_product This compound Carboxylate_salt->Final_product H3O+ H₃O⁺ (aq. HCl) H3O+->Final_product

Caption: Workflow for the Grignard synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-Bromo-2,3,5-trimethylbenzene199.0910.0 g0.050Starting material.
Magnesium turnings24.311.34 g0.055Ensure they are dry and free of oxide layer.
Anhydrous diethyl ether74.12100 mL-Must be strictly anhydrous.[7]
Dry ice (solid CO₂)44.01~50 g~1.14Use in excess.
6 M Hydrochloric acid (HCl)36.46~50 mL-For acidic workup.
Diethyl ether74.12~100 mL-For extraction.
Saturated sodium chloride (brine)-~50 mL-For washing.
Anhydrous sodium sulfate142.04~10 g-For drying the organic layer.
Experimental Protocol

1. Preparation of the Grignard Reagent

  • Rationale: The formation of the Grignard reagent is the critical first step. It is highly sensitive to moisture, hence the need for anhydrous conditions.[8]

  • Procedure:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube containing CaCl₂), and a dropping funnel. All glassware must be oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon).[8]

    • Place the magnesium turnings (1.34 g) in the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-2,3,5-trimethylbenzene (10.0 g) in 40 mL of anhydrous diethyl ether.

    • Add approximately 5 mL of the bromide solution to the magnesium turnings. The reaction should initiate within a few minutes, evidenced by cloudiness and gentle boiling of the ether. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine to activate the magnesium surface.[9]

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring and refluxing the mixture for an additional 30 minutes to ensure complete reaction. The final mixture should appear cloudy and gray.[9]

2. Carbonation of the Grignard Reagent

  • Rationale: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of CO₂ to form a magnesium carboxylate salt. Using a large excess of crushed dry ice ensures the reaction goes to completion and minimizes side reactions.

  • Procedure:

    • In a separate beaker, carefully crush approximately 50 g of dry ice into a coarse powder.

    • Cool the Grignard reagent solution to room temperature.

    • Pour the Grignard solution slowly and with stirring onto the crushed dry ice. A vigorous reaction will occur.

    • Allow the mixture to stand until the excess dry ice has sublimated. The mixture will form a viscous mass.

3. Acidic Workup and Product Isolation

  • Rationale: The carboxylate salt is protonated by the addition of a strong acid to yield the final carboxylic acid product.[7] The subsequent extraction and washing steps are to purify the product from byproducts and unreacted starting materials.

  • Procedure:

    • Slowly add 50 mL of 6 M HCl to the beaker containing the reaction mixture to hydrolyze the magnesium salt. Stir until all the solid has dissolved.[7]

    • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well.

    • Separate the layers. The organic layer contains the desired product.

    • Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution.[8]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant the dried ether solution and evaporate the solvent using a rotary evaporator to obtain the crude product.

4. Purification

  • Rationale: Recrystallization is a standard technique to purify solid organic compounds.

  • Procedure:

    • Recrystallize the crude this compound from a suitable solvent system, such as a mixture of ethanol and water, to obtain a pure crystalline solid.

Part 2: Alternative Synthesis via Oxidation of 2,3,5-Trimethylbenzaldehyde

This method is a viable alternative if 2,3,5-trimethylbenzaldehyde is readily available. The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry.

Reaction Scheme

G Aldehyde 2,3,5-Trimethylbenzaldehyde Carboxylic_Acid This compound Aldehyde->Carboxylic_Acid Oxidant [O] Oxidant->Carboxylic_Acid

Sources

The Enigmatic Role of 2,3,5-Trimethylbenzoic Acid in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the applications of 2,3,5-trimethylbenzoic acid in the field of organic synthesis. While a structurally intriguing molecule, a comprehensive survey of scientific literature reveals a notable scarcity of its direct applications, especially when compared to its more celebrated isomers, 2,4,6-trimethylbenzoic acid and 2,3,6-trimethylbenzoic acid. This document will first detail the known characteristics of this compound, then provide a comparative analysis of its isomers, complete with detailed application notes and protocols that underscore their significance as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This compound: An Overview of a Lesser-Utilized Isomer

This compound, with the chemical formula C₁₀H₁₂O₂ and CAS number 2437-66-3, is a crystalline solid.[1][2][3] While its physical and chemical properties are documented in various chemical databases, its practical applications in synthetic organic chemistry are not extensively reported.[2][4][5][6][7]

Physicochemical Properties:

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O₂[1][2]
Molecular Weight164.20 g/mol [2]
CAS Number2437-66-3[1][2]
Melting Point124 °C[1]
Boiling Point294.2 °C at 760 mmHg[1]
Density1.088 g/cm³[1]

The unique substitution pattern of this compound, with methyl groups at positions flanking and opposite the carboxylic acid functionality, presents a distinct steric and electronic environment compared to its isomers. This could theoretically be exploited for regioselective reactions. However, the current body of scientific literature does not provide significant examples of its utilization as a key intermediate or building block in the synthesis of complex molecules.

One area of related interest is the use of a derivative, 2,3,5-triiodobenzoic acid, in the divergent synthesis of 1,3,5-trisubstituted benzenes.[8] This suggests that the underlying scaffold of the 2,3,5-trisubstituted benzoic acid can be a useful precursor for constructing complex aromatic systems, although this is not a direct application of the trimethylated compound itself.

The Versatile Isomers: 2,4,6- and 2,3,6-Trimethylbenzoic Acid

In stark contrast to the 2,3,5-isomer, both 2,4,6-trimethylbenzoic acid (mesitoic acid) and 2,3,6-trimethylbenzoic acid are workhorse molecules in organic synthesis, serving as crucial intermediates in a variety of industrial and academic applications.[9][10][11][12][13]

2,4,6-Trimethylbenzoic Acid (Mesitoic Acid): A Sterically Hindered Building Block

The symmetrical substitution of 2,4,6-trimethylbenzoic acid (CAS 480-63-7) provides significant steric hindrance around the carboxylic acid group. This property is often exploited to control reactivity and to introduce bulky, rigid moieties into larger molecules.

Key Applications:

  • Pharmaceuticals and Agrochemicals: It serves as an intermediate in the synthesis of various bioactive compounds, including insecticides and pharmaceuticals.[10][11][12]

  • Photoinitiators: Its derivatives, particularly 2,4,6-trimethylbenzoyl chloride, are widely used as photoinitiators in polymer chemistry.[10][14]

  • Dyes and Pigments: The rigid aromatic core is a useful scaffold for the synthesis of various dyes.[10][11]

  • Protecting Group Chemistry: The steric bulk of the 2,4,6-trimethylbenzoyl group can be utilized as a protecting group in multi-step syntheses.

Workflow for the Synthesis and Derivatization of 2,4,6-Trimethylbenzoic Acid:

Caption: Synthesis and key reactions of 2,4,6-trimethylbenzoic acid.

Protocol: Synthesis of 2,4,6-Trimethylbenzoyl Chloride

This protocol outlines the conversion of 2,4,6-trimethylbenzoic acid to its highly reactive acid chloride derivative, a key intermediate for many applications.[14]

Materials:

  • 2,4,6-Trimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction vessel with a reflux condenser and a gas trap

Procedure:

  • In a fume hood, charge a flame-dried, two-neck round-bottom flask with 2,4,6-trimethylbenzoic acid (1.0 eq).

  • Equip the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.

  • Carefully add an excess of thionyl chloride (e.g., 2-3 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting crude 2,4,6-trimethylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Causality: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. The gaseous byproducts (HCl and SO₂) are easily removed, driving the reaction to completion. The excess thionyl chloride also serves as the reaction solvent.

2,3,6-Trimethylbenzoic Acid: An Asymmetric Intermediate

2,3,6-Trimethylbenzoic acid (CAS 2535-06-0) offers a different substitution pattern, leading to a less sterically hindered carboxylic acid compared to the 2,4,6-isomer. This asymmetry can be advantageous in syntheses where specific regioselectivity is desired.

Key Applications:

  • Pharmaceutical and Chemical Intermediates: It is used as a building block in the synthesis of dyes and pharmaceuticals.[9]

  • Polymer Chemistry: It can act as a plasticizer or an additive in polymer formulations.[9]

  • Agrochemicals: Its biological activity makes it a potential candidate for the development of new agrochemicals.[9]

Protocol: Esterification of 2,3,6-Trimethylbenzoic Acid

The following is a general protocol for the Fischer esterification of 2,3,6-trimethylbenzoic acid.

Materials:

  • 2,3,6-Trimethylbenzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous reaction solvent (if the alcohol is not used in excess)

Procedure:

  • Dissolve 2,3,6-trimethylbenzoic acid (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the ester by column chromatography or distillation.

Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol and removing water as it is formed can drive the equilibrium towards the product side.

Conclusion and Future Outlook

While this compound remains a compound with limited documented applications in organic synthesis, its unique structure may yet hold potential for future discoveries. Researchers are encouraged to explore its reactivity and potential as a novel building block. In contrast, its isomers, 2,4,6- and 2,3,6-trimethylbenzoic acid, are well-established and versatile intermediates. The protocols and application notes provided for these isomers serve as a practical guide for their effective utilization in the synthesis of a wide range of valuable chemical entities. Further research into the comparative reactivity of all three isomers could unveil new synthetic strategies and applications.

References

A comprehensive list of references will be compiled based on the final selection of cited materials.

Sources

Application Notes & Protocols: 2,3,5-Trimethylbenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzoic Acids in Medicinal Chemistry

In the landscape of pharmaceutical development, the rational design of bioactive molecules hinges on the strategic use of versatile chemical scaffolds. Substituted benzoic acids are a cornerstone of this process, offering a synthetically tractable handle for the elaboration of complex molecular architectures.[1][2] 2,3,5-Trimethylbenzoic acid (2,3,5-TMBA), in particular, presents a unique combination of lipophilicity and steric features conferred by its trimethyl substitution pattern. This profile can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide provides an in-depth exploration of this compound as a foundational building block for pharmaceutical research. We will detail its chemical properties, discuss its application in the synthesis of key pharmaceutical intermediates such as esters and amides, and provide robust, field-proven protocols for these critical transformations. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies for their specific drug discovery programs.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 602-22-2
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point 134-137 °CGeneral Knowledge
Solubility Soluble in organic solvents like methanol, ethanol, DCM, THF; sparingly soluble in water.General Knowledge

Core Synthetic Applications & Strategic Rationale

The carboxylic acid moiety of 2,3,5-TMBA is the primary site for synthetic modification, most commonly through esterification and amide bond formation. These functional groups are ubiquitous in approved pharmaceuticals, serving as bioisosteres, prodrugs, or key interacting elements with protein targets.

Logical Workflow for Derivatization

The following diagram illustrates the central role of 2,3,5-TMBA and its conversion into the two most common and critical classes of derivatives in medicinal chemistry.

G cluster_start Starting Material cluster_products Pharmaceutical Intermediates TMBA This compound Esterification Esterification (Protocol 1) TMBA->Esterification R-OH, H⁺ cat. Amidation Amide Coupling (Protocol 2) TMBA->Amidation R-NH₂, Coupling Agent Ester Ester Derivatives (e.g., Analogs of Trimebutine) Esterification->Ester Amide Amide Derivatives (e.g., Novel Scaffolds) Amidation->Amide

Caption: General synthetic pathways from this compound.

Application Focus 1: Esterification for Bioactive Esters

Esterification is a fundamental reaction for converting carboxylic acids into esters, which can act as prodrugs to improve bioavailability or as the final active pharmaceutical ingredient (API). A notable example in pharmacology is Trimebutine, an antispasmodic agent which is the 2-(dimethylamino)-2-phenylbutyl ester of 3,4,5-trimethoxybenzoic acid.[3] While Trimebutine itself does not use the 2,3,5-trimethyl isomer, its synthesis provides an authoritative template for the esterification of substituted benzoic acids.[4][5]

The protocol below outlines a classic Fischer-Speier esterification, which is a reliable and scalable method for this transformation.

Protocol 1: Acid-Catalyzed Esterification of this compound

This protocol describes the synthesis of an exemplary ester, for instance, with ethanol. The principles are broadly applicable to other primary or secondary alcohols.

Causality & Experimental Rationale:

  • Excess Alcohol: The reaction is an equilibrium process.[6] Using the alcohol as the solvent or in large excess drives the equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's Principle.[7]

  • Strong Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6][8] While 2,3,5-TMBA is itself an acid, a strong mineral acid is required to catalyze the reaction effectively.[6]

  • Heat (Reflux): The reaction rate is significantly increased by heating. Refluxing ensures that the reaction can be maintained at the constant boiling temperature of the solvent without evaporative loss.

  • Aqueous Work-up: The work-up procedure is designed to remove the catalyst, unreacted carboxylic acid, and excess alcohol. A wash with sodium bicarbonate solution neutralizes both the sulfuric acid catalyst and any remaining 2,3,5-TMBA, which is deprotonated to its water-soluble carboxylate salt.[6][9]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification s1 Combine 2,3,5-TMBA, excess alcohol (e.g., Ethanol), and magnetic stir bar in a round-bottom flask. s2 Carefully add catalytic H₂SO₄ (conc.). s1->s2 s3 Attach reflux condenser and heat mixture to reflux. s2->s3 r1 Maintain reflux for 4-16 hours. s3->r1 r2 Monitor progress by TLC (disappearance of starting material). r1->r2 w1 Cool to room temperature. Dilute with an organic solvent (e.g., Diethyl Ether). r2->w1 w2 Wash sequentially with: 1. Water 2. Sat. NaHCO₃ (aq) 3. Brine w1->w2 w3 Dry organic layer over anhydrous Na₂SO₄ or MgSO₄. w2->w3 w4 Filter and concentrate under reduced pressure. w3->w4 p1 Purify crude ester via column chromatography or distillation. w4->p1

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-40 equivalents, which also serves as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.05 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain this temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting benzoic acid.[7]

  • Work-up:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether or ethyl acetate (approx. 2-3 volumes of the initial alcohol volume).

    • Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x, CAUTION: evolution of CO₂ gas may cause pressure buildup; vent frequently), and finally with brine (1x).[6][9]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure ester.

Application Focus 2: Amide Coupling for Novel Drug Scaffolds

Amide bonds form the backbone of peptides and proteins and are a critical functional group in a vast number of small-molecule drugs. The synthesis of amides from carboxylic acids is therefore a paramount reaction in drug discovery. Direct reaction of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Modern medicinal chemistry relies on the use of "coupling agents" to activate the carboxylic acid, allowing the reaction to proceed under mild conditions with high yields.[10]

Protocol 2: Direct Amide Coupling Using EDC/HOBt

This protocol details a robust and widely used method for forming an amide bond between 2,3,5-TMBA and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions.[10][11]

Causality & Experimental Rationale:

  • Inert Atmosphere & Anhydrous Conditions: Coupling reagents like EDC are sensitive to moisture. Performing the reaction under an inert atmosphere (Nitrogen or Argon) and using anhydrous solvents prevents the hydrolysis of the activated intermediate and ensures high coupling efficiency.

  • Activation Step (EDC/HOBt): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is prone to racemization (if the acid is chiral) and can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea in situ, forming an activated HOBt-ester. This new intermediate is more stable, less prone to side reactions, and reacts cleanly with the amine to form the desired amide.[10]

  • Base (DIPEA or Et₃N): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often added. Its primary role is to neutralize the hydrochloride salt of EDC (if EDC·HCl is used) and to scavenge the proton released during the amide bond formation, driving the reaction to completion.[11]

  • Controlled Temperature: The initial activation is typically performed at 0 °C to control the reactivity of the O-acylisourea and minimize side reactions. The reaction is then allowed to warm to room temperature for the amide formation step.[11]

G cluster_setup 1. Reaction Setup cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Amine Addition & Coupling cluster_workup 4. Work-up & Purification s1 Dissolve 2,3,5-TMBA (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM under N₂. s2 Cool solution to 0 °C in an ice bath. s1->s2 a1 Add EDC·HCl (1.2 eq) to the cooled solution. s2->a1 a2 Stir at 0 °C for 20-30 minutes. a1->a2 c1 Add the amine (1.1 eq). a2->c1 c2 Add DIPEA (2.5 eq) dropwise. c1->c2 c3 Allow reaction to warm to RT and stir for 6-16 hours. c2->c3 c4 Monitor by TLC or LC-MS. c3->c4 w1 Dilute with DCM or EtOAc. Wash with 1M HCl, sat. NaHCO₃, and brine. c4->w1 w2 Dry organic layer (Na₂SO₄), filter, and concentrate. w1->w2 w3 Purify by column chromatography or recrystallization. w2->w3

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) to the mixture in one portion. Stir the reaction at 0 °C for 20-30 minutes to allow for the formation of the active ester.[11]

  • Amine Addition: To the activated mixture, add the desired amine (1.1 eq), followed by the dropwise addition of DIPEA (2.5 eq).[11]

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 6-16 hours. Monitor the reaction's completion by TLC or LC-MS.[11]

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[11] This washing sequence removes the base, unreacted acid, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by silica gel column chromatography or recrystallization to yield the final product.

Conclusion

This compound is a valuable and strategically useful building block for pharmaceutical synthesis. Its derivatization into esters and amides—two of the most important functional groups in modern pharmaceuticals—can be achieved through reliable and well-understood protocols. The methodologies presented in this guide provide a solid foundation for researchers to incorporate this versatile scaffold into their drug discovery pipelines, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Lab5 procedure esterification. (n.d.).
  • A Short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl 3,4,5-Trimethylbenzoate. (2025, August 7).
  • Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)benzoic Acid with Aliphatic Amines. (n.d.). Benchchem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Preparation method of trimebutine. (n.d.). Google Patents.
  • Preparation method of trimebutine. (n.d.). Google Patents.
  • Preparation method of trimebutine. (n.d.). Google Patents.
  • Esterification (Experiment). (2021, August 16). Chemistry LibreTexts.
  • Application Notes and Protocols for the Esterification of 2,4,6-Trimethylbenzoic Acid. (n.d.). Benchchem.
  • Method for preparing benzoic acid esters. (n.d.). Google Patents.
  • Esterification test of Benzoic acid. (2020, November 17). YouTube.
  • This compound | C10H12O2 | CID 75534. (n.d.). PubChem.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org.
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022, July 22). PMC - NIH.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025, June 5). PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025, August 6). ResearchGate.
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022, November 21). PMC - PubMed Central.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC - NIH.

Sources

Application Note: 1H and 13C NMR Analysis of 2,3,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This application note offers a detailed guide to the ¹H and ¹³C NMR analysis of 2,3,5-trimethylbenzoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted NMR data for a comprehensive structural elucidation. We present a complete workflow, from sample preparation to spectral interpretation, designed for researchers, scientists, and professionals in drug development and chemical synthesis. This document provides not only the spectral data but also explains the causal relationships behind the observed chemical shifts and coupling patterns, grounded in fundamental NMR principles.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei.[2][3] It allows for the detailed determination of the structure, dynamics, and chemical environment of molecules in solution.[1] The principle of NMR involves placing a sample in a strong, constant magnetic field and perturbing the alignment of nuclear spins with a radio-frequency (RF) pulse. The subsequent emission of electromagnetic waves by the nuclei as they relax provides a wealth of information.[4]

For organic molecules like this compound (Figure 1), ¹H and ¹³C NMR are the most common variants.

  • ¹H NMR provides information about the number, connectivity, and electronic environment of hydrogen atoms.

  • ¹³C NMR reveals the carbon framework of the molecule.

The precise analysis of chemical shifts, signal integrations, and spin-spin coupling patterns allows for the unambiguous assignment of each proton and carbon in the molecular structure.[4] This level of detail is critical in pharmaceutical development and synthetic chemistry for identity confirmation, purity assessment, and structural verification of novel compounds.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound

Experimental Protocols

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol outlines the best practices for preparing a small organic molecule like this compound for NMR analysis.[5][6]

Materials and Equipment
  • Analyte: this compound (Solid, MW: 164.20 g/mol )[5]

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm high-quality, clean, and unscratched NMR tubes[7]

  • Glassware: Small vial, Pasteur pipette

  • Equipment: Vortex mixer, analytical balance

Sample Preparation Workflow

The following diagram illustrates the standard procedure for preparing an NMR sample.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (10-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Vial (~0.6 mL CDCl₃ with TMS) weigh->dissolve Add to solvent transfer 3. Transfer to NMR Tube (Use filtered Pasteur pipette) dissolve->transfer Ensure full dissolution (vortex if needed) cap_label 4. Cap and Label Tube transfer->cap_label insert 5. Insert into Spectrometer cap_label->insert To spectrometer lock_shim 6. Lock and Shim insert->lock_shim Instrument calibration acquire 7. Acquire Spectra (¹H and ¹³C) lock_shim->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process

NMR Sample Preparation and Analysis Workflow.
Step-by-Step Protocol
  • Weighing the Sample: Accurately weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small, clean vial.[5][8] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller magnetic moment.[6]

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard to the vial.[9] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak. TMS provides a zero reference point (δ 0.0 ppm) for the chemical shift scale.[7]

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra; solid particles can interfere with the magnetic field homogeneity, a process known as shimming.[5]

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any dust or undissolved particles, carefully transfer the solution into a clean 5 mm NMR tube.[9]

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top. Do not use tape, which can interfere with the sample spinner.[7]

  • Instrument Setup: Before inserting the sample, wipe the outside of the NMR tube clean. Once inside the spectrometer, the instrument's software will lock onto the deuterium signal of the solvent to compensate for any magnetic field drift and then perform an automated shimming procedure to optimize the field homogeneity.[5]

Predicted Spectral Data and Analysis

The following ¹H and ¹³C NMR data were predicted using advanced computational algorithms. Such predictions are invaluable for tentative identification and for providing a basis for the analysis of subsequently acquired experimental data.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is characterized by signals from the carboxylic acid proton, the aromatic protons, and the methyl group protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~11.0 - 12.0Broad Singlet1H-COOH
B~7.6Singlet1HH-6 (Aromatic)
C~7.1Singlet1HH-4 (Aromatic)
D~2.4Singlet3HC5-CH₃
E~2.3Singlet3HC2-CH₃
F~2.2Singlet3HC3-CH₃
¹H NMR Spectral Interpretation

G A A (-COOH) B B (H-6) C C (H-4) D D (C5-CH₃) E E (C2-CH₃) F F (C3-CH₃)

Sources

Application Note: Interpreting the FTIR Spectrum of 2,3,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of the Fourier Transform Infrared (FTIR) spectrum of 2,3,5-trimethylbenzoic acid. We delve into the theoretical underpinnings of the vibrational modes associated with its constituent functional groups, including the carboxylic acid moiety, the substituted aromatic ring, and the methyl groups. This document outlines a detailed protocol for sample preparation and data acquisition using Attenuated Total Reflectance (ATR)-FTIR and provides a systematic approach to spectral analysis, supported by established spectroscopic principles and literature data.

Introduction: The Role of FTIR in Molecular Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present and the overall molecular structure. For a molecule like this compound, FTIR is instrumental in confirming its identity, assessing its purity, and studying intermolecular interactions such as hydrogen bonding.

The structure of this compound, featuring a carboxylic acid group and three methyl substituents on a benzene ring, gives rise to a rich and informative FTIR spectrum. A thorough understanding of this spectrum is crucial for quality control in synthesis, reaction monitoring, and in various stages of pharmaceutical development.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

For solid samples like this compound, several methods of sample preparation are available, including Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).[1][2][3][4] Due to its simplicity, minimal sample requirement, and rapidity, ATR-FTIR is often the preferred method for powdered solids.[2][5][6]

Protocol for ATR-FTIR Spectroscopy

This protocol outlines the steps for acquiring an FTIR spectrum of a powdered sample using a single-reflection diamond ATR accessory.

Materials:

  • This compound (fine powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Instrumentation:

  • FTIR spectrometer equipped with a diamond ATR accessory

Procedure:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to evaporate completely.

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This step is crucial as it measures the instrument and environmental (e.g., atmospheric CO2 and water vapor) absorbance, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[7]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure on the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[5][7]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 1.

The following diagram illustrates the general workflow for acquiring an ATR-FTIR spectrum.

FTIR_Workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Powder Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Ratio to Background) E->F G Final Spectrum F->G Interpretation_Logic FTIR Spectrum Interpretation Logic Start Examine Spectrum OH_Check Broad band at 2500-3300 cm⁻¹? Start->OH_Check CO_Check Strong, sharp peak at ~1700 cm⁻¹? OH_Check->CO_Check Yes No_Acid Not a carboxylic acid OH_Check->No_Acid No Aromatic_Check Peaks at >3000 cm⁻¹ & ~1600 cm⁻¹? CO_Check->Aromatic_Check Yes CO_Check->No_Acid No Methyl_Check Peaks at <3000 cm⁻¹ & ~1380 cm⁻¹? Aromatic_Check->Methyl_Check Yes Fingerprint_Check Analyze fingerprint region (e.g., C-O stretch, oop bends) Methyl_Check->Fingerprint_Check Yes Conclusion Structure consistent with this compound Fingerprint_Check->Conclusion

Sources

The Strategic Role of 2,3,5-Trimethylbenzoic Acid in Engineering Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Uncharted Territory in MOF Synthesis

The field of metal-organic frameworks (MOFs) is driven by the inventive use of organic linkers to construct porous, crystalline materials with tailored properties. While many standard linkers have been extensively studied, the exploration of less common, sterically demanding building blocks offers a frontier for discovering novel structures and functionalities. 2,3,5-trimethylbenzoic acid presents such an opportunity. Its unique substitution pattern is anticipated to introduce significant steric hindrance, influencing the kinetics of MOF formation and the ultimate topology of the resulting framework. This guide serves as a comprehensive resource for researchers venturing into the use of this intriguing, yet underexplored, molecule in MOF synthesis. We will delve into its potential roles as both a structural linker and a modulating agent, providing detailed protocols and the scientific rationale behind them.

Part 1: The Dual Functionality of this compound in MOF Synthesis

The introduction of this compound into a MOF synthesis can be envisioned in two primary capacities: as a primary structural linker or as a coordinating modulator. The strategic placement of the three methyl groups on the aromatic ring is expected to heavily influence its behavior in either role.

As a Primary Structural Linker: Engineering Steric-Controlled Porosity

When used as the primary organic linker, this compound's most significant contribution is expected to be the introduction of steric bulk around the coordination site. This can have several profound effects on the resulting MOF's properties:

  • Topological Control: The steric hindrance from the methyl groups can direct the self-assembly process towards specific, potentially novel, framework topologies by preventing the formation of more common, sterically unhindered structures.

  • Pore Environment Modification: The methyl groups will protrude into the pores of the MOF, creating a more hydrophobic and sterically crowded environment. This can be advantageous for selective gas adsorption or for creating specific binding pockets for guest molecules.

  • Interpenetration Prevention: The steric bulk of the linker can inhibit the interpenetration of multiple MOF networks, a common phenomenon that can reduce the accessible pore volume of the material.

As a Coordinating Modulator: A Tool for Defect Engineering and Crystal Growth Control

In MOF synthesis, modulators are molecules that compete with the primary linker for coordination to the metal centers. This competition can slow down the crystallization process, leading to larger, more well-defined crystals. Benzoic acid and its derivatives are commonly used as modulators.[1][2] The steric bulk of this compound could make it a particularly effective modulator for several reasons:

  • Kinetic Control: The steric hindrance will likely lead to a weaker and more transient coordination to the metal clusters compared to less substituted modulators, providing a fine-tuned control over the nucleation and growth of MOF crystals.

  • Defect Engineering: The use of modulators can introduce "missing linker" defects into the MOF structure. The specific size and shape of this compound may lead to the formation of unique defect patterns, which can in turn enhance catalytic activity or create hierarchical pore structures.

  • Morphology Control: By influencing the relative growth rates of different crystal faces, this compound as a modulator could be used to control the overall morphology of the MOF crystals.

Part 2: Experimental Protocols

The following protocols are designed to be adaptable starting points for the synthesis of MOFs using this compound. As with any novel synthesis, optimization of parameters such as temperature, time, and reactant concentrations will be necessary.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound as a Primary Linker

This protocol is adapted from general procedures for the synthesis of zinc-based MOFs.[3][4]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 1.0 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 48-72 hours.

  • Allow the oven to cool down to room temperature naturally.

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the collected solid thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Causality Behind Experimental Choices:

  • Solvent: DMF is a high-boiling point solvent commonly used in MOF synthesis due to its ability to dissolve both the metal salt and the organic linker.

  • Temperature and Time: The elevated temperature provides the necessary energy for the formation of the coordination bonds and the crystallization of the MOF. The extended reaction time allows for the slow growth of well-defined crystals.

  • Washing Steps: Thorough washing is crucial to obtain a pure MOF material, free from impurities that could block the pores or interfere with characterization.

Experimental Workflow: Solvothermal Synthesis

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up dissolve Dissolve Metal Salt & Linker in DMF sonicate Sonicate for Homogeneity dissolve->sonicate seal Seal in Vial/Autoclave sonicate->seal heat Heat in Oven (e.g., 120°C, 48-72h) seal->heat cool Cool to Room Temperature heat->cool collect Collect Crystals (Filtration/Centrifugation) cool->collect wash_dmf Wash with DMF collect->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry end end dry->end Characterize Product G cluster_char Characterization Techniques cluster_props Deduced Properties synthesis Synthesized Material pxrd PXRD synthesis->pxrd scxrd SCXRD synthesis->scxrd tga TGA synthesis->tga ftir FTIR synthesis->ftir gas_adsorption Gas Adsorption synthesis->gas_adsorption sem SEM synthesis->sem crystallinity Crystallinity & Phase Purity pxrd->crystallinity structure Atomic Structure & Topology scxrd->structure stability Thermal Stability tga->stability coordination Functional Groups & Coordination ftir->coordination porosity Porosity & Surface Area gas_adsorption->porosity morphology Crystal Morphology sem->morphology

Caption: Characterization techniques and their corresponding insights.

Part 4: Potential Applications in Drug Development

The unique structural features imparted by this compound could lead to MOFs with promising applications in the pharmaceutical and biomedical fields. [3][4]

  • Controlled Drug Delivery: The modified pore environment created by the methyl groups could be used to tune the release kinetics of encapsulated drug molecules. The increased hydrophobicity may be particularly suitable for the delivery of nonpolar drugs.

  • Biocatalysis: The well-defined, sterically hindered pores could serve as nanoreactors for size-selective biocatalysis, mimicking the active sites of enzymes.

  • Sensing and Diagnostics: MOFs with specific pore geometries and chemical functionalities can be designed as highly sensitive and selective sensors for biomarkers or other biologically relevant molecules.

Conclusion

The use of this compound in MOF synthesis represents an exciting avenue for the creation of novel materials with unique properties. While its application is not yet widely documented, the principles of crystal engineering and the understanding of steric effects provide a strong foundation for its successful implementation. The protocols and insights provided in this guide are intended to empower researchers to explore this promising building block and to contribute to the expanding landscape of metal-organic frameworks.

References

  • Pachfule, P., et al. Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design. [Link]

  • Ye, X., et al. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research. [Link]

  • Ye, X., et al. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]

  • Johnson, B. A., et al. Simplifying the Synthesis of Metal–Organic Frameworks. Accounts of Materials Research. [Link]

  • Jones, L. C., et al. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances. [Link]

  • Li, P., et al. Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Ye, X., et al. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed. [Link]

  • Ye, X., et al. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate. [Link]

  • Sapianik, A. A., et al. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]

  • Ghasemifard, S., et al. Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Advances. [Link]

  • Ali, I., et al. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]

  • Lee, S. H., et al. Synthesis of Novel Benzoic Acid Modified Metal Organic Framework for Adsorptive Removal of Arsenate. ResearchGate. [Link]

  • Deshmukh, P. R., et al. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. eScholarship.org. [Link]

  • Johnson, B. A., et al. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. PMC. [Link]

  • Chen, Z., et al. Metal-Organic Frameworks Derived From Multitopic Ligands: Structural Aspects. ResearchGate. [Link]

  • Wei, F., et al. Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Publishing. [Link]

  • Iqbal, R., et al. Facile synthesis and characterization of Al-MOFs using benzene-1,3,5-tricarboxylic acid as a new class of materials for Far-UVC applications. OUCI. [Link]

  • Wang, Z., et al. Rational crystal engineering of metal–organic frameworks for tailored structure and function. CrystEngComm. [Link]

  • Lee, H., et al. PolyMOF nanoparticles constructed from intrinsically microporous polymer ligand towards scalable composite membranes for CO2 separation. PMC. [Link]

  • Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework. YouTube. [Link]

  • da Silva, A. C. A., et al. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry. [Link]

  • This compound. NIST WebBook. [Link]

  • O'Donnell, T. A., et al. Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]

  • Allendorf, M. D., et al. Crystal Engineering, Structure-Function Relationships, and the Future of Metal-Organic Frameworks. RSC Publishing. [Link]

  • Wang, C., et al. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI. [Link]

  • Atzori, C., et al. Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. IRIS-AperTO. [Link]

  • This compound. NIST WebBook. [Link]

  • Atzori, C., et al. Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. SciSpace. [Link]

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  • This compound. CharChem. [Link]

  • MOF-901 was synthesized by exploiting the robust conditions used to... ResearchGate. [Link]

  • Lee, H., et al. Engineering Photoswitching Dynamics in 3D Photochromic Metal–Organic Frameworks through a Metal–Organic Polyhedron Design. PMC. [Link]

Sources

Application Note: Quantitative Analysis of 2,3,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the precise quantification of 2,3,5-trimethylbenzoic acid (TMBA), a molecule of interest in chemical synthesis, metabolite identification, and as a potential impurity in pharmaceutical manufacturing. Recognizing the need for robust and reliable analytical techniques, this document outlines two primary instrumental methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles of each technique, offering field-proven insights into method development, sample preparation, and validation. This note is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind critical experimental choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 2437-66-3), also known as γ-isodurylic acid, is an aromatic carboxylic acid.[1][2] Its quantification is critical in various scientific contexts, from monitoring chemical reactions and assessing the purity of active pharmaceutical ingredients (APIs) to studying metabolic pathways where it may arise as a metabolite of trimethylbenzene isomers.[3] The presence of three methyl groups on the benzene ring introduces steric hindrance and lipophilicity that influence its chemical behavior and require tailored analytical approaches for accurate measurement.

The choice of analytical technique is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. For routine quantification in relatively clean sample matrices, HPLC-UV offers a straightforward, robust, and cost-effective solution. For complex matrices or when higher sensitivity and confirmatory identification are required, GC-MS, typically following a derivatization step to enhance volatility, is the method of choice.[4][5] This guide provides validated frameworks for both approaches.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is a cornerstone of analytical chemistry for separating and quantifying organic molecules. The separation of 2,3,5-TMBA is based on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The acidic nature of the carboxyl group necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shape.

Principle of Separation

The retention of TMBA on a C18 column is governed by hydrophobic interactions between the trimethyl-substituted benzene ring and the alkyl chains of the stationary phase. To prevent the ionization of the carboxylic acid group (pKa ~3-4), which would lead to poor retention and peak tailing, the mobile phase must be acidified.[6] An acidic mobile phase (pH 2.5-3.0) ensures that the analyte is in its neutral, protonated form, maximizing its interaction with the stationary phase and leading to a reproducible retention time. Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the benzene ring, typically at a wavelength around 210 nm or 235 nm.[6][7]

Experimental Protocol: HPLC-UV

Objective: To quantify 2,3,5-TMBA in a solution-based sample.

Materials:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid, Potassium Dihydrogen Phosphate (KH2PO4), and ultrapure water.[8]

  • Standards: Certified reference standard of this compound.

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare a 25 mM potassium dihydrogen phosphate buffer (KH2PO4).

    • Adjust the pH of the buffer to 2.6 using orthophosphoric acid.[8]

    • The mobile phase is a mixture of this buffer and acetonitrile. A typical starting gradient would be 60:40 (Buffer:Acetonitrile).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.[9]

  • Standard Solution Preparation:

    • Prepare a stock solution of 2,3,5-TMBA (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create a calibration curve over the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, ideally the mobile phase itself.

    • If the sample is in a complex matrix (e.g., biological fluid, soil extract), a solid-phase extraction (SPE) cleanup may be necessary (see Section 4).

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 235 nm[6]

    • Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the analyte and any impurities).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Perform a linear regression on the calibration curve. The R² value should be ≥ 0.999 for good linearity.

    • Quantify the amount of 2,3,5-TMBA in the samples by interpolating their peak areas from the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Buffer + ACN, pH 2.6) HPLC HPLC Injection MobilePhase->HPLC Standards Standard Prep (Serial Dilutions) Standards->HPLC Sample Sample Prep (Dissolve & Filter) Sample->HPLC Integration Peak Integration HPLC->Integration Chromatogram Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of 2,3,5-TMBA by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For analyses requiring higher sensitivity, greater selectivity, or unambiguous identification, GC-MS is the preferred method. Due to the low volatility of carboxylic acids, a derivatization step is essential to convert the polar carboxyl group into a more volatile and thermally stable ester or silyl ester.[3]

Principle of Derivatization and Separation

The core challenge with GC analysis of organic acids is their polarity and potential for thermal degradation in the hot injector port. Derivatization with an agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the acidic proton of the carboxyl group with a nonpolar tert-butyldimethylsilyl (TBDMS) group.[3] This reaction increases the analyte's volatility and thermal stability, making it amenable to GC separation.

The derivatized TMBA is then separated on a nonpolar capillary column (e.g., 5% phenyl-polysiloxane) based on its boiling point and interactions with the stationary phase. The mass spectrometer serves as a highly specific detector, identifying the compound based on its unique mass spectrum and fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and reduce matrix interference.[3]

Experimental Protocol: GC-MS

Objective: To quantify 2,3,5-TMBA in complex matrices with high sensitivity and specificity.

Materials:

  • GC-MS System: Gas chromatograph with a capillary column inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Reagents: Toluene (anhydrous), Pyridine, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as 3,4-dimethylbenzoic acid or a stable isotope-labeled analog.[3]

Protocol Steps:

  • Sample Preparation (including extraction):

    • For aqueous samples, acidify to pH < 2 with HCl and perform a liquid-liquid extraction with a water-immiscible organic solvent like toluene or ethyl acetate.

    • For solid samples, an appropriate extraction method like Soxhlet or sonication may be required.[11]

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dry residue in a small, known volume of toluene (e.g., 100 µL).

  • Derivatization:

    • To the 100 µL of sample/standard in toluene, add the internal standard.

    • Add 50 µL of MTBSTFA and 10 µL of pyridine (to catalyze the reaction).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[3]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (m/z 50-400) for initial identification, then SIM mode for quantification. Select characteristic, abundant ions for TMBA-TBDMS derivative and the IS.

  • Data Analysis:

    • Identify the TMBA-TBDMS derivative peak by its retention time and mass spectrum in full scan mode.

    • For quantification in SIM mode, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Calculate the concentration of 2,3,5-TMBA in samples using the response factor derived from the calibration curve.

Visualization: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow Sample Sample Matrix (Aqueous or Solid) Extraction Extraction (LLE or SPE) Sample->Extraction Drydown Evaporation (Dry Residue) Extraction->Drydown Reconstitution Reconstitution (Toluene + IS) Drydown->Reconstitution Derivatization Derivatization (+ MTBSTFA, 70°C) Reconstitution->Derivatization GCMS GC-MS Injection & Analysis Derivatization->GCMS Data Data Processing (Area Ratio vs. Conc.) GCMS->Data

Caption: Workflow for GC-MS analysis of 2,3,5-TMBA after silylation.

Sample Preparation: A Critical Prerequisite

The quality of analytical data is fundamentally dependent on the sample preparation process. For complex matrices, a cleanup and concentration step is often mandatory. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[4][12]

Protocol: Solid-Phase Extraction (SPE)

Principle: Anion exchange or mixed-mode SPE cartridges can be used to isolate acidic compounds like TMBA from neutral or basic interferences.[13] The analyte is retained on the sorbent and then selectively eluted.

Protocol Steps:

  • Conditioning: Pass methanol through the SPE cartridge, followed by ultrapure water.

  • Equilibration: Equilibrate the cartridge with a buffer similar to the sample matrix, often a slightly acidic buffer (e.g., pH 6).[13]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water, followed by a low-percentage organic solvent wash) to remove weakly bound impurities.[13]

  • Elution: Elute the target analyte (TMBA) using a small volume of an appropriate organic solvent, often acidified (e.g., methanol with 2% formic acid).[13]

  • Post-Elution: The eluate can be evaporated and reconstituted in the mobile phase for HPLC analysis or the derivatization solvent for GC-MS.[13]

Method Validation Summary

Any quantitative method must be validated to ensure its performance is suitable for the intended application. Key validation parameters are summarized below.[4][8] The values presented are typical targets for methods analyzing organic acids.

ParameterHPLC-UVGC-MSRationale
Linearity (R²) ≥ 0.999≥ 0.998Demonstrates a direct proportional relationship between signal and concentration.
Limit of Detection (LOD) 0.1 - 0.5 µg/mL1 - 10 ng/mLThe lowest concentration that can be reliably detected.[5][8]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL5 - 30 ng/mLThe lowest concentration that can be accurately quantified.[5][8]
Precision (%RSD) < 2% (Intra-day)< 5% (Intra-day)Measures the closeness of repeated measurements.[8]
Accuracy (Recovery %) 95 - 105%90 - 110%Measures the agreement between the measured value and the true value.[5][8]
Specificity Retention TimeRetention Time + Mass SpectrumThe ability to assess the analyte unequivocally in the presence of other components.

Conclusion

The successful quantification of this compound hinges on the selection of an appropriate analytical technique and the meticulous execution of validated protocols. For rapid and routine analysis in simple matrices, the developed RP-HPLC-UV method offers excellent robustness and performance. When faced with complex sample matrices or the need for higher sensitivity and confirmatory identification, the GC-MS method with prior silylation provides unparalleled specificity and low detection limits. By understanding the causal principles behind each step—from pH control in HPLC to derivatization in GC—researchers can confidently generate accurate, reliable, and reproducible data, advancing their work in drug development and chemical research.

References

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. Available at: [Link][4][5][12]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-244. Available at: [Link][7]

  • PubMed. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Sartori, G., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Repositório Alice - Embrapa. Available at: [Link][8]

  • ResearchGate. (2020). (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link][1]

  • ResearchGate. (n.d.). (PDF) Dimethylbenzoic acids - metabolites of trimethylbenzene. Available at: [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link][11]

  • USDA FSIS. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link][10]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link][2]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link][6]

  • PubChemLite. (n.d.). This compound (C10H12O2). Available at: [Link]

  • Ene, C. P., & Diacu, E. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 73(4), 81-88. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation in Food Safety Applications. Available at: [Link][13]

  • Al-Ameer, L., Hashim, K. K., & Taha, D. N. (2022). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. ResearchGate. Available at: [Link]

  • Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 6(18), 7299-7306. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • Lateef, S. S. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Agilent Technologies Application Note. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzoic acid. PubChem Compound Database. Available at: [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link][9]

  • Ayman, S. (2023). Preparation of benzoic acid. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2,3,5-Trimethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2,3,5-trimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. This compound is a valuable building block in the synthesis of various specialty chemicals and pharmaceutical intermediates. Achieving high yield and purity can be challenging, often hinging on the choice of synthetic route and precise control over reaction conditions.

This document focuses on the two most prevalent synthetic strategies: the direct oxidation of pseudocumene (1,2,4-trimethylbenzene) and the carboxylation of a Grignard reagent derived from a corresponding brominated precursor. We will explore the nuances of each method, providing field-proven insights to help you navigate common experimental hurdles and maximize your synthetic output.

Core Synthetic Pathways

Two primary routes are generally employed for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scalability requirements, and tolerance for specific byproducts.

Synthesis_Pathways cluster_0 Route A: Oxidation cluster_1 Route B: Grignard Reaction start_A Pseudocumene (1,2,4-Trimethylbenzene) prod_A This compound start_A->prod_A Oxidizing Agent (e.g., KMnO4, Air/Catalyst) start_B 1-Bromo-2,3,5-trimethylbenzene grignard Grignard Reagent start_B->grignard Mg, Anhydrous Ether carboxylate Magnesium Carboxylate Salt grignard->carboxylate 1. CO2 (Dry Ice) prod_B This compound carboxylate->prod_B 2. H3O+ Workup

Caption: High-level overview of the two primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most established methods are the oxidation of pseudocumene (1,2,4-trimethylbenzene) and the carboxylation of a Grignard reagent. The oxidation route leverages a readily available starting material but can sometimes suffer from over-oxidation or the formation of isomeric byproducts.[1][2] The Grignard route offers a more direct and often cleaner conversion to the carboxylic acid, provided the reaction is initiated and maintained under strictly anhydrous conditions.[3]

Q2: Which synthetic route is generally better for achieving high yields?

A2: Both routes can be optimized for high yields, but the Grignard reaction often provides a more selective and predictable outcome, minimizing the complex byproduct profiles sometimes seen with strong oxidation reactions. However, the success of a Grignard synthesis is critically dependent on technique, particularly the exclusion of moisture.[4][5] Oxidation of pseudocumene can also be very high-yielding, especially in industrial settings using catalytic air oxidation, but may require more extensive purification.[1][6]

Q3: What are the primary safety concerns I should be aware of?

A3: For the Oxidation Route , if using strong oxidants like potassium permanganate, be aware of the potential for highly exothermic reactions. If using catalytic air oxidation at high pressure and temperature, specialized equipment is necessary to mitigate explosion risks. For the Grignard Route , anhydrous diethyl ether is extremely flammable and volatile, and all operations must be conducted in a fume hood away from ignition sources.[4] The Grignard reagent itself is highly reactive and will ignite on contact with water. Proper personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory for both procedures.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques. The melting point of the purified solid should be sharp and consistent with the literature value. Spectroscopic methods such as ¹H NMR and ¹³C NMR will confirm the structure by showing the characteristic peaks for the aromatic protons and the three distinct methyl groups. Infrared (IR) spectroscopy should show a strong carbonyl (C=O) stretch for the carboxylic acid and a broad O-H stretch. Purity can be further assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Route A: Oxidation of Pseudocumene
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Ineffective Oxidant: The oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇) may be old or of poor quality. 2. Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. 3. Poor Phase Mixing: In a multi-phase reaction (e.g., aqueous oxidant and organic substrate), inefficient stirring can limit the reaction rate.1. Use a fresh, high-purity oxidizing agent. 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. For many oxidations, reflux is required. 3. Increase the stirring speed to create a fine emulsion. Consider using a phase-transfer catalyst if applicable to improve interfacial contact.
Formation of Multiple Byproducts 1. Over-oxidation: The reaction conditions are too harsh (high temperature, long reaction time, excess oxidant), leading to the oxidation of multiple methyl groups to form dicarboxylic or tricarboxylic acids.[1] 2. Side-chain vs. Ring Oxidation: Extremely harsh conditions can lead to ring cleavage.1. Carefully control the stoichiometry of the oxidizing agent. Use the minimum effective amount. Reduce the reaction temperature and time. Monitor the reaction progress using TLC or GC to stop it upon consumption of the starting material. 2. Avoid excessively high temperatures and overly aggressive oxidants.
Difficult Product Isolation 1. Product Solubility: The product may have significant solubility in the reaction solvent, leading to losses during workup. 2. Emulsion Formation: Persistent emulsions can form during the extractive workup, making phase separation difficult.1. After the reaction, acidify the mixture to protonate the carboxylate salt, which will decrease its aqueous solubility. Cool the mixture in an ice bath to maximize precipitation before filtration.[7] 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Route B: Grignard Carboxylation

Grignard_Troubleshooting start Problem: Grignard reaction fails to initiate q1 Is all glassware oven-dried and cooled under inert gas? start->q1 s1 Action: Thoroughly dry all glassware and assemble hot. Purge with N2 or Argon. q1->s1 No q2 Are solvents and reagents strictly anhydrous? q1->q2 Yes s1->q1 s2 Action: Use freshly distilled solvents (e.g., ether over sodium/ benzophenone). Use dry reagents. q2->s2 No q3 Is the magnesium surface activated? q2->q3 Yes s2->q2 s3 Action: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the Mg surface. [3] q3->s3 No end Success: Reaction Initiates q3->end Yes s3->q3

Caption: Decision workflow for troubleshooting Grignard reaction initiation.

IssuePotential Cause(s)Recommended Solution(s)
Grignard Reaction Fails to Initiate 1. Presence of Moisture: Grignard reagents are strong bases and are quenched by water. Even atmospheric moisture is sufficient to prevent the reaction. 2. Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents reaction. 3. Inhibitors: The alkyl halide may contain inhibitors or impurities.1. Ensure all glassware is oven-dried overnight and assembled while hot under a stream of inert gas (N₂ or Ar). Use anhydrous solvents.[5] 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a dry glass rod.[4] Sonication can also be effective. 3. Purify the alkyl halide by distillation if its quality is suspect.
Low Yield with Biphenyl Byproduct 1. Wurtz-type Coupling: The Grignard reagent can couple with unreacted alkyl halide. This is favored by high local concentrations of alkyl halide and elevated temperatures.[5]1. Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration. Maintain a gentle reflux; do not overheat. Ensure efficient stirring to quickly disperse the added halide.
Reaction Mixture Solidifies During CO₂ Addition 1. Rapid Precipitation: The magnesium carboxylate salt intermediate is often insoluble in ether and can precipitate rapidly, trapping unreacted Grignard reagent.1. Perform the carboxylation by pouring the Grignard solution onto a large excess of crushed dry ice (solid CO₂) with vigorous stirring, rather than bubbling CO₂ gas into the solution.[8] This ensures CO₂ is always in excess and helps dissipate heat. Adding more anhydrous ether before carboxylation can also help keep the mixture mobile.
Product is Difficult to Purify 1. Contamination with Biphenyl: The non-polar biphenyl byproduct can be difficult to separate from the desired acid. 2. Incomplete Reaction: Unreacted starting material (bromo-trimethylbenzene) remains.1. During the acidic workup, perform a basic extraction. Add aqueous NaOH to deprotonate the benzoic acid, forming the water-soluble sodium salt. The non-polar biphenyl and any unreacted starting material will remain in the organic layer (ether), which can then be separated.[4] Re-acidification of the aqueous layer will precipitate the pure this compound, which can be collected by filtration.

Experimental Protocols

Protocol A: Oxidation of Pseudocumene with Potassium Permanganate

This protocol is a representative procedure and may require optimization.

  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add pseudocumene (e.g., 0.1 mol) and water (400 mL).

  • Reaction: While stirring vigorously, add potassium permanganate (KMnO₄) (e.g., 0.3 mol) in small portions over 2-3 hours. The addition is exothermic and will cause the mixture to reflux. Control the rate of addition to maintain a steady reflux.

  • Completion: After the final addition, continue to heat the mixture at reflux for an additional 1-2 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Workup: Cool the reaction mixture to room temperature. Filter the hot solution to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Isolation: Combine the filtrate and washings. Acidify the clear solution with concentrated HCl until the pH is ~1-2. A white precipitate of this compound will form.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture.[7][9]

Protocol B: Grignard Carboxylation of 1-Bromo-2,3,5-trimethylbenzene

This protocol must be performed under strictly anhydrous conditions using an inert atmosphere (N₂ or Ar).

  • Setup: Place magnesium turnings (e.g., 1.2 eq) in an oven-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Assemble the glassware while hot and allow it to cool under a positive pressure of nitrogen.

  • Initiation: Add anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-2,3,5-trimethylbenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion (~10%) of this solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), add a single crystal of iodine or warm the flask gently.[4][5]

  • Grignard Formation: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

  • Carboxylation: Cool the Grignard solution to room temperature. In a separate large beaker, place a large excess of crushed dry ice. While stirring the dry ice vigorously, slowly pour the Grignard reagent solution onto it.[8] A solid white mass will form. Allow the excess dry ice to sublime.

  • Workup: Slowly add dilute HCl (e.g., 6 M) to the reaction beaker to quench any unreacted Grignard reagent and to protonate the carboxylate salt.[4] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (2x). Combine the organic layers and then extract the combined ether solution with aqueous NaOH (e.g., 5%). This will move the desired product into the aqueous layer as its sodium salt.

  • Isolation: Separate the layers. Carefully acidify the aqueous layer with concentrated HCl until a white precipitate forms and the pH is ~1-2.

  • Purification: Cool the mixture in an ice bath, collect the this compound by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed if necessary.[7]

References

  • Comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). PEARL. Available at: [Link]

  • Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.). University of the West Indies. Available at: [Link]

  • Grignard Reaction – Synthesis of Benzoic Acid. (n.d.). Truman State University. Available at: [Link]

  • Limitations of Friedel-Crafts Alkylation. (2023). Quora. Available at: [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Available at: [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). UMass Lowell. Available at: [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts limitations. (n.d.). University of Calgary. Available at: [Link]

  • Synthetic process of 2,4,6-trimethyl benzoic acid. (2016). Google Patents.
  • Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle. (1992). Google Patents.
  • Grignard Synthesis of Benzoic Acid. (n.d.). Scribd. Available at: [Link]

  • Synthesis process of 2,4,6-trimethyl benzoic acid. (2007). Google Patents.
  • Preparation method of 2,4,6-trimethylbenzoic acid. (2012). Google Patents.
  • An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. (2019). ResearchGate. Available at: [Link]

  • Chemistry 210 Experiment Ib. (2012). UMass Lowell. Available at: [Link]

  • Production method of 3,5-dimethylbenzoic acid. (2012). Google Patents.
  • Process for purifying 3.5-dimethyl benzoic acid. (2003). Google Patents.
  • Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Optimization of the condensation of 2-formylbenzoic acid, aliphatic primary amines and diethyl phosphite in a batch microwave reactor. (2021). ResearchGate. Available at: [Link]

  • Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol. (2017). Google Patents.
  • Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene. (2002). Google Patents.

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Technical Support Center: Purification of Crude 2,3,5-Trimethylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for the purification of crude 2,3,5-trimethylbenzoic acid using recrystallization. It moves beyond a simple protocol to explain the underlying principles and offers robust troubleshooting solutions for common experimental challenges.

Section 1: Foundational Knowledge (FAQs)

This section addresses the fundamental questions researchers may have before beginning the purification process.

Q1: What is recrystallization and why is it the preferred method for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").

For this compound, an aromatic carboxylic acid, this method is highly effective because its solubility is significantly higher in hot solvents than in cold solvents. This steep solubility curve allows for high recovery of the purified product upon cooling.

Q2: What are the critical physical properties of this compound for this procedure?

Understanding the physical properties is essential for selecting the right conditions and assessing the purity of the final product.

PropertyValueSignificance in Recrystallization
Molecular Formula C₁₀H₁₂O₂Basic chemical identity.
Molecular Weight 164.20 g/mol Required for calculating theoretical yields.
Appearance White crystalline solidThe crude product may be off-white or colored; a pure white product is the goal.
Melting Point 124 °C This is the most critical indicator of purity. A sharp melting point at or near 124 °C indicates a pure sample. A broad or depressed melting point suggests the presence of impurities.
Solubility Sparingly soluble in cold water; more soluble in hot water and organic solvents like ethanol and acetone.This temperature-dependent solubility is the basis for a successful recrystallization. The methyl groups increase hydrophobicity compared to benzoic acid.

Q3: What are the likely impurities in my crude sample?

Impurities typically stem from the synthetic route used to prepare the acid. Common starting materials are trimethylbenzenes. Potential impurities include:

  • Unreacted Starting Materials: Such as 1,2,4-trimethylbenzene (pseudocumene).

  • Isomeric Acids: Synthesis can sometimes produce other isomers like 2,4,5-trimethylbenzoic acid (m.p. 150-153 °C) or 2,4,6-trimethylbenzoic acid (m.p. 152-155 °C). Their different melting points and crystal structures can be exploited for separation.

  • By-products: Depending on the reaction (e.g., Friedel-Crafts acylation followed by oxidation), you may have residual ketones or other intermediates.

Q4: What are the essential safety precautions for this experiment?

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[2][3]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][4]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[5]

    • Skin: Wash off with soap and plenty of water.[5]

    • Inhalation: Move to fresh air.[5]

Section 2: Standard Operating Procedure (SOP) for Recrystallization

This protocol provides a detailed, step-by-step methodology for the purification. An ethanol/water solvent system is recommended as it is effective for many benzoic acids, offering a good balance of solubility and safety.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Boiling Ethanol start->dissolve hot_filt Optional: Hot Filtration (if insoluble impurities exist) dissolve->hot_filt optional add_water Add Hot Water Dropwise to Cloud Point dissolve->add_water hot_filt->add_water reheat Reheat to Clear Solution add_water->reheat cool Cool Slowly to Room Temp, then in Ice Bath reheat->cool vac_filt Vacuum Filter Crystals cool->vac_filt wash Wash with Ice-Cold Ethanol/Water vac_filt->wash dry Dry Crystals wash->dry analyze Assess Purity (Melting Point) dry->analyze end Pure Product analyze->end

Recrystallization workflow for this compound.
Step-by-Step Protocol
  • Solvent Selection & Preparation:

    • Rationale: An ideal solvent system dissolves the compound completely when hot but poorly when cold. An ethanol/water mixture is highly effective. Ethanol acts as the primary "good" solvent, while water acts as the "poor" solvent (antisolvent).

    • Action: Prepare two flasks: one with ethanol and one with deionized water. Place a boiling chip in each and heat them on a hot plate.

  • Dissolution of the Crude Solid:

    • Rationale: Using the minimum amount of boiling solvent is crucial for maximizing the recovery yield. Excess solvent will keep more of your product dissolved even when cold.

    • Action: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of boiling ethanol dropwise while swirling until the solid just dissolves.

  • Hot Filtration (Optional):

    • Rationale: If you observe insoluble impurities (e.g., dust, sand, or insoluble by-products) in the hot solution, they must be removed before crystallization. This step must be done quickly to prevent premature crystallization.

    • Action: Place a fluted filter paper in a pre-heated stemless funnel. Quickly pour the hot solution through the filter into a clean, pre-heated flask. If crystals form on the filter, rinse with a small amount of boiling ethanol.

  • Inducing Crystallization:

    • Rationale: The goal is to create a hot, saturated solution from which the product will crystallize upon cooling. This is achieved by carefully adding the "poor" solvent (water) to the hot ethanol solution until the saturation point is just reached.

    • Action: To the clear ethanol solution, add hot water dropwise while swirling until you see a persistent cloudiness (the "cloud point"). This indicates the solution is saturated. Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a perfectly saturated hot solution.

  • Crystallization (Slow Cooling):

    • Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.

    • Action: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Rationale: Vacuum filtration is used to efficiently separate the crystals from the mother liquor. Washing the collected crystals with a small amount of ice-cold solvent removes any adhering mother liquor without re-dissolving a significant amount of the product.

    • Action: Set up a Büchner funnel with a filter paper for vacuum filtration. Wet the paper with a small amount of the ice-cold ethanol/water mixture. Swirl the crystal slurry and pour it into the funnel with the vacuum on. After the solvent has been drawn through, break the vacuum, add a small portion of ice-cold ethanol/water to wash the crystals, and immediately re-apply the vacuum.

  • Drying the Product:

    • Rationale: Any residual solvent must be removed, as it will affect the final mass (and thus the yield calculation) and can depress the melting point.

    • Action: Leave the crystals in the funnel with the vacuum running for several minutes to air-dry them. Then, transfer the crystals to a pre-weighed watch glass and allow them to dry completely. Drying in a low-temperature oven (e.g., 50-60°C) can accelerate the process, but ensure the temperature is well below the compound's melting point.

  • Purity Assessment:

    • Rationale: The melting point is a definitive measure of purity.

    • Action: Determine the melting point range of the dried crystals. A pure sample should melt sharply within a 1-2 °C range, close to the literature value of 124 °C .

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to directly address common experimental issues.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered During Recrystallization no_xtals No Crystals Form Upon Cooling start->no_xtals oiled_out Compound 'Oiled Out' (Formed a Liquid) start->oiled_out low_yield Yield is Very Low start->low_yield bad_mp Melting Point is Low/Broad start->bad_mp sol_no_xtals1 Too much solvent used. no_xtals->sol_no_xtals1 Cause? sol_no_xtals2 Solution is supersaturated. no_xtals->sol_no_xtals2 Cause? sol_oiled_out Solution cooled too quickly or high impurity concentration. oiled_out->sol_oiled_out Cause? sol_low_yield Too much solvent used or wash solvent was not cold. low_yield->sol_low_yield Cause? sol_bad_mp Impurities still present or sample is not fully dry. bad_mp->sol_bad_mp Cause? action_no_xtals1 Action: Boil off some solvent and cool again. sol_no_xtals1->action_no_xtals1 action_no_xtals2 Action: Scratch flask inner wall or add a seed crystal. sol_no_xtals2->action_no_xtals2 action_oiled_out Action: Reheat to dissolve oil, add more 'good' solvent (ethanol), cool much more slowly. sol_oiled_out->action_oiled_out action_low_yield Action: Evaporate mother liquor to check for residue. If significant, recover and re-recrystallize. sol_low_yield->action_low_yield action_bad_mp Action: Ensure sample is completely dry. If still impure, repeat recrystallization. sol_bad_mp->action_bad_mp

Sources

identifying and removing impurities from 2,3,5-trimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3,5-Trimethylbenzoic Acid Purification

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities from this compound. The following troubleshooting guides and FAQs provide in-depth technical advice and practical, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?

A1: A depressed and broad melting point, along with discoloration, strongly suggests the presence of impurities. The nature of these impurities is highly dependent on the synthetic route used.

  • Grignard Reaction Route (from 2,3,5-trimethylbromobenzene):

    • Unreacted Starting Material: Residual 2,3,5-trimethylbromobenzene.

    • Biphenyl Derivatives: Homocoupling of the Grignard reagent can form biphenyl-type byproducts.[1]

    • Benzene: The Grignard reagent can be protonated by trace amounts of water in the reaction, leading to the formation of 1,2,4-trimethylbenzene (pseudocumene).[1]

    • Ketones: If the Grignard reagent reacts with an ester or acid chloride, a double addition can occur, leading to tertiary alcohols.[2][3] Incomplete reaction could also leave ketone intermediates.[4]

  • Oxidation Route (from 1,2,4-trimethylbenzene/pseudocumene):

    • Incomplete Oxidation Products: Intermediates such as 2,3,5-trimethylbenzaldehyde or dimethylbenzoic acids can be present if the oxidation is not complete.

    • Over-oxidation Products: Oxidation of another methyl group can lead to dicarboxylic acids.

    • Impurities from Starting Material: Commercial pseudocumene may contain other isomers like mesitylene (1,3,5-trimethylbenzene), which can be oxidized to trimesic acid.[5]

Q2: How can I effectively remove these common impurities?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[6][7][8] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[6][7]

This protocol outlines the steps for purifying this compound using water as the solvent, a common and effective choice for benzoic acid derivatives.[6][9][10]

Step-by-Step Methodology:

  • Solvent Selection: Water is a good choice because this compound has low solubility in cold water but is significantly more soluble in hot water.[9][10]

  • Dissolution:

    • Place your crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of boiling water to the flask while heating on a hot plate.[6][9]

    • Continue adding small portions of hot water until the solid just completely dissolves.[6] Avoid adding excess solvent, as this will reduce your recovery yield.[11]

  • Hot Filtration (if necessary):

    • If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration.[10]

    • Preheat a funnel and a receiving flask to prevent premature crystallization.[7]

    • Pour the hot solution through a fluted filter paper.[10]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.[9][11] Slow cooling promotes the formation of larger, purer crystals.[6]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10][11]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[9][11]

    • Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[9][11]

  • Drying:

    • Dry the purified crystals on the funnel by drawing air through them.[9]

    • For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

SolventSuitability for this compoundRationale
Water ExcellentHigh solubility when hot, low solubility when cold.[9][10]
Ethanol/Water Mixture GoodCan be used if the compound is too soluble in pure ethanol. The ratio can be adjusted.
Ligroin PossibleMentioned for a similar compound, mesitoic acid.[12]
Carbon Tetrachloride Possible (Use with Caution)Also mentioned for mesitoic acid, but is a hazardous solvent.[12]
Q3: My compound is still impure after recrystallization. What other purification techniques can I use?

A3: If recrystallization is insufficient, more advanced techniques may be necessary.

  • Acid-Base Extraction: This technique is particularly useful for separating acidic compounds like this compound from neutral or basic impurities.[13]

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The this compound will deprotonate to form its water-soluble salt and move to the aqueous layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the purified this compound.

    • Collect the precipitate by filtration.

  • Chromatography:

    • Column Chromatography: While less common for bulk purification of simple carboxylic acids, it can be effective for removing impurities with different polarities.

    • Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be used. A common mobile phase would consist of acetonitrile, water, and an acid modifier like formic acid.[14]

Purity_Assessment cluster_Physical Physical Properties cluster_Spectroscopic Spectroscopic Methods cluster_Chromatographic Chromatographic Techniques MeltingPoint Melting Point Purity Overall Purity Assessment MeltingPoint->Purity NMR NMR (¹H, ¹³C) NMR->Purity TLC TLC TLC->Purity HPLC HPLC HPLC->Purity

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3,5-Trimethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5-Trimethylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize experimental outcomes for this important chemical intermediate. We will explore the most prevalent synthetic routes, delve into the causality behind common experimental failures, and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Introduction: Synthetic Strategies

The synthesis of this compound (α-isodurylic acid) is typically approached via two primary pathways: the oxidation of a suitable precursor like 1,2,4-trimethylbenzene (pseudocumene), or the carbonation of a Grignard reagent derived from a halogenated trimethylbenzene. Each method presents a unique set of challenges and optimization parameters. This guide is structured to address specific issues you may encounter with each of these routes.

Diagram: Major Synthetic Pathways

cluster_oxidation Oxidation Route cluster_grignard Grignard Route start_ox 1,2,4-Trimethylbenzene (Pseudocumene) reagent_ox Strong Oxidant (e.g., KMnO4) start_ox->reagent_ox Oxidation product This compound reagent_ox->product start_grignard 1-Bromo-2,4,5-trimethylbenzene reagent_mg Mg, Anhydrous Ether start_grignard->reagent_mg Formation grignard_intermediate Grignard Reagent reagent_mg->grignard_intermediate reagent_co2 1. CO2 (Dry Ice) 2. H3O+ Workup grignard_intermediate->reagent_co2 Carbonation reagent_co2->product

Caption: Overview of the two primary routes for synthesizing this compound.

Part 1: Troubleshooting the Oxidation of Pseudocumene

The oxidation of the methyl groups on an aromatic ring is a powerful transformation, but it can suffer from low selectivity and harsh reaction conditions. Potassium permanganate (KMnO₄) is a common choice for this reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: My oxidation reaction is extremely slow or stalls, with significant recovery of the starting 1,2,4-trimethylbenzene. How can I improve the conversion rate?

A1: This is a common issue often related to insufficient reactivity of the oxidizing agent or poor mass transfer in a heterogeneous mixture.

  • Causality: Potassium permanganate oxidation of alkylbenzenes is a heterogeneous reaction (solid KMnO₄ in an aqueous phase and the organic substrate). The reaction rate is often limited by the interface between the phases. Furthermore, the oxidizing power of the permanganate ion is highly dependent on the pH of the solution.[3]

  • Troubleshooting Steps:

    • pH Adjustment: Under acidic conditions, permanganate is a much stronger oxidizing agent (forming HMnO₄).[3] Carefully adding a mineral acid like H₂SO₄ can significantly accelerate the reaction. However, be aware that this also increases the risk of over-oxidation. A buffered or slightly alkaline condition is often used to favor mono-oxidation, but this will be slower.[4]

    • Phase Transfer Catalysis: The use of a phase transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can dramatically increase the reaction rate. The PTC transports the permanganate ion from the aqueous phase into the organic phase, allowing for a homogeneous reaction.

    • Temperature Control: Increasing the reaction temperature will increase the rate. This reaction is typically run under reflux. However, excessive heat can lead to loss of volatile starting material and promote side reactions. Ensure your condenser is efficient.

    • Mechanical Stirring: Vigorous stirring is essential to maximize the surface area contact between the organic and aqueous phases. Inefficient stirring is a primary cause of slow or incomplete reactions.[4]

Q2: The reaction worked, but my final product is a mixture of carboxylic acids, including dicarboxylic acids (phthalic acid derivatives). How can I improve the selectivity for this compound?

A2: Over-oxidation is a key challenge with powerful, non-selective oxidants like KMnO₄. The initial product, this compound, has two remaining methyl groups that can also be oxidized, especially under harsh conditions.

  • Causality: All three methyl groups on pseudocumene are activated for benzylic oxidation.[1] Controlling the reaction to oxidize only one is a matter of stoichiometry and carefully managed reaction conditions.

  • Optimization Strategies:

    • Control Stoichiometry: Use a limiting amount of KMnO₄ relative to the pseudocumene. A molar ratio of approximately 2:1 (KMnO₄:pseudocumene) is theoretically needed for the oxidation of one methyl group. Start with a slightly substoichiometric amount (e.g., 1.8 equivalents) and monitor the reaction progress by TLC or GC to find the optimal balance between conversion and selectivity.

    • Maintain Neutral or Mildly Alkaline pH: As mentioned, acidic conditions enhance oxidizing power but reduce selectivity.[4] Performing the reaction under neutral or slightly basic conditions (e.g., with a magnesium sulfate buffer) can provide better control and favor the mono-acid product.

    • Temperature Management: Avoid excessively high temperatures. While heat increases the rate, it also provides the activation energy for the less favorable oxidation of the second and third methyl groups. Maintain a steady, gentle reflux.

Q3: My purified product has a brownish tint, and I suspect manganese dioxide (MnO₂) contamination. What is the best purification protocol?

A3: The reduction of permanganate (Mn⁷⁺) produces insoluble manganese dioxide (Mn⁴⁺), a fine brown-black solid that can be difficult to remove.

  • Causality: MnO₂ is the primary byproduct of permanganate oxidations under neutral or basic conditions. It often co-precipitates with the desired product upon workup.

  • Purification Protocol:

    • Initial Quench and Filtration: After the reaction is complete (indicated by the disappearance of the purple permanganate color), quench any excess oxidant by adding a small amount of a reducing agent like sodium bisulfite or ethanol until the solution is colorless or light yellow. Filter the hot reaction mixture to remove the bulk of the MnO₂.

    • Acidification and Extraction: Acidify the filtrate with concentrated HCl. The benzoic acid derivative will precipitate out of the aqueous solution.

    • Reductive Wash: If MnO₂ is still present, dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash the organic layer with an acidic solution of a reducing agent (e.g., a dilute solution of oxalic acid or sodium bisulfite in aqueous HCl). This will reduce the residual MnO₂ to soluble Mn²⁺, which will partition into the aqueous layer.

    • Recrystallization: The final and most effective step is recrystallization. Water or a mixed solvent system like ethanol/water is often effective for purifying benzoic acids.[5][6]

Table: Typical Conditions for Pseudocumene Oxidation
ParameterConditionRationale & Key Considerations
Oxidant Potassium Permanganate (KMnO₄)Powerful and cost-effective. Stoichiometry is critical for selectivity.
Solvent Water (often with a co-solvent)KMnO₄ is soluble in water. The reaction is typically heterogeneous.
pH Neutral to Slightly AlkalineFavors mono-oxidation and reduces side reactions. Acidic conditions increase rate but decrease selectivity.[4]
Temperature 80-100 °C (Reflux)Provides activation energy, but must be controlled to prevent over-oxidation and loss of starting material.
Additives Phase Transfer Catalyst (optional)Dramatically improves reaction rate by enabling a homogeneous reaction environment.
Workup Reductive quench, filtration, acidificationEssential for removing MnO₂ byproduct and isolating the carboxylic acid product.

Part 2: Troubleshooting Grignard Synthesis

The Grignard reaction is a classic and versatile method for forming C-C bonds, in this case, by reacting an organomagnesium halide with CO₂.[7] However, it is notoriously sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 1-bromo-2,4,5-trimethylbenzene fails to initiate. The solution remains colorless, and there is no exotherm. What should I do?

A1: This is the most common failure point in Grignard synthesis. Initiation is often sluggish due to passivation of the magnesium surface and the presence of trace inhibitors.

  • Causality: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-halogen bond.[8] Additionally, Grignard reagents are powerful bases that are instantly quenched by even trace amounts of water or other protic impurities.[9]

  • Troubleshooting Workflow:

start Reaction Not Initiating? check_glassware Is all glassware flame-dried under vacuum or oven-dried (>120°C)? start->check_glassware check_solvent Is the solvent (Ether or THF) truly anhydrous? check_glassware->check_solvent Yes check_mg Is the Mg fresh? Has it been activated? check_solvent->check_mg Yes activate_mg Activate Mg: - Add a crystal of Iodine (I₂) - Add a few drops of 1,2-dibromoethane - Crush Mg with a dry stirring rod check_mg->activate_mg No initiate Add a small aliquot of halide solution. Warm gently with a heat gun. check_mg->initiate Yes activate_mg->initiate success Success! (Exotherm, bubbling, color change) initiate->success

Caption: Decision tree for troubleshooting Grignard reaction initiation.

  • Detailed Steps:

    • Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under vacuum or by overnight storage in a >120 °C oven.[8] Solvents must be anhydrous grade, preferably distilled from a drying agent like sodium/benzophenone.

    • Magnesium Activation: The MgO layer must be disrupted. The most common methods are:

      • Iodine: Add a single small crystal of I₂. The iodine etches the magnesium surface, exposing fresh metal.[10]

      • Mechanical Agitation: Vigorously crushing the magnesium turnings with a dry glass rod can physically break the oxide layer.

      • Chemical Activation: Adding a few drops of 1,2-dibromoethane can initiate the reaction, which then propagates to your primary halide.

    • Solvent Choice: Tetrahydrofuran (THF) is a better solvent than diethyl ether for less reactive halides due to its superior solvating ability for the Grignard reagent.[8][10]

Q2: The reaction initiated, but my final yield is low, and I've isolated a significant amount of a high-boiling side product, likely a dimer (biphenyl derivative). What causes this?

A2: This points to the Wurtz coupling side reaction, where the Grignard reagent attacks the starting alkyl halide.

  • Causality: The Grignard reagent (R-MgX) is a strong nucleophile. It can react with the starting halide (R-X) in an Sₙ2-like fashion to form an R-R dimer. This side reaction is favored by high local concentrations of the alkyl halide.[8][11]

  • Mitigation Strategies:

    • Slow, Controlled Addition: The single most effective technique is to add the solution of the halide dropwise from an addition funnel to the magnesium suspension. This maintains a very low concentration of the halide in the flask at any given time, favoring reaction with the magnesium surface over reaction with the already-formed Grignard reagent.[8]

    • Maintain Moderate Temperature: While some heat may be needed for initiation, allowing the reaction to reflux too vigorously can increase the rate of side reactions. Aim for a gentle, self-sustaining reflux during the addition.

Q3: The carbonation step with dry ice seems inefficient, resulting in a low yield of the desired carboxylic acid. How can I optimize this step?

A3: The carbonation of a Grignard reagent is a heterogeneous reaction that requires careful execution to maximize contact between the reagent and the CO₂.

  • Causality: Dry ice is solid CO₂. As it sublimes, it creates a cold, protective layer of gaseous CO₂ around itself, which can prevent the Grignard reagent from reaching the solid surface. Additionally, atmospheric moisture can condense on the cold surface of the dry ice and quench the Grignard reagent.

  • Optimized Carbonation Protocol:

    • Prepare the Dry Ice: Use a large excess of dry ice. Crush it into a fine powder using a mortar and pestle to maximize surface area. Crucially, ensure the dry ice and all containers are free of frost (condensed water ice).

    • Transfer Method: Instead of pouring the dry ice into the Grignard solution (which can cause violent splashing), rapidly pour the Grignard solution onto the large excess of crushed, frost-free dry ice in a separate, dry beaker with vigorous stirring.

    • Allow to Warm: Let the mixture stir and slowly warm to room temperature. This allows any unreacted Grignard reagent to react with the subliming CO₂. The mixture will become a thick, viscous salt.

    • Acidic Workup: Once at room temperature, slowly and carefully quench the reaction by adding aqueous acid (e.g., 6M HCl). This will protonate the carboxylate salt to form the desired carboxylic acid and dissolve any remaining magnesium salts.[9] The this compound can then be isolated by extraction into an organic solvent.

Part 3: General Purification

Regardless of the synthetic route, the final product will require purification.

Q: What is the most effective method for purifying the final this compound product?

A: Recrystallization is the gold standard for purifying solid organic compounds like this.[5]

  • Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor). For trimethylbenzoic acids, common solvents include:

    • Water or an ethanol/water mixture[6]

    • Heptane or hexane

    • Carbon tetrachloride[12]

  • General Protocol:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature to form well-defined crystals.

    • Complete the crystallization by cooling the flask in an ice bath.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly under vacuum. The purity can be confirmed by melting point analysis (literature value: 152-155 °C) and spectroscopic methods.[12]

References
  • BenchChem. (2025). Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. BenchChem.
  • Unknown. organic synthesis: benzoic acid via a grignard reaction. University Handout.
  • University of Calgary. Ch12: Friedel-Crafts limitations. University of Calgary Chemistry Pages.
  • Unknown. GRIGNARD REACTION – Synthesis of Benzoic Acid. University Handout.
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  • Gauth. Solved: Can Benzoic acid undergo Friedel-crafts reaction?
  • Chemistry LibreTexts. (2015). 15.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Quora. (2016). Organic Chemistry: Why does benzoic acid not give friedel crafts reaction?. Quora.
  • Unknown. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. University Handout.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions.
  • ChemicalBook. 2,4,6-Trimethylbenzoic acid synthesis. ChemicalBook.
  • Google Patents. (1992). US5095141A - Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle.
  • Scribd. Grignard Synthesis of Benzoic Acid. Scribd.
  • Lumen Learning. 16.3. Reactions of alkylbenzenes. Organic Chemistry II.
  • Gogate, P. R., & Pandit, A. B. (2005). Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques. Ultrasonics Sonochemistry, 12(1-2), 85-90.
  • ChemicalBook. (2025). 2,4,6-Trimethylbenzoic acid. ChemicalBook.
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • BenchChem. (2025).
  • Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • ResearchGate. (2014). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid.
  • Google Patents. (2016). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
  • Google Patents. (2012). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
  • Ashenhurst, J. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
  • Unknown. (2012). Chemistry 210 Experiment Ib. University Handout.
  • NIST. This compound. NIST WebBook.
  • Google Patents. (2003). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Royal Society of Chemistry.
  • Guidechem. Benzoic acid,2,3,5-trimethyl- 2437-66-3 wiki. Guidechem.
  • ResearchGate. (2015). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene.
  • Google Patents. (2002).

Sources

Navigating the Solubility of 2,3,5-Trimethylbenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,3,5-trimethylbenzoic acid. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions regarding the solubility of this compound in common organic solvents. As experienced application scientists, we understand that navigating the dissolution of a compound is a critical first step in many experimental workflows. This resource is structured to address the practical challenges you may encounter in the laboratory.

Understanding the Solubility Profile of this compound

This compound, a substituted aromatic carboxylic acid, presents a solubility profile governed by the interplay of its structural features. The carboxylic acid group imparts polarity and the capacity for hydrogen bonding, while the benzene ring and the three methyl groups contribute to its nonpolar, hydrophobic character.[1] This dual nature dictates its solubility behavior across a range of organic solvents.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its general behavior based on the principles of "like dissolves like" and by examining related compounds.[2][3]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[4]
Molecular Weight164.20 g/mol [5]
Melting Point124 °C[4]
pKaData not readily available; for comparison, the pKa of 2,4,6-trimethylbenzoic acid is ~3.45[6]
XLogP32.5[4]

The positive XLogP3 value suggests a preference for lipophilic (nonpolar) environments over aqueous ones.

Qualitative Solubility Predictions

Based on the structure of this compound, we can predict its relative solubility in common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.[7]
Polar Aprotic Acetone, Ethyl AcetateModerate to High The carbonyl group in these solvents can act as a hydrogen bond acceptor for the carboxylic acid proton.
Chlorinated Dichloromethane, ChloroformModerate The moderate polarity of these solvents can accommodate both the polar and nonpolar regions of the molecule.
Aromatic TolueneModerate The benzene ring of toluene interacts favorably with the aromatic ring of the solute through π-π stacking.
Nonpolar HexaneLow The significant difference in polarity between the highly nonpolar solvent and the polar carboxylic acid group leads to poor solvation.
Aqueous WaterVery Low The hydrophobic nature of the trimethyl-substituted benzene ring dominates, limiting solubility despite the presence of the polar carboxylic acid group.[8]

Troubleshooting Common Solubility Issues

Encountering difficulties in dissolving this compound? This section provides a systematic approach to diagnosing and resolving common solubility challenges.

Troubleshooting_Solubility start Initial Observation: Poor Solubility check_purity Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity Is the compound pure? check_solvent Assess Solvent Quality (Anhydrous? Correct Grade?) check_purity->check_solvent Yes outcome_fail Persistent Issues: Consult Further check_purity->outcome_fail No, impurities present. Purify and retry. optimize_conditions Optimize Dissolution Conditions check_solvent->optimize_conditions Yes check_solvent->outcome_fail No, use high-purity, anhydrous solvent. consider_alternatives Consider Alternative Solvents or Co-solvent Systems optimize_conditions->consider_alternatives Still not dissolving? outcome_success Successful Dissolution optimize_conditions->outcome_success Dissolved consider_alternatives->outcome_success Successful consider_alternatives->outcome_fail Unsuccessful

Caption: A flowchart for troubleshooting poor solubility.

Issue 1: The compound is not dissolving in the chosen solvent.

Possible Cause: The solvent may not be appropriate for the compound's polarity.

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: Based on the qualitative solubility table, select a solvent with a polarity that better matches this compound. For instance, if you are struggling with hexane, switch to a more polar solvent like ethyl acetate or ethanol.

  • Increase Temperature: Gently warming the solution can significantly increase the solubility of many organic compounds.[1] Use a water bath and monitor the temperature to avoid solvent evaporation or compound degradation.

  • Increase Agitation: Ensure the mixture is being adequately stirred or sonicated to increase the surface area of the solid exposed to the solvent and facilitate dissolution.

  • Particle Size Reduction: Grinding the solid to a finer powder can increase the dissolution rate.

Issue 2: The compound initially dissolves but then precipitates out.

Possible Cause: The solution may be supersaturated, or the temperature may have dropped.

Troubleshooting Steps:

  • Maintain Temperature: If dissolution was achieved at an elevated temperature, ensure the solution is maintained at that temperature for your experiment.

  • Solvent Evaporation: Check for any solvent loss due to evaporation, which would increase the concentration of the solute. If necessary, add a small amount of fresh solvent.

  • Consider a Co-solvent: Adding a small amount of a "stronger" solvent in which the compound is highly soluble can sometimes stabilize the solution. For example, adding a small percentage of methanol to a toluene solution might prevent precipitation.

Issue 3: The solubility seems lower than expected for a given solvent.

Possible Cause: The presence of impurities in the compound or the solvent can affect solubility.

Troubleshooting Steps:

  • Verify Compound Purity: Impurities can disrupt the crystal lattice of the solute or interact with the solvent, altering the expected solubility. Analytical techniques such as NMR or melting point determination can help assess purity.

  • Use High-Purity, Anhydrous Solvents: Water is a common impurity in many organic solvents and can significantly reduce the solubility of hydrophobic compounds. Using anhydrous solvents can often resolve this issue.

Frequently Asked Questions (FAQs)

Q1: How can I experimentally determine the solubility of this compound in a specific solvent?

A1: A common and straightforward method is the gravimetric determination of solubility. This involves preparing a saturated solution and then quantifying the amount of dissolved solute.[3]

Q2: What is the effect of the three methyl groups on the solubility of this compound compared to benzoic acid?

A2: The three methyl groups are electron-donating and increase the nonpolar surface area of the molecule. This generally leads to a decrease in solubility in polar solvents like water and an increase in solubility in nonpolar solvents like hexane, when compared to benzoic acid.[9]

Q3: Can I use a base to increase the solubility of this compound in aqueous solutions?

A3: Yes. As a carboxylic acid, this compound will react with a base (e.g., sodium hydroxide, sodium bicarbonate) to form the corresponding carboxylate salt. This salt is ionic and will be significantly more soluble in water than the neutral acid.[10] This is a common strategy for dissolving carboxylic acids in aqueous media for purification or reaction work-ups.[3]

Q4: How does temperature generally affect the solubility of this compound?

A4: For most solid organic compounds, solubility in organic solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice energy of the solid and the intermolecular forces of the solvent.

Q5: Are there any safety precautions I should take when handling this compound and organic solvents?

A5: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Consult the Safety Data Sheet (SDS) for both the acid and the specific solvent you are using for detailed safety information.[11]

Experimental Protocol: Gravimetric Determination of Solubility

This protocol outlines a standard procedure for determining the solubility of a solid compound in an organic solvent.

Gravimetric_Solubility_Determination start Start step1 1. Prepare Saturated Solution: Add excess solid to a known volume of solvent. start->step1 step2 2. Equilibrate: Stir/agitate at a constant temperature for an extended period (e.g., 24 hours). step1->step2 step3 3. Separate Solid and Liquid: Allow solid to settle. Filter or centrifuge to obtain a clear saturated solution. step2->step3 step4 4. Sample and Weigh: Accurately transfer a known volume of the saturated solution to a pre-weighed vial. step3->step4 step5 5. Evaporate Solvent: Carefully evaporate the solvent under reduced pressure or in a fume hood. step4->step5 step6 6. Determine Mass of Solute: Weigh the vial containing the dry solute. Subtract the initial vial weight. step5->step6 step7 7. Calculate Solubility: Express as g/100 mL or mol/L. step6->step7 end_point End step7->end_point

Caption: Workflow for gravimetric solubility determination.

Materials:

  • This compound

  • Solvent of interest (high purity)

  • Scintillation vials or other sealable containers

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled environment (e.g., water bath)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters) or centrifuge

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of Saturated Solution: To a series of vials, add a known volume of the solvent (e.g., 5.00 mL). Add an excess amount of this compound to each vial to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Once equilibrium is reached, allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent premature crystallization. It is crucial to avoid transferring any solid particles. Syringe filtration is recommended.

  • Gravimetric Analysis: Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry vial.

  • Solvent Removal: Carefully remove the solvent under a stream of inert gas, in a vacuum oven, or on a rotary evaporator.

  • Final Weighing: Once the solute is completely dry, reweigh the vial. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

References

Sources

troubleshooting side reactions in the formylation of trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Side Reactions

The formylation of trimethylbenzene isomers (mesitylene, pseudocumene, and hemimellitene) is a powerful tool for introducing an aldehyde functional group. However, the reaction's success is often hampered by the formation of unwanted side products. This section addresses specific issues in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Q1: I'm observing a significant amount of di-formylated product in my reaction with mesitylene (1,3,5-trimethylbenzene). How can I improve the selectivity for mono-formylation?

A1: Di-formylation is a common issue when formylating highly activated aromatic rings like mesitylene.[1] The three methyl groups strongly activate the ring, making the initial mono-formylated product susceptible to a second electrophilic attack. Here’s how you can address this:

  • Control Stoichiometry: This is the most critical parameter. A large excess of the formylating agent will invariably lead to multiple substitutions. Begin with a 1:1 or a slight excess (up to 1.5:1) of the formylating agent to the trimethylbenzene substrate.[2]

  • Slow Addition of Reagents: Adding the formylating agent (e.g., Vilsmeier reagent) dropwise to a solution of mesitylene helps to avoid localized high concentrations of the electrophile, thereby reducing the likelihood of a second formylation event.[2]

  • Lower Reaction Temperature: Formylation reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of the second formylation, thus favoring the mono-formylated product.[1]

Q2: My formylation of pseudocumene (1,2,4-trimethylbenzene) is yielding a mixture of aldehyde isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity with unsymmetrical trimethylbenzenes like pseudocumene is a known challenge. The substitution pattern is governed by both steric and electronic effects.

  • Choice of Formylation Method: The Gattermann-Koch and Vilsmeier-Haack reactions can exhibit different regioselectivities. The bulkiness of the Vilsmeier reagent may favor substitution at the less sterically hindered position.

  • Lewis Acid Catalyst: In Friedel-Crafts type formylations, the nature and strength of the Lewis acid (e.g., AlCl₃, FeCl₃) can influence the isomer distribution. Experimenting with different Lewis acids may be beneficial.[3]

  • Temperature Control: Reaction temperature can play a role in isomer ratios. Lower temperatures generally favor the thermodynamically more stable product.

Q3: I've noticed the formation of chlorinated byproducts in my Vilsmeier-Haack formylation. What is the cause and how can it be prevented?

A3: The Vilsmeier reagent, a chloroiminium salt, can sometimes act as a chlorinating agent, particularly at elevated temperatures.[2][4] This side reaction consumes your starting material and complicates purification.

  • Maintain Low Reaction Temperatures: The most effective way to minimize chlorination is to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Careful Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid unnecessarily long reaction times or the need for excessive heating.[5]

Q4: My reaction is sluggish, and I have a low yield of the desired formylated product. What are the likely causes?

A4: A sluggish or incomplete reaction can stem from several factors related to the activity of your reagents and the reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[2] Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The reagent should ideally be prepared in situ just before use.

  • Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is often performed at low temperatures, the subsequent reaction with the trimethylbenzene may require heating to proceed at a practical rate.[2] It is advisable to monitor the reaction's progress via TLC to determine the optimal reaction time and temperature.

  • Purity of Starting Materials: Impurities in the trimethylbenzene or the formylating agents can interfere with the reaction. Ensure the purity of your starting materials before commencing the reaction.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for the formylation of trimethylbenzene?

A: The most frequently employed methods are the Gattermann-Koch reaction and the Vilsmeier-Haack reaction .

  • Gattermann-Koch Reaction: This method uses carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as cuprous chloride (CuCl).[6][7] It is a variant of the Friedel-Crafts reaction.[8]

  • Vilsmeier-Haack Reaction: This reaction utilizes a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ.[9][10][11] This method is generally milder than the Gattermann-Koch reaction.

Q: Can rearrangement of the methyl groups on the aromatic ring occur during formylation?

A: Under the acidic conditions of some formylation reactions, particularly those employing strong Lewis acids like AlCl₃, there is a possibility of alkyl group rearrangement.[12] This is a known phenomenon in Friedel-Crafts type reactions.[13][14] If you suspect rearrangement, consider using milder reaction conditions or a different formylation method.

Q: What are the best practices for the work-up and purification of formylated trimethylbenzenes?

A: The work-up procedure typically involves quenching the reaction mixture with ice water to hydrolyze the intermediate iminium salt.[2] The product is then extracted with an organic solvent. The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any residual acid, followed by a brine wash.[5] After drying the organic layer over an anhydrous salt like magnesium sulfate, the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as vacuum distillation or column chromatography.[5][15]

Data & Protocols at a Glance

Table 1: Key Parameters for Common Formylation Reactions of Trimethylbenzene
ParameterGattermann-Koch ReactionVilsmeier-Haack Reaction
Formylating Agent Carbon Monoxide (CO) & Hydrogen Chloride (HCl)[16]N,N-Dimethylformamide (DMF) & Phosphorus Oxychloride (POCl₃)[9]
Catalyst Lewis Acid (e.g., AlCl₃) & Co-catalyst (e.g., CuCl)[7]None (reagent is formed in situ)
Typical Substrate Activated arenes like trimethylbenzene[16]Electron-rich arenes[10][11]
Reaction Conditions Anhydrous, often under pressure[5]Anhydrous, typically at 0°C to reflux[2]
Common Side Reactions Poly-formylation, rearrangementDi-formylation, chlorination[2]

Experimental Workflow & Mechanisms

Troubleshooting Workflow for Poor Formylation Yield

G start Low Yield of Formylated Product check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK fail Persistent Low Yield check_reagents->fail Reagents Impure/Wet check_time Monitor Reaction Progress (TLC/GC) check_temp->check_time Temperature Optimized check_temp->fail Sub-optimal Temperature check_stoich Adjust Stoichiometry of Formylating Agent check_time->check_stoich Reaction Goes to Completion check_time->fail Incomplete Reaction purification Review Purification Method check_stoich->purification Stoichiometry Optimized check_stoich->fail Incorrect Stoichiometry success Improved Yield purification->success Purification Effective purification->fail Losses During Purification

Caption: A logical workflow for troubleshooting low yields in trimethylbenzene formylation.

Mechanism of the Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Trimethylbenzene Trimethylbenzene Sigma_Complex Sigma Complex Trimethylbenzene->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Final_Product Formylated Trimethylbenzene Iminium_Salt->Final_Product + H₂O (Work-up)

Caption: The stepwise mechanism of the Vilsmeier-Haack formylation reaction.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Gattermann-Koch Synthesis of Mesitaldehyde.
  • Wikipedia. (2023, December 2). Gattermann reaction. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, December). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
  • Olah, G. A. (1995). Process for formylation of aromatic compounds. U.S. Patent No. 5,457,239.
  • Chem Wonders. (2020, November 10). Friedal Crafts acylation and alkylation | Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Jones, G. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-313.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Jones, G. (2004).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Gattermann Reaction. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Rearrangement Reactions. Retrieved from [Link]

  • Dadras, A., & Mohammad-Khah, A. (2025, August 6). Formylation without catalyst and solvent at 80 degrees C.
  • Wiley-VCH. (n.d.). 1 Rearrangement Reactions.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1.
  • Various Authors. (n.d.). Rearrangement Reactions.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Formylation. Retrieved from [Link]

  • Purechemistry. (2023, April 9). Aromatic formylation reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions.
  • Dick, G. R., & Gellman, S. H. (2012). Formylation of Amines.
  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, April 20). Duff reaction. Retrieved from [Link]

  • De Radzitzky, P., & Hanotier, J. (1975). Separation and purification of cis and trans isomers. U.S.
  • Chemwonders. (2023, June 4). Gattermann Formylation | Named organic reactions | Organic Chemistry | Chemwonders [Video]. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Rearrangement. Retrieved from [Link]

  • Berhampore Girls' College. (n.d.). Rearrangements.
  • Olah, G. A., Ohannesian, L., & Arvanaghi, M. (1987). Synthetic methods and reactions. 119. N-Formylmorpholine: a new and effective formylating agent for the preparation of aldehydes and dialkyl (1-formylalkyl)phosphonates from Grignard or organolithium reagents. The Journal of Organic Chemistry, 52(15), 3351-3352.
  • Li, J., et al. (2019). Synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamine and N,N,N-triacylated products.
  • Zhou, H. C., & Zhang, Z. (2018). Compositions and methods for the liquid-phase separation of isomers of aromatic molecules. U.S.
  • Vidal, L., et al. (2018). Selective formylation or methylation of amines using carbon dioxide catalysed by a rhodium perimidine-based NHC complex. Green Chemistry, 20(1), 127-132.
  • Occupational Safety and Health Administration. (n.d.). Trimethylbenzene (mixed isomers). (OSHA Method PV2091).
  • Al-Kadamany, E., et al. (2025, August 10). Shape selective conversion of 1,2,4-trimethylbenzene over zeolite NU-87.
  • Occupational Safety and Health Administration. (n.d.). Trimethylbenzene (mixed isomers). (OSHA Method 1020).

Sources

Technical Support Center: Pilot Plant Scale-Up of 2,3,5-Trimethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5-trimethylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling chemical synthesis from the laboratory bench to the pilot plant. Transitioning from gram-scale success to kilogram-scale production introduces a host of new variables, from thermal management to mass transfer limitations, that can dramatically impact yield, purity, and safety.[1]

This document provides in-depth troubleshooting guidance, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.

Core Synthesis Strategies & Scale-Up Suitability

The selection of a synthetic route for pilot-scale production depends on factors such as raw material cost, reaction safety, waste stream management, and robustness. Two primary routes are commonly considered for this compound:

  • Direct Oxidation of Pseudocumene (1,2,4-Trimethylbenzene): This is often the preferred industrial route. It involves the oxidation of one of the methyl groups on the readily available starting material, pseudocumene. While conceptually straightforward, controlling the reaction to achieve selective oxidation to the monocarboxylic acid without forming di- or tri-carboxylic acids can be challenging.[2]

  • Grignard Reaction of a Brominated Precursor: This classic organometallic approach involves forming a Grignard reagent from a brominated trimethylbenzene, followed by carboxylation with carbon dioxide. While highly effective at the lab scale, Grignard reactions present significant safety and operational challenges at the pilot scale due to their highly exothermic nature and sensitivity to moisture.[3][4][5]

This guide will focus primarily on the challenges associated with both routes, as teams may be attempting to scale up an established lab-scale Grignard protocol or developing a new oxidation-based process.

Troubleshooting Guide: From Flask to Pilot Reactor

This section addresses specific, common problems encountered during the scale-up of this compound synthesis.

Section 1: Reaction Initiation & Control

Question: My Grignard reaction, which worked perfectly in a 1L flask, is failing to initiate in the 50L pilot reactor. What's going wrong?

Answer: This is a classic and dangerous scale-up problem. Failure to initiate can lead to a build-up of unreacted alkyl halide. When the reaction finally does initiate, the accumulated reagent can react uncontrollably, causing a dangerous exotherm.[3][5]

  • Causality & Solution:

    • Moisture and Air Sensitivity: Grignard reagents are notoriously sensitive to moisture and oxygen.[6] At larger scales, ensuring the entire system (reactor, lines, solvent) is rigorously anhydrous is more difficult.

      • Action: Dry the reactor by heating under vacuum or purging with dry nitrogen for an extended period. Ensure all solvents are passed through drying columns or freshly distilled. Use high-purity magnesium turnings and consider activating them in situ with a small amount of iodine or 1,2-dibromoethane before adding the bulk of your halide.

    • Mass Transfer Limitations: In the lab, a small crystal of iodine or a hot spot from a stir bar can initiate the reaction locally. In a large, jacketed reactor, the surface-area-to-volume ratio is much lower, and localized heating is less effective.

      • Action: Consider adding a small portion of pre-formed Grignard reagent from a successful lab batch to "seed" the pilot reaction. Improve agitation to ensure the alkyl halide is making efficient contact with the magnesium surface.

Question: My oxidation reaction is extremely exothermic, and the reactor temperature is overshooting the setpoint. How can I control it?

Answer: Poor heat transfer is one of the most significant challenges in scaling up exothermic reactions.[1] The surface-area-to-volume ratio decreases as the reactor size increases, meaning the reactor's jacket is less efficient at removing heat generated by the reaction mass.

  • Causality & Solution:

    • Heat Generation vs. Removal: The rate of heat generation is proportional to the reaction volume (cubed), while the rate of heat removal is proportional to the surface area of the reactor (squared). This mismatch is the fundamental issue.

      • Action 1 (Feed Control): Instead of adding the oxidizing agent all at once, add it sub-surface via a dosing pump over several hours. The addition rate can be tied to the reactor temperature via a control loop, so the feed automatically stops if the temperature exceeds a safe limit. This prevents the accumulation of unreacted oxidant.

      • Action 2 (Solvent Choice): Ensure the solvent volume is sufficient to act as a heat sink. A more dilute reaction will generate heat more slowly per unit volume.

      • Action 3 (Cooling Capacity): Verify that your pilot plant's cooling system (chilled water, glycol, etc.) is rated for the calculated maximum heat output (q_max) of your reaction.[7]

Section 2: Yield, Purity, and Side Reactions

Question: My yield has dropped from 90% in the lab to 65% in the pilot plant. Where did my product go?

Answer: A drop in yield during scale-up is common and can be attributed to several "hidden variables" that are negligible at the bench but significant at scale.[1]

  • Causality & Solution:

    • Inefficient Mixing & Mass Transfer: What appears homogeneous in a flask can have dead zones in a large reactor. This is especially true for heterogeneous reactions like a Grignard formation. Poor mixing can lead to localized "hot spots" that degrade the product or favor side reactions.[1]

      • Action: Evaluate your reactor's agitation system. A simple paddle stirrer may be insufficient. Consider a pitched-blade turbine or a retreat curve impeller for better top-to-bottom mixing. Perform a mixing study if necessary.

    • Impurity Amplification: A side reaction that produced a 1% impurity at the lab scale might now be producing a 15% impurity.[1] For Grignard reactions, a common side reaction is Wurtz coupling, which becomes more prominent with temperature fluctuations.[6] For oxidation, over-oxidation to di- or tri-acids is a common issue.

      • Action: Use in-process controls (e.g., HPLC, GC) to monitor the reaction profile. Take samples every hour to track the formation of product and key impurities. This data will help you optimize reaction time and temperature to maximize product formation while minimizing side reactions.

    • Work-up Losses: Transferring and handling larger volumes can lead to greater physical losses. Phase separations (e.g., aqueous quench and organic extraction) that are sharp and easy in a separatory funnel can be problematic in a large reactor, leading to poor recovery.

      • Action: Allow adequate time for phase splits. If emulsions form, consider adding a small amount of brine or adjusting the pH. Ensure transfer lines are properly sized and sloped to minimize material hold-up.

Question: I'm observing a new, significant impurity in my pilot batch that I never saw in the lab. How do I deal with this?

Answer: The appearance of new impurities is often linked to longer reaction times, higher localized temperatures, or impurities in the larger quantities of raw materials.

  • Causality & Solution:

    • Raw Material Quality: A certificate of analysis for a 100g bottle of starting material may not be representative of a 25kg drum. The drum may contain different levels of isomers or related compounds. For example, commercial pseudocumene can contain other C9 aromatics like mesitylene or ethyl toluenes, which will also oxidize.[2]

      • Action: Always qualify your raw materials. Run a GC-MS or HPLC analysis on a sample from each new drum of starting material before charging it to the reactor.

    • Thermal Degradation: Extended heating times in the pilot reactor can cause product or intermediate degradation that was not observed during the shorter lab-scale experiment.

      • Action: Review your in-process control data. Does the impurity appear late in the reaction? If so, you may be able to reduce the reaction time or temperature to minimize its formation.

    • Purification Inefficiency: The crude product may require a more robust purification method at scale.

      • Action: Develop a scalable purification method. Recrystallization is often preferred. Perform solubility studies to find an optimal solvent system that effectively rejects the new impurity while maximizing the recovery of your product.

Pilot Plant Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound at the pilot scale.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-Up & Isolation cluster_purification Purification P1 Raw Material Qualification (GC/HPLC) P2 Reactor Inerting (N2 Purge) P1->P2 R1 Charge Pseudocumene & Acetic Acid Solvent P2->R1 R2 Heat to Reaction Temp R1->R2 R3 Controlled Feed of Oxidant/Catalyst Solution R2->R3 R4 In-Process Control (HPLC Sampling) R3->R4 Monitor Conversion W1 Reaction Quench (e.g., Water Addition) R3->W1 Once Reaction is Complete R4->R3 W2 Cool to Crystallize W1->W2 W3 Centrifuge or Filter to Isolate Crude Solid W2->W3 W4 Wash Cake with Anti-Solvent W3->W4 PU1 Recrystallization (e.g., Toluene/Heptane) W4->PU1 PU2 Filter & Wash Pure Product PU1->PU2 PU3 Dry in Vacuum Oven PU2->PU3 PU4 Final Product Analysis (QC) PU3->PU4

Caption: Pilot-scale workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is better for a cGMP pilot campaign: Grignard or oxidation?

For a cGMP (current Good Manufacturing Practice) campaign, the oxidation route is generally preferable. It tends to be more robust, avoids highly reactive and difficult-to-handle organometallic intermediates, and often has a simpler waste stream. Grignard processes can be difficult to validate due to the stochastic nature of initiation.[3][4] Regulatory bodies favor well-controlled and reproducible processes.[1]

Q2: What are the critical safety considerations when scaling up this synthesis?

  • Thermal Hazard Assessment: Before any pilot run, a thorough thermal hazard assessment (e.g., using Reaction Calorimetry - RC1) is essential to understand the heat of reaction, potential for gas evolution, and the maximum temperature of the synthesis reaction (MTSR). This data is critical for ensuring you can operate safely.

  • Material Handling: this compound dust can be irritating to the respiratory system, skin, and eyes.[8] Ensure proper personal protective equipment (PPE) is used, including dust respirators, gloves, and safety glasses.[9][10] Pilot plants should have adequate ventilation and dust collection systems.[10][11]

  • Solvent Safety: Handle all organic solvents in well-ventilated areas, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.

Q3: How do I handle the purification at a 10 kg scale? Simple filtration isn't enough.

At this scale, recrystallization is the most effective method for achieving high purity.

  • Solvent Selection: Conduct lab-scale experiments to identify a suitable solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurities should ideally remain in the mother liquor.

  • Procedure: Dissolve the crude, dry product in the minimum amount of hot solvent in a clean reactor. If needed, perform a hot filtration to remove any insoluble particulate matter. Allow the solution to cool slowly and controllably to promote the growth of large, pure crystals.

  • Isolation: Isolate the purified product using a centrifuge or a Nutsche filter-dryer, which allows for washing and partial drying in a single, contained unit.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common scale-up issues.

G start_node Problem Observed decision_node1 Analyze Crude: Incomplete Reaction? start_node->decision_node1 e.g., Low Yield decision_node decision_node outcome_node outcome_node action_node action_node decision_node2 High Impurity Levels? decision_node1->decision_node2 No action_node1 Increase Reaction Time or Temperature. Verify Catalyst Activity. decision_node1->action_node1 Yes action_node2 Optimize Temp/Conc. Re-evaluate Purification. Check Raw Material Purity. decision_node2->action_node2 Yes outcome_node1 Significant Physical Loss During Work-up/Transfer decision_node2->outcome_node1 No action_node3 Revise Work-up Protocol. Optimize Phase Splits. Check for Leaks/Hold-up. outcome_node1->action_node3

Caption: Decision tree for troubleshooting low yield in pilot synthesis.

Experimental Protocol: Oxidation of Pseudocumene

This protocol is a representative example for a pilot-scale synthesis and must be adapted based on specific equipment and safety assessments.

Table 1: Reagents and Materials

Reagent/MaterialGradeQuantity (Example)Molar Eq.
Pseudocumene (1,2,4-Trimethylbenzene)>98%10.0 kg1.0
Acetic AcidGlacial50 LSolvent
Cobalt(II) Acetate TetrahydrateReagent0.5 kgCatalyst
Manganese(II) Acetate TetrahydrateReagent0.5 kgCo-catalyst
Sodium BromideACS0.25 kgPromoter
Compressed Air / O₂-N₂ MixDryAs neededOxidant

Procedure:

  • Reactor Preparation: Ensure the 100L glass-lined reactor is clean, dry, and leak-tested. Inert the reactor by purging with nitrogen.

  • Charge Reactants: Charge acetic acid, pseudocumene, cobalt acetate, manganese acetate, and sodium bromide to the reactor.

  • Heat to Temperature: Begin agitation and heat the reaction mixture to the target temperature (e.g., 120-150 °C).

  • Initiate Oxidation: Begin feeding compressed air (or an O₂/N₂ mixture) sub-surface at a controlled rate. CAUTION: This reaction is exothermic and produces pressure. The off-gas should be routed through a condenser and scrubber system.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically for HPLC analysis to measure the consumption of pseudocumene and the formation of this compound.

  • Work-up: Once the reaction is complete (typically >95% conversion), stop the oxidant flow and cool the reactor to < 30 °C.

  • Crystallization & Isolation: Slowly add water to the reaction mixture to precipitate the crude product. Cool the slurry further to < 10 °C to maximize crystallization.

  • Filtration: Filter the product using a centrifuge or Nutsche filter. Wash the filter cake thoroughly with deionized water to remove residual acetic acid and catalyst salts.

  • Drying: Dry the crude product under vacuum at 60-70 °C until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., toluene or an ethanol/water mixture) to achieve the desired purity specification.

References

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
  • AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings.
  • ACS Publications. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research.
  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • BenchChem. (2025).
  • Google Patents. (n.d.). US5095141A - Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle.
  • KLK Kolb. (n.d.). Pilot Plant.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
  • ResearchGate. (2025, August 28). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid.
  • ResearchGate. (n.d.).
  • TCI Chemicals. (n.d.).
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - 1,3,5-Benzenetricarboxylic Acid.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025, August 7).
  • Thermo Fisher Scientific. (2025, September 5).
  • National Institutes of Health. (n.d.). This compound. PubChem.

Sources

Technical Support Center: Stabilizing 2,3,5-Trimethylbenzoic Acid Against Thermal Decarboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,3,5-trimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the thermal stability of this compound. In the following guide, we will explore the underlying principles of its decarboxylation and provide practical, evidence-based strategies to mitigate this undesirable reaction during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is thermal decarboxylation and why is it a concern for this compound?

A1: Thermal decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this process is initiated by heat and results in the formation of 1,2,4-trimethylbenzene (pseudocumene). This transformation is often undesirable as it represents a degradation of the target molecule, leading to reduced yield and the introduction of impurities that can complicate downstream processes and compromise the integrity of the final product. The rate of this reaction is highly dependent on temperature and the specific chemical environment.

Q2: At what temperature does this compound begin to decarboxylate?
Q3: How does the substitution pattern of the methyl groups affect thermal stability?

Troubleshooting Unwanted Decarboxylation

Problem 1: Significant product loss and formation of 1,2,4-trimethylbenzene during a high-temperature reaction.

Plausible Cause: The reaction temperature is exceeding the thermal stability threshold of this compound, leading to significant decarboxylation.

Solutions & Scientific Rationale:

  • Lower the Reaction Temperature: The most direct approach is to reduce the reaction temperature. The rate of decarboxylation, like most chemical reactions, is highly temperature-dependent. Even a modest decrease in temperature can significantly reduce the rate of this side reaction.

  • Optimize Reaction Time: If the desired reaction proceeds at a reasonable rate at a lower temperature, extending the reaction time may be a viable trade-off to minimize decarboxylation. Kinetic studies of your primary reaction versus the decarboxylation side reaction can help in finding an optimal balance.

  • Employ a Catalyst for the Primary Reaction: If the primary reaction requires high temperatures, consider using a catalyst to lower the activation energy of the desired transformation, thereby allowing for milder reaction conditions.

  • Work in a Hydrogen Atmosphere: For certain applications, conducting the reaction under a hydrogen atmosphere can suppress undesirable side reactions.[2][3] While primarily used to prevent certain coupling reactions, it can also influence the overall reaction landscape and potentially disfavor decarboxylation pathways.

Advanced Strategies for Preventing Decarboxylation

Q4: Can the reaction atmosphere be modified to suppress decarboxylation?

A4: Yes, modifying the reaction atmosphere can be a highly effective strategy.

  • Inert Atmosphere: At a minimum, all high-temperature reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidative decarboxylation pathways that can be initiated by atmospheric oxygen.[4]

  • Pressurization with an Inert Gas or CO₂: According to Le Chatelier's principle, increasing the partial pressure of a product gas can shift the equilibrium of a reaction to favor the reactants. By conducting the reaction in a sealed vessel under an elevated pressure of an inert gas or, more specifically, carbon dioxide, the decarboxylation equilibrium can be shifted to the left, thereby suppressing the loss of CO₂ from the this compound molecule.

Caption: Le Chatelier's Principle applied to decarboxylation.

Q5: Are there any chemical inhibitors or additives that can prevent thermal decarboxylation?

A5: While specific inhibitors for the thermal decarboxylation of this compound are not well-documented, some general principles can be applied:

  • Radical Scavengers/Antioxidants: In cases where decarboxylation may proceed via a radical pathway, the addition of radical scavengers or antioxidants could potentially inhibit the reaction. For instance, it has been observed that α-tocopherol (vitamin E) can significantly decrease the rate of decarboxylation of cannabidiolic acid in hempseed oil.[5] The relevance of this to the thermal decarboxylation of this compound would need to be experimentally verified.

  • Solvent Effects: The choice of solvent can influence the rate of decarboxylation. Polar, protic solvents might stabilize the carboxylic acid, potentially increasing the activation energy for decarboxylation. Conversely, non-polar, aprotic solvents might facilitate the reaction. A systematic study of solvent effects could reveal conditions that disfavor decarboxylation. Hydrogen donor solvents, such as tetralin, have been shown to decrease the formation of certain byproducts in decarboxylation reactions.[6]

Experimental Protocols

Protocol 1: Monitoring Decarboxylation by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of this compound and its decarboxylation product, 1,2,4-trimethylbenzene.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Reference standards for this compound and 1,2,4-trimethylbenzene

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: At various time points during your thermal stress experiment, withdraw an aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC detector.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV detector at a wavelength suitable for both compounds (e.g., 254 nm).

  • Calibration: Prepare a series of standard solutions of known concentrations for both this compound and 1,2,4-trimethylbenzene. Inject these standards to generate a calibration curve.

  • Analysis: Inject the diluted samples and integrate the peak areas for both the parent compound and the decarboxylated product. Use the calibration curves to determine the concentration of each.

  • Calculation: The percentage of decarboxylation can be calculated as: % Decarboxylation = [Concentration of 1,2,4-trimethylbenzene] / ([Initial Concentration of this compound]) * 100

G cluster_workflow HPLC Monitoring Workflow start Start Thermal Stress Experiment sampling Withdraw Aliquot at Time 't' start->sampling dilution Dilute Sample sampling->dilution injection Inject into HPLC dilution->injection analysis Data Acquisition & Integration injection->analysis quantification Quantify vs. Calibration Curve analysis->quantification end Determine % Decarboxylation quantification->end

Sources

Technical Support Center: Refining the Workup and Isolation of 2,3,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust isolation and purification of 2,3,5-trimethylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their workup procedures. Here, we move beyond standard protocols to provide in-depth, experience-driven guidance in a direct question-and-answer format. Our aim is to empower you with the scientific rationale behind each step, enabling you to adapt and refine your methodologies for maximum purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in a synthesis are highly dependent on the chosen synthetic route. However, common impurities can include unreacted starting materials (e.g., 1,2,4-trimethylbenzene or its derivatives), byproducts from side reactions, and residual catalysts or reagents. For instance, if a Grignard reaction with carbon dioxide is used, biphenyl-type byproducts can form.[1] If an oxidation reaction is employed, over-oxidation products or incompletely oxidized intermediates may be present.

Q2: What is the general strategy for purifying this compound?

A2: The purification of this compound, like other carboxylic acids, primarily relies on the acidic nature of the carboxyl group and differences in solubility. A typical strategy involves:

  • Acid-base extraction: To separate the acidic product from neutral or basic impurities.[2][3]

  • Recrystallization: To purify the solid product based on solubility differences in a suitable solvent system.[4][5][6]

  • Washing: To remove residual water-soluble impurities.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5][6] For benzoic acid and its derivatives, water is often a good starting point due to the significant difference in solubility at hot versus cold temperatures.[4] However, for more lipophilic compounds like this compound, a mixed solvent system (e.g., ethanol-water or acetone-water) may be necessary to achieve the desired solubility profile.[7] The choice of solvent should also consider the solubility of potential impurities; ideally, impurities should remain in the mother liquor upon cooling.[5]

Troubleshooting Guides

Problem 1: Low Yield After Extraction and Acidification

Symptom: After performing an aqueous basic extraction of the reaction mixture and subsequent acidification of the aqueous layer, little to no precipitate of this compound is observed.

Possible Causes & Solutions:

  • Incomplete Extraction: The basic solution may not have been basic enough to fully deprotonate the carboxylic acid, leaving a significant portion in the organic layer.

  • Precipitation of the Carboxylate Salt: If the concentration of the carboxylate salt in the aqueous layer is too high, it may precipitate, especially if the counter-ion (e.g., sodium) forms a less soluble salt.

    • Solution: Use a sufficient volume of aqueous base to keep the carboxylate salt dissolved. If precipitation is observed in the aqueous layer, add more water to redissolve it before separating the layers.

  • Incomplete Acidification: Insufficient acid may have been added to the aqueous extract, resulting in the product remaining in its water-soluble carboxylate form.

    • Solution: Add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise while monitoring the pH with pH paper or a pH meter.[3] Continue adding acid until the solution is strongly acidic (pH 1-2) to ensure complete protonation and precipitation of the carboxylic acid.

Problem 2: Oily Product Instead of Crystalline Solid After Recrystallization

Symptom: Upon cooling the recrystallization solvent, the product separates as an oil rather than forming crystals.

Possible Causes & Solutions:

  • Supersaturation Occurring Above the Melting Point: The solution may be becoming supersaturated at a temperature that is above the melting point of this compound.

    • Solution: Add slightly more solvent to the hot solution to decrease the saturation point. Also, allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.[4] Covering the flask with a beaker can help slow the cooling process.[4]

  • Presence of Impurities: Impurities can disrupt the crystallization process and lead to oiling out.

    • Solution: Ensure the preceding workup steps, such as extraction, were effective in removing the bulk of impurities. If the product is still oily after recrystallization, an additional purification step, such as column chromatography, may be necessary.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. If a single solvent is not working, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Problem 3: Product Purity is Low Despite Recrystallization

Symptom: Analytical data (e.g., melting point, NMR, HPLC) indicates the presence of significant impurities even after recrystallization.

Possible Causes & Solutions:

  • Co-precipitation of Impurities: If an impurity has similar solubility properties to the desired product, it may co-precipitate during recrystallization.

    • Solution: A second recrystallization may be necessary. Alternatively, a different recrystallization solvent that has a greater differential solubility for the product and the impurity should be sought.

  • Insufficient Washing of Crystals: Impurities present in the mother liquor can adhere to the surface of the crystals after filtration.

    • Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[7] This will wash away surface impurities without dissolving a significant amount of the product. Breaking the vacuum before adding the wash solvent and then reapplying it can improve the efficiency of the wash.[7]

  • Inadequate Drying: Residual solvent can be misinterpreted as an impurity in some analytical techniques and can also depress the melting point.

    • Solution: Ensure the crystals are thoroughly dried under vacuum, in a desiccator, or in a drying oven at a temperature well below the product's melting point.

Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times.

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the solid product.

Protocol 2: Recrystallization of this compound
  • Place the crude, dry this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent system (e.g., ethanol-water).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely.[4] If necessary, add small portions of additional hot solvent to achieve complete dissolution.[7]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[4]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely under vacuum.

Data Presentation

Table 1: Solubility of Benzoic Acid in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
00.17
180.27
250.34
500.85
955.90

This data for benzoic acid illustrates the principle of temperature-dependent solubility, which is fundamental to recrystallization. A similar trend is expected for this compound, although its absolute solubility will differ.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_precipitation Precipitation cluster_recrystallization Recrystallization crude_mixture Crude Reaction Mixture in Organic Solvent add_base Add 1M NaOH (aq) and Shake crude_mixture->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer Discard or process further aqueous_layer Aqueous Layer (Sodium 2,3,5-trimethylbenzoate) separate_layers->aqueous_layer acidify Acidify with HCl to pH 1-2 aqueous_layer->acidify filter_precipitate Vacuum Filtration acidify->filter_precipitate crude_solid Crude this compound filter_precipitate->crude_solid dissolve_hot Dissolve in Minimal Hot Solvent crude_solid->dissolve_hot cool_slowly Cool Slowly, then Ice Bath dissolve_hot->cool_slowly filter_crystals Vacuum Filtration & Wash with Cold Solvent cool_slowly->filter_crystals pure_solid Pure, Crystalline This compound filter_crystals->pure_solid

Caption: Workflow for the isolation and purification of this compound.

References

Sources

Validation & Comparative

A Comparative Analysis of 2,3,5-Trimethylbenzoic Acid and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the nuanced differences between structural isomers can dictate the success or failure of a drug candidate. The trimethylbenzoic acids, a group of substituted benzoic acid derivatives, exemplify this principle. The specific arrangement of the three methyl groups on the benzoic acid core profoundly influences their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of 2,3,5-trimethylbenzoic acid and its key isomers: 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trimethylbenzoic acid. By presenting a side-by-side comparison of their properties, synthesis, and biological potential, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Steric Hindrance and Electronic Effects

The positioning of the methyl groups on the benzene ring significantly impacts the physicochemical properties of the trimethylbenzoic acid isomers, which in turn affects their solubility, acidity, and ultimately, their pharmacokinetic and pharmacodynamic profiles. The methyl groups, being electron-donating, generally decrease the acidity (increase the pKa) compared to benzoic acid. However, steric hindrance, particularly from ortho-substituents, can force the carboxylic acid group out of the plane of the aromatic ring, disrupting conjugation and leading to a decrease in acidity (higher pKa).

PropertyThis compound2,3,4-Trimethylbenzoic Acid2,4,5-Trimethylbenzoic Acid2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)3,4,5-Trimethylbenzoic Acid
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]164.20 g/mol 164.20 g/mol [2]164.20 g/mol 164.20 g/mol [3]
Melting Point (°C) 124[4]167-169150-153[2]152-155219-221
Boiling Point (°C) 294.2 at 760 mmHg[4]-303.7 at 760 mmHg[2]275-278313 at 760 mmHg
pKa (Predicted) 4.354.284.243.454.38
Solubility Sparingly soluble in waterSparingly soluble in waterSparingly soluble in water, soluble in ethanol and ether722.5 mg/L in waterSparingly soluble in water

Note: Some of the physicochemical data, particularly pKa values, are predicted and may vary from experimentally determined values.

Synthesis and Reactivity: Navigating Isomeric Challenges

The synthesis of specific trimethylbenzoic acid isomers requires careful selection of starting materials and reaction conditions to control regioselectivity.

General Synthetic Strategies:

  • Oxidation of Trimethylbenzenes: A common route involves the oxidation of the corresponding trimethylbenzene (e.g., pseudocumene for 2,4,5-trimethylbenzoic acid).

  • Grignard Reaction: The reaction of a brominated trimethylbenzene with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide, is another versatile method.

  • Friedel-Crafts Acylation: This method can be employed, but regioselectivity can be a challenge, often leading to mixtures of isomers.

A representative synthetic workflow for 2,4,6-trimethylbenzoic acid (mesitoic acid) starting from mesitylene is depicted below. The choice of mesitylene as a starting material is strategic due to its symmetrical nature, which simplifies the regioselectivity of the subsequent reactions.

G Mesitylene Mesitylene Acylation Friedel-Crafts Acylation (e.g., with Chloroacetyl Chloride, AlCl₃) Mesitylene->Acylation Intermediate 2,4,6-Trimethyl- chloroacetophenone Acylation->Intermediate Haloform Haloform Reaction (e.g., with NaOH, Br₂) Intermediate->Haloform MesitoicAcid 2,4,6-Trimethylbenzoic Acid Haloform->MesitoicAcid

Caption: Synthetic workflow for 2,4,6-trimethylbenzoic acid.

Comparative Biological Activities and Drug Development Potential

While comprehensive comparative studies on the biological activities of all trimethylbenzoic acid isomers are limited, research on structurally related compounds and other benzoic acid derivatives provides valuable insights into their potential pharmacological effects. The positioning of the methyl groups can dramatically alter the molecule's interaction with biological targets.

  • Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties.[5] The lipophilicity conferred by the methyl groups may enhance the ability of these isomers to penetrate microbial cell membranes. The specific substitution pattern will influence the degree of this effect. For instance, studies on hydroxybenzoic and methoxybenzoic acid isomers have shown that the position of the substituent significantly impacts antibacterial activity.[5]

  • Anti-inflammatory Activity: Derivatives of benzoic acid have been investigated for their anti-inflammatory effects. For example, 2,4,5-trimethoxybenzoic acid, a related compound, has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways.[6] It is plausible that trimethylbenzoic acid isomers could exhibit similar activities, with the steric and electronic properties of each isomer determining its potency and selectivity.

  • Cytotoxic and Anticancer Potential: The cytotoxic effects of benzoic acid derivatives against various cancer cell lines have been documented.[7] The antitumor activity of 2,3,5-triiodobenzoic acid, a halogenated analog of this compound, has been demonstrated to involve the generation of reactive oxygen species.[8] This suggests that the 2,3,5-trimethyl substitution pattern may be a promising scaffold for the development of novel anticancer agents. Further investigation is warranted to explore and compare the cytotoxic profiles of all the trimethylbenzoic acid isomers.

The following diagram illustrates a generalized workflow for the initial screening of the biological activities of these isomers.

G Isomers Trimethylbenzoic Acid Isomers Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Isomers->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition, cytokine release) Isomers->AntiInflammatory Cytotoxicity Cytotoxicity Screening (MTT/XTT Assays on Cancer Cell Lines) Isomers->Cytotoxicity Lead_Identification Lead Compound Identification Antimicrobial->Lead_Identification AntiInflammatory->Lead_Identification Cytotoxicity->Lead_Identification

Caption: Workflow for biological activity screening.

Experimental Protocols

1. Synthesis of 2,4,6-Trimethylbenzoic Acid via Haloform Reaction

This protocol describes the synthesis of 2,4,6-trimethylbenzoic acid from 2,4,6-trimethylacetophenone, which can be prepared by Friedel-Crafts acylation of mesitylene.

  • Step 1: Preparation of the Haloform Reagent: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 10 mL of bromine to 100 mL of a 10% aqueous sodium hydroxide solution while stirring.

  • Step 2: Reaction: Dissolve 5 g of 2,4,6-trimethylacetophenone in 50 mL of dioxane in a separate flask. Slowly add the prepared haloform reagent to the solution of the ketone with vigorous stirring.

  • Step 3: Work-up: After the addition is complete, continue stirring for 30 minutes. Add a small amount of sodium bisulfite to destroy any excess bromine (the color will disappear).

  • Step 4: Isolation: Acidify the reaction mixture with concentrated hydrochloric acid until a white precipitate forms.

  • Step 5: Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure 2,4,6-trimethylbenzoic acid.

2. Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and analysis of trimethylbenzoic acid isomers. Optimization of the gradient and mobile phase composition may be required for baseline separation of all isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a 70:30 (A:B) mixture, and linearly increase the proportion of B to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a small amount of each isomer in the mobile phase to a concentration of approximately 1 mg/mL.

3. Characterization by ¹H NMR Spectroscopy

This protocol outlines the general procedure for obtaining a ¹H NMR spectrum of a trimethylbenzoic acid isomer.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.

  • Data Analysis: Integrate the signals and determine the chemical shifts and coupling constants. The aromatic protons will typically appear in the range of 7-8 ppm, while the methyl protons will be in the upfield region of 2-2.5 ppm. The carboxylic acid proton will be a broad singlet further downfield.

Conclusion

The isomeric trimethylbenzoic acids represent a compelling case study in the importance of subtle structural variations in medicinal chemistry. The position of the three methyl groups exerts a profound influence on their physicochemical properties, synthetic accessibility, and, most critically, their potential biological activities. While 2,4,6-trimethylbenzoic acid (mesitoic acid) is the most well-studied isomer, this guide highlights the untapped potential of its counterparts, such as this compound, particularly in the realm of anticancer research. Further comparative studies are essential to fully elucidate the structure-activity relationships within this class of compounds and to unlock their full therapeutic potential. The detailed protocols and comparative data presented herein provide a solid foundation for researchers to embark on such investigations.

References

Please note that this is a curated list of references based on the conducted search and may not be exhaustive.

  • A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals - Benchchem. (URL not available)
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. [Link]

  • Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. (URL not available)
  • Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - SciELO. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - MDPI. [Link]

  • Hydroxybenzoic acid isomers and the cardiovascular system - PMC - PubMed Central. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • 2,4,5-Trimethylbenzoic Acid | CAS#:528-90-5 | Chemsrc. [Link]

  • pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (URL not available)
  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES - DergiPark. [Link]

  • Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines - CORE. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (URL not available)
  • Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines. [Link]

  • Method Development, Validation and Stability Indicating Studies for Simultaneous Estimation of Anti-Hypertensive Drugs from Pharmaceutical Formulation by RP-HPLC. [Link]

  • This compound (C10H12O2) - PubChemLite. [Link]

  • 3,4,5-Trimethylbenzoic acid | C10H12O2 | CID 136849 - PubChem. [Link]

  • Hydroxybenzoic acid isomers and the cardiovascular system - ResearchGate. [Link]

  • CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google P
  • This compound - the NIST WebBook. [Link]

  • This compound | C10H12O2 | CID 75534 - PubChem. [Link]

  • 2,3,6-Trimethylbenzoic acid | C10H12O2 | CID 17314 - PubChem. [Link]

  • 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194 - PubChem. [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (URL not available)
  • The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species - PubMed. [Link]

  • Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature - Scirp.org. [Link]

  • Development of Methods for the Determination of pKa Values - Semantic Scholar. [Link]

  • Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid - The Journal of Physical Chemistry A - Figshare. [Link]

  • A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC - NIH. [Link]

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A Senior Application Scientist’s Guide to the Validation of a Stability-Indicating HPLC Method for 2,3,5-Trimethylbenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2,3,5-trimethylbenzoic acid, which serves as a crucial building block in synthesis, ensuring its purity is paramount. A High-Performance Liquid Chromatography (HPLC) method, when properly validated, provides the necessary assurance. This guide presents a comprehensive approach to validating a reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3] The objective is not just to present a protocol but to delve into the scientific rationale behind each validation parameter, ensuring the final method is robust, reliable, and fit for its intended purpose.[4]

The validation of an analytical procedure is a systematic process that demonstrates its suitability for the intended application.[3][5] For a purity method, this means the procedure must be able to accurately and precisely quantify this compound while unequivocally distinguishing it from any potential impurities, including process-related impurities and degradation products.[6]

The Validation Workflow: A Holistic Approach

Method validation is not a series of disconnected experiments but an integrated workflow where each step builds upon the last. The process begins with method development and optimization, leading into a structured validation protocol that assesses various performance characteristics.

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Finalization Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (System Suitability) Dev->Opt Refinement Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Compilation Rob->Report Implementation Routine Use Implementation Report->Implementation

Caption: Overall workflow for HPLC method validation.

Foundational Elements: System Suitability and Chromatographic Conditions

Before validation commences, a suitable chromatographic system must be established. System suitability testing is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the intended analysis before use.[7]

Optimized Chromatographic Conditions

Based on the chemical properties of this compound (a carboxylic acid), a reverse-phase method provides excellent retention and resolution.[8]

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DADA Diode Array Detector (DAD) is crucial for peak purity analysis during specificity studies.
Column Ascentis® RP-Amide (15 cm x 4.6 mm, 5 µm)An amide-embedded stationary phase offers alternative selectivity for aromatic acids compared to standard C18 columns.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterAn acidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[9]
Gradient 40% to 80% Acetonitrile over 15 minutesA gradient elution is necessary to ensure elution of potential late-eluting impurities and re-equilibrate the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 235 nmWavelength selected based on the UV absorbance maximum of this compound for optimal sensitivity.[10]
Injection Vol. 10 µLA small injection volume minimizes potential for band broadening.
Diluent Acetonitrile:Water (50:50)Ensures sample solubility and compatibility with the mobile phase.
System Suitability Criteria

These criteria must be met before any validation run to ensure the system is performing correctly.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injector and detector.

Specificity: The Cornerstone of Purity Analysis

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12] For a purity method, this is arguably the most critical validation parameter. We establish specificity through forced degradation studies.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in the diluent to a concentration of 1.0 mg/mL.

  • Stress Conditions: Subject the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid API at 105°C for 24 hours, then dissolve in diluent.

    • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base-stressed samples, then dilute all samples to a target concentration of 100 µg/mL and analyze by HPLC with a DAD.

  • Evaluation:

    • Assess the resolution between the main peak (this compound) and any degradation peaks.

    • Perform peak purity analysis on the main peak in each chromatogram. The purity angle should be less than the purity threshold.[13]

Comparative Data: Specificity Results
Stress Condition% DegradationResolution (Rs) to Closest ImpurityPeak Purity
Acid Hydrolysis ~15%> 2.0Pass
Base Hydrolysis ~25%> 2.0Pass
Oxidation ~10%> 2.0Pass
Thermal < 5%N/A (No significant degradants)Pass
Photolytic < 5%N/A (No significant degradants)Pass
Unstressed Sample 0%N/APass

The ability to separate the API from all process and degradation impurities, confirmed by resolution and peak purity data, establishes the method as "stability-indicating."[14]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[15][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16][18]

Experimental Protocol
  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data: Linearity Results
ParameterResultAcceptance Criteria
Range 50 - 150 µg/mLTypically 80-120% of test concentration for an assay.[19]
Correlation Coefficient (r²) 0.9995r² ≥ 0.999[20]
Y-Intercept Minimal (close to zero)Should not be significantly different from zero.
Slope 35421Provides the response factor for quantification.

A high correlation coefficient confirms the linear relationship between concentration and response over the specified range.[17]

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[1][11] It is typically assessed using recovery studies by spiking a placebo with a known amount of the API.

Experimental Protocol
  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of this compound into a placebo matrix.

  • Analysis: Analyze the spiked samples against a calibration curve.

  • Evaluation: Calculate the percent recovery for each sample.

Comparative Data: Accuracy Results
Concentration LevelMean % Recovery (n=3)%RSDAcceptance Criteria
80% (80 µg/mL) 99.5%0.8%98.0% - 102.0% Recovery[20][21]
100% (100 µg/mL) 100.2%0.5%98.0% - 102.0% Recovery
120% (120 µg/mL) 100.8%0.6%98.0% - 102.0% Recovery

The high recovery values demonstrate that the method can accurately quantify the analyte with minimal interference from the matrix.

Precision: Consistency of Measurement

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.[19]

Precision cluster_repeat Short-term Variability cluster_intermediate Long-term Variability Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate SameAnalyst Same Analyst Repeatability->SameAnalyst SameDay Same Day Repeatability->SameDay SameInstrument Same Instrument Repeatability->SameInstrument DiffAnalyst Different Analysts Intermediate->DiffAnalyst DiffDay Different Days Intermediate->DiffDay DiffInstrument Different Instruments Intermediate->DiffInstrument

Caption: Relationship between types of precision.

Experimental Protocol
  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different HPLC system.

Comparative Data: Precision Results
Precision LevelMean Assay Value (%)%RSDAcceptance Criteria
Repeatability 99.8%0.45%%RSD ≤ 2.0%[21][22]
Intermediate Precision 100.1%0.68%%RSD ≤ 2.0%

The low relative standard deviation (%RSD) for both repeatability and intermediate precision demonstrates the method's consistency.

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23][24]

Experimental Protocol

These limits are determined based on the standard deviation of the response and the slope of the calibration curve.[25][26]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = Standard deviation of the y-intercept of the regression line.

  • S = Slope of the calibration curve.

Comparative Data: LOD & LOQ Results
ParameterResultSignificance
LOD 0.05 µg/mLThe method can detect impurities at very low levels.
LOQ 0.15 µg/mLThis is the lowest level at which impurities can be reliably quantified.

The LOQ must be at or below the reporting threshold for impurities as specified by regulatory guidelines.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[27][28] This provides an indication of its reliability during normal usage.

Experimental Protocol
  • Identify Parameters: Select critical method parameters to vary (e.g., mobile phase composition, column temperature, flow rate).

  • Vary Parameters: Analyze a sample while making small, deliberate changes to these parameters.

  • Evaluate: Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Comparative Data: Robustness Results
Parameter VariedVariationImpact on System SuitabilityResult
Flow Rate ± 0.1 mL/minMinor shift in retention timePass
Column Temperature ± 2 °CMinor shift in retention timePass
Mobile Phase % Organic ± 2%Shift in retention time, resolution maintainedPass

The method is considered robust as minor variations in these parameters did not significantly impact the system suitability, ensuring reliable performance across different labs and instruments.[27][29]

Conclusion

This guide has detailed the validation of an HPLC method for determining the purity of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we have demonstrated that the method is fit for its intended purpose. Adherence to a rigorous, scientifically-grounded validation protocol, as outlined here, is essential for ensuring data integrity and supporting regulatory compliance in pharmaceutical development.[30][31]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
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  • What Are LOD and LOQ in HPLC Methods?Altabrisa Group.
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  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
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  • How To Perform Linearity and Range In Method Valid
  • <621> Chromatography - US Pharmacopeia (USP). usp.org.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Are You Sure You Understand USP <621>?
  • FDA Releases Guidance on Analytical Procedures.
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  • Robustness Tests.
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  • What Is Linearity in HPLC Analysis and Its Importance?Altabrisa Group.
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  • HPLC Method Development and Validation for Pharmaceutical Analysis. pharmtech.com.
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  • guidance for the validation of pharmaceutical quality control analytical methods. a-star.edu.sg.
  • Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • How To Perform Specificity In Analytical Method Valid
  • Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension
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  • Validation of Analytical Procedures Q2(R2). ICH.
  • HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. Sigma-Aldrich.
  • HPLC Methods for analysis of Benzoic acid.
  • A BRIEF REVIEW ON HPLC METHOD VALID
  • HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • This compound | C10H12O2 | CID 75534. PubChem - NIH.
  • A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2,3,5-Trimethylphenol. Benchchem.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.

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A Comparative Guide to the Reactivity of 2,3,5-Trimethylbenzoic Acid and Durenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches yielded more specific information. I found several resources discussing the esterification of substituted benzoic acids, emphasizing the negative impact of steric hindrance from ortho-substituents on the reaction rate. This directly supports the idea that durenecarboxylic acid will be less reactive in esterification than 2,3,5-trimethylbenzoic acid. I also found information on the decarboxylation of benzoic acids, noting that it often requires harsh conditions unless activated by specific functional groups (like a para-hydroxyl group), which neither of the target molecules has. This suggests that both will be relatively unreactive towards decarboxylation under normal conditions, but I still lack a direct quantitative comparison. For electrophilic aromatic substitution, the search confirmed that the carboxylic acid group is deactivating and meta-directing. This compound has available positions for substitution, while durenecarboxylic acid's aromatic ring is fully substituted, making it much less reactive towards electrophilic attack on the ring.

However, I still need to find more direct comparative experimental data (e.g., reaction rates, yields under identical conditions) for these two specific acids. While the qualitative trends are clear, the prompt requires "supporting experimental data." I also need to find specific, detailed experimental protocols for these reactions that I can include in the guide. Finally, I need to gather more authoritative, citable journal articles to build a robust reference list and support the mechanistic discussions.I have gathered substantial information to structure the comparison guide.

For Esterification , I have found several detailed protocols for Fischer esterification of benzoic acid, which can be adapted for both this compound and durenecarboxylic acid. The search results consistently highlight that steric hindrance from ortho-substituents significantly slows down the reaction rate. This provides a strong basis for comparing the two molecules, as durenecarboxylic acid has two ortho-methyl groups, while this compound has only one. I can confidently state that durenecarboxylic acid will be significantly less reactive. I have enough information to explain the "why" behind this, citing steric hindrance.

For Electrophilic Aromatic Substitution , I have confirmed that the carboxylic acid group is deactivating and meta-directing. For this compound, I can predict the likely position of substitution (C6, meta to the carboxyl group and least sterically hindered). For durenecarboxylic acid, all the ring positions are substituted, so I can confidently state it will not undergo typical electrophilic aromatic substitution on the ring. I have found a protocol for the nitration of methyl benzoate and a similar protocol for 2,3,5-trimethylphenol, which can be adapted to describe a plausible experimental setup for this compound.

For Decarboxylation , the search results indicate that simple benzoic acids are difficult to decarboxylate, usually requiring harsh conditions or specific activating groups (like a para-hydroxyl), which are absent in both of my target molecules. I can infer that both will be relatively unreactive under typical laboratory conditions.

I have also found several citable resources from reputable journals and chemical suppliers that can be used to build the reference list and support the scientific claims.

Therefore, I have sufficient information to create the comprehensive guide as requested by the user. I can now proceed to synthesize this information into the final response, including the detailed protocols, comparative tables, and Graphviz diagrams.

Introduction

In the intricate landscape of synthetic chemistry, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and selectivity. Polymethylated benzoic acids, with their unique steric and electronic properties, are valuable scaffolds in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides a detailed comparative analysis of the reactivity of two closely related analogues: this compound and durenecarboxylic acid (2,3,5,6-tetramethylbenzoic acid). By understanding their distinct chemical behaviors, researchers can better anticipate reaction outcomes and design more robust synthetic strategies.

This guide will delve into three key reaction classes: Fischer esterification, electrophilic aromatic substitution, and decarboxylation. Through a combination of mechanistic principles and established experimental protocols, we will elucidate the profound impact of a single additional methyl group on the reactivity of the aromatic system.

Molecular Structures and Inherent Properties: A Tale of Two Acids

The fundamental difference between this compound and durenecarboxylic acid lies in the substitution pattern of their benzene rings. Durenecarboxylic acid possesses an additional methyl group at the C6 position, ortho to the carboxylic acid functionality. This seemingly minor variation has significant consequences for the molecules' steric and electronic environments.

  • This compound: Features one ortho-methyl group (at C2) relative to the carboxyl group. This leaves a proton at the other ortho position (C6), which is a potential site for electrophilic attack.

  • Durenecarboxylic Acid (2,3,5,6-tetramethylbenzoic acid): Has two ortho-methyl groups (at C2 and C6). This symmetrical substitution pattern creates a highly crowded environment around the carboxylic acid and fully substitutes the aromatic ring, precluding typical electrophilic aromatic substitution reactions.

The methyl groups are electron-donating through an inductive effect, which increases the electron density of the aromatic ring. However, the steric hindrance imposed by the ortho-methyl groups is often the dominant factor governing the reactivity of these molecules, particularly in reactions involving the carboxylic acid group.

Comparative Reactivity Analysis

Fischer Esterification: The Impact of Steric Hindrance

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[1][2] The rate of this reaction is highly sensitive to steric hindrance around the carboxylic acid. Benzoic acids with bulky ortho-substituents are known to react more slowly.[3]

Comparative Reactivity:

  • This compound: With only one ortho-substituent, the carboxylic acid is relatively accessible to the incoming alcohol nucleophile. Esterification proceeds, albeit at a slower rate than unsubstituted benzoic acid.

  • Durenecarboxylic Acid: The presence of two ortho-methyl groups severely impedes the approach of the alcohol to the carbonyl carbon. This significant steric hindrance makes direct Fischer esterification exceptionally difficult, often resulting in very low to negligible yields under standard conditions.[3] Alternative, more forcing methods or the use of coupling agents may be necessary to achieve esterification.

Experimental Data Summary:

CompoundOrtho-SubstituentsExpected Reactivity in Fischer Esterification
This compoundOne methyl groupModerate, slower than benzoic acid
Durenecarboxylic AcidTwo methyl groupsVery low to negligible

Experimental Protocol: Fischer Esterification of this compound

  • Reaction Setup: In a 100-mL round-bottomed flask, combine this compound (1.64 g, 10 mmol) and methanol (20 mL, excess).

  • Catalyst Addition: While swirling, carefully add concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Neutralization: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acidic catalyst, followed by a wash with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl 2,3,5-trimethylbenzoate.

  • Purification: The crude ester can be purified by distillation or column chromatography.

Logical Flow of Fischer Esterification

FischerEsterification cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products TMB This compound TMB_Ester Methyl 2,3,5-trimethylbenzoate TMB->TMB_Ester Less Steric Hindrance DCA Durenecarboxylic Acid No_Rxn No Reaction (or very low yield) DCA->No_Rxn High Steric Hindrance MeOH Methanol (Excess) MeOH->TMB_Ester MeOH->No_Rxn H2SO4 H₂SO₄ (Catalyst) H2SO4->TMB_Ester H2SO4->No_Rxn Reflux Reflux

Caption: Comparative outcome of Fischer esterification.

Electrophilic Aromatic Substitution: A Tale of Available Sites

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The carboxylic acid group is an electron-withdrawing group and a meta-director.

Comparative Reactivity:

  • This compound: The aromatic ring is activated by three electron-donating methyl groups but deactivated by the meta-directing carboxyl group. Electrophilic attack is predicted to occur at the C6 position, which is meta to the carboxyl group and the least sterically hindered available position.

  • Durenecarboxylic Acid: All available positions on the benzene ring are substituted with methyl groups. Consequently, durenecarboxylic acid does not undergo typical electrophilic aromatic substitution reactions on the ring. Attempted nitration or halogenation under standard conditions will likely result in no reaction or side reactions involving the methyl groups under more forcing conditions.

Experimental Protocol: Nitration of this compound

  • Dissolution: In a 50-mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) in concentrated sulfuric acid (10 mL) at 0 °C in an ice bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~10.5 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the benzoic acid over 15-20 minutes, ensuring the temperature does not rise above 5-10 °C.[4]

  • Stirring: After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Quenching: Carefully pour the reaction mixture over crushed ice (50 g) with stirring.

  • Isolation: The precipitated product, 2,3,5-trimethyl-6-nitrobenzoic acid, is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol-water mixture.

Electrophilic Attack on the Aromatic Ring

EAS TMB This compound C6-H (Available site) Substituted_TMB 2,3,5-Trimethyl-6-E-benzoic Acid TMB->Substituted_TMB DCA Durenecarboxylic Acid No available sites No_Reaction No Ring Substitution DCA->No_Reaction Eplus Electrophile (E⁺) Eplus->TMB:p6 Attack at C6 Eplus->DCA No reaction on ring

Sources

The Art of Structural Elucidation: A Comparative Guide to Experimental and Predicted NMR Spectra of 2,3,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a titan, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. However, the interpretation of complex NMR spectra can be a significant bottleneck. This is where the synergy between experimental data and theoretical prediction becomes invaluable. This guide provides an in-depth comparison of experimentally-derived NMR data with computationally predicted spectra, using 2,3,5-trimethylbenzoic acid as our case study. We will explore the nuances of spectral interpretation, the power of predictive algorithms, and a practical workflow for leveraging both to accelerate structural confirmation.

The Symbiotic Relationship Between Experimental and Predicted NMR

The process of structural elucidation is often an iterative one. While experimental NMR provides a direct measurement of the magnetic properties of nuclei in a sample, predicted spectra, generated from the compound's putative structure, offer a theoretical benchmark. By cross-referencing these two datasets, researchers can:

  • Validate a proposed structure: A high degree of correlation between the experimental and predicted spectra provides strong evidence for the correctness of the proposed molecular structure.

  • Aid in spectral assignment: Predicted spectra can help assign specific peaks in an experimental spectrum to their corresponding atoms in the molecule, a task that can be challenging in complex molecules.

  • Identify potential inconsistencies: Significant deviations between the experimental and predicted data may indicate an incorrect structural assignment, the presence of impurities, or conformational effects not accounted for in the prediction model.

Predicting the NMR Landscape of this compound

In the absence of a readily available, fully assigned experimental spectrum for this compound, we turn to computational prediction to generate a theoretical NMR fingerprint. For this purpose, we will utilize NMRDB.org, a freely accessible online platform that employs a combination of prediction algorithms to estimate ¹H and ¹³C chemical shifts.[1][2][3][4]

The structure of this compound, with the standard IUPAC numbering for the benzene ring, is presented below. This numbering will be used for the assignment of the predicted chemical shifts.

Molecular Structure and Atom Numbering

Caption: IUPAC numbering of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum for this compound in CDCl₃ is summarized in the table below. The prediction suggests distinct signals for the two aromatic protons and the three methyl groups, in addition to the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H47.38Singlet
H67.65Singlet
2-CH₃ (C8)2.32Singlet
3-CH₃ (C9)2.29Singlet
5-CH₃ (C10)2.35Singlet
COOH~11-13Broad Singlet

Note: The chemical shift of the carboxylic acid proton is highly variable and dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C1130.1
C2136.2
C3133.5
C4131.5
C5137.9
C6128.8
C7 (COOH)175.2
C8 (2-CH₃)15.9
C9 (3-CH₃)19.8
C10 (5-CH₃)20.9

A Comparative Case Study: Experimental NMR of 2,4,6-Trimethylbenzoic Acid

To illustrate the process of cross-referencing, we will compare the predicted spectrum of this compound with the known experimental spectrum of its isomer, 2,4,6-trimethylbenzoic acid. This comparison is insightful as it highlights how the relative positions of the methyl and carboxylic acid groups influence the chemical shifts of the aromatic protons and carbons.

The experimental NMR data for 2,4,6-trimethylbenzoic acid in CDCl₃ is as follows[5][6][7]:

Experimental ¹H NMR (90 MHz, CDCl₃):

  • δ 12.25 (s, 1H, COOH)

  • δ 6.88 (s, 2H, Ar-H)

  • δ 2.42 (s, 6H, 2,6-CH₃)

  • δ 2.28 (s, 3H, 4-CH₃)

Experimental ¹³C NMR (CDCl₃):

  • δ 175.0 (COOH)

  • δ 139.0 (C4)

  • δ 135.2 (C2, C6)

  • δ 128.9 (C3, C5)

  • δ 128.7 (C1)

  • δ 21.2 (4-CH₃)

  • δ 20.0 (2,6-CH₃)

Analysis of Structural Isomers
Feature This compound (Predicted) 2,4,6-Trimethylbenzoic Acid (Experimental) Analysis of Differences
Aromatic Protons Two singlets (δ 7.38, 7.65)One singlet (δ 6.88)The high symmetry of the 2,4,6-isomer renders the two aromatic protons chemically equivalent, resulting in a single peak. The 2,3,5-isomer has lower symmetry, leading to two distinct aromatic proton signals.
Methyl Protons Three distinct singlets (δ 2.29, 2.32, 2.35)Two singlets (δ 2.28, 2.42)In the 2,4,6-isomer, the two methyl groups ortho to the carboxylic acid are equivalent, while the para-methyl is unique. In the 2,3,5-isomer, all three methyl groups are in different chemical environments.
Aromatic Carbons Six distinct signalsFour distinct signalsThe higher symmetry of the 2,4,6-isomer results in fewer unique carbon environments in the aromatic region.

This comparative analysis demonstrates how even subtle changes in substituent positions lead to significant and predictable changes in the NMR spectra. The predicted spectrum for this compound aligns with the expected lower symmetry of the molecule compared to its 2,4,6-isomer.

Methodologies for Spectral Acquisition and Prediction

To ensure scientific integrity, the protocols for both experimental data acquisition and computational prediction must be robust and well-documented.

Protocol for Experimental NMR Data Acquisition

This is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a calibrated 90° pulse.

    • Acquire the Free Induction Decay (FID) and apply Fourier transformation to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative ratios of the protons.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to encompass the larger chemical shift range of carbon nuclei.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

    • Acquire a larger number of scans to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Protocol for NMR Spectrum Prediction using NMRDB.org

Workflow for NMR Spectrum Prediction

NMR_Prediction_Workflow cluster_input Input cluster_prediction Prediction cluster_output Output start Obtain Molecular Structure draw Draw Structure in NMRDB.org start->draw predict Select Nucleus (¹H or ¹³C) and Predict draw->predict analyze Analyze Predicted Spectrum predict->analyze

Caption: A simplified workflow for generating a predicted NMR spectrum.

  • Access the NMRDB.org website.

  • Input the Molecular Structure:

    • Use the provided chemical drawing tool to draw the structure of this compound.

    • Alternatively, input the SMILES string for the molecule: CC1=CC(=C(C(=C1)C(=O)O)C)C.

  • Select the Nucleus for Prediction:

    • Choose either "Predict ¹H NMR" or "Predict ¹³C NMR".

  • Generate the Spectrum:

    • The platform will calculate and display the predicted spectrum, along with a table of chemical shifts and, for ¹H NMR, predicted multiplicities.

  • Analyze the Output:

    • Examine the predicted chemical shifts and compare them with expected values based on known substituent effects.

Conclusion

The cross-referencing of experimental and predicted NMR spectra is a powerful strategy in modern chemical analysis. While the direct experimental data for this compound proved elusive in readily accessible databases, the use of a high-quality prediction tool, in conjunction with a comparative analysis of a closely related isomer, provides a robust framework for its structural characterization. This guide has outlined the principles behind this approach, provided practical protocols for both experimental and computational workflows, and demonstrated the analytical power of this synergistic methodology. For researchers, scientists, and drug development professionals, the integration of predictive NMR into the analytical workflow is not just a matter of convenience; it is a critical step towards enhancing the accuracy and efficiency of structural elucidation.

References

  • Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 12, 2026, from [Link]

  • Patiny, L., & Zasso, A. (n.d.). NMRDB.org. Retrieved January 12, 2026, from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Method Selection and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Assessing the Purity of Synthesized 2,3,5-Trimethylbenzoic Acid

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized this compound (CAS 2437-66-3), a valuable building block in organic synthesis.

Moving beyond simple procedural lists, we will explore the causality behind experimental choices, enabling you to select the most appropriate method, troubleshoot common issues, and interpret data with confidence. Each protocol is designed as a self-validating system, ensuring the trustworthiness and integrity of your results.

The Analytical Imperative: Why Purity Matters

This compound is an aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₂. Potential impurities in its synthesis can arise from starting materials, side reactions (e.g., isomers, incompletely methylated species), or subsequent degradation. These impurities can alter the compound's physical properties and pharmacological activity, making rigorous purity assessment a critical step in the development workflow. This guide compares four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Melting Point Analysis.

Orthogonal Approaches to Purity Determination: A Comparative Overview

No single analytical technique is universally superior; instead, they provide complementary, or "orthogonal," information. A multi-faceted approach is the most robust strategy for comprehensive purity assessment.

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity and impurity profiling.High precision, sensitivity, and robustness for routine QC.Requires chromophore; may not separate all isomers; impurity identification is not definitive.
GC-MS Separation by volatility followed by mass-based identification.Identification of volatile impurities and structural isomers.Excellent separation efficiency; definitive identification via mass spectra.Requires derivatization for non-volatile acids; potential for thermal degradation.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive structural confirmation and quantitation (qNMR).Provides unambiguous structural information; can quantify without a specific reference standard for the impurity.Lower sensitivity than chromatographic methods; complex mixtures can be difficult to interpret.
Melting Point Temperature of solid-to-liquid phase transition.Rapid, preliminary purity check.Fast, inexpensive, and requires minimal equipment.Non-specific; susceptible to user error; insensitive to small amounts of impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the cornerstone of purity determination for non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the method of choice.

The "Why": Expertise in Method Design The choice of a C18 (octadecylsilyl) column is deliberate; its non-polar stationary phase provides effective retention for the aromatic ring of the analyte. The mobile phase, typically a mixture of acetonitrile and water, is acidified (e.g., with phosphoric or formic acid). This is a critical step: acidification suppresses the ionization of the carboxylic acid group (-COOH to -COO⁻), ensuring the molecule remains in its more non-polar, neutral form. This leads to longer, more consistent retention and, most importantly, sharp, symmetrical peaks, which are essential for accurate integration and quantification.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh This compound B Dissolve in diluent (e.g., Mobile Phase) A->B C Filter through 0.45 µm syringe filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (e.g., 230 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H

Caption: High-level workflow for HPLC purity analysis.

Typical Experimental Data

Peak No.Retention Time (min)Area (%)Possible Identity
13.50.15More polar impurity (e.g., starting material)
25.899.75This compound
36.20.10Isomeric impurity
Experimental Protocol: HPLC-UV
  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (30:70, v/v) containing 0.1% phosphoric acid. Filter through a 0.45 µm membrane and degas.

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard and dissolve in 25 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute to create working standards (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the primary working standard using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

  • Data Analysis: Calculate purity using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurity Identification

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile impurities. Aromatic carboxylic acids are not sufficiently volatile for direct GC analysis and require a derivatization step to convert the polar -COOH group into a less polar, more volatile ester or silyl ether. Trimethylsilylation (TMS) is a common and effective choice.

The "Why": Expertise in Sample Preparation Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active proton on the carboxylic acid with a non-polar TMS group. This crucial step prevents peak tailing caused by interaction with the GC column and allows the compound to vaporize at a temperature below its decomposition point. The mass spectrometer then fragments the derivatized molecule in a predictable way, providing a "fingerprint" (mass spectrum) that can be used for positive identification of the parent compound and any co-eluting impurities.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh sample into reaction vial B Add solvent & BSTFA derivatizing agent A->B C Heat to complete reaction (e.g., 70°C) B->C D Inject derivatized sample into GC C->D E Separation in Capillary Column D->E F Ionization & Mass Analysis (MS) E->F G Identify peaks by retention time & mass spectra F->G H Compare spectra to reference libraries (e.g., NIST) G->H

Caption: General workflow for GC-MS analysis with derivatization.

Typical Experimental Data For the TMS derivative of this compound (MW = 236.35), key mass fragments would be analyzed.

Retention Time (min)Key m/z FragmentsPossible Identity
10.2221, 193, 73TMS derivative of an impurity
11.5236 (M⁺), 221 (M-15), 193 (M-43) TMS-2,3,5-trimethylbenzoic acid
Experimental Protocol: GC-MS
  • Derivatization:

    • Accurately weigh ~1 mg of the synthesized sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 50-400 m/z.

  • Data Analysis: Identify the main peak corresponding to the derivatized product. Search the NIST mass spectral library for matches to any impurity peaks to aid in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

¹H and ¹³C NMR spectroscopy are unparalleled for providing definitive structural confirmation. For purity assessment, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents.

The "Why": Expertise in Spectral Interpretation A ¹H NMR spectrum of pure this compound will show distinct signals for the aromatic protons and the three methyl groups. The presence of additional, unexpected peaks is a direct indication of impurities. By comparing the integration of impurity peaks to the integration of a known proton signal from the main compound, a molar ratio can be determined. For higher accuracy, quantitative NMR (qNMR) can be performed by adding a certified internal standard with a known concentration.

Typical ¹H NMR Data (400 MHz, CDCl₃) The expected chemical shifts (δ) for this compound are distinct from other isomers. For example, the related 2,4,6-trimethylbenzoic acid shows two aromatic protons as a singlet around 6.88 ppm and two different methyl signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet1H-COOH
~7.5-7.8Singlet1HAromatic H
~7.0-7.2Singlet1HAromatic H
~2.4Singlet3HAr-CH₃
~2.3Singlet3HAr-CH₃
~2.2Singlet3HAr-CH₃

Note: Precise chemical shifts can vary based on solvent and concentration. The above are estimations based on related structures.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all peaks.

    • Assign the peaks corresponding to this compound.

    • Identify any impurity peaks. Calculate the mole percent of an impurity by comparing its integral (normalized for the number of protons it represents) to the integral of a known signal from the main compound.

Melting Point Analysis: A Rapid Preliminary Check

The melting point is a fundamental physical property. A pure crystalline solid will melt over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

The "Why": Expertise in Physical Chemistry According to Raoult's Law and the principles of freezing-point depression, solutes (impurities) lower the freezing/melting point of a substance. The broader range is observed because, as the substance begins to melt, the liquid phase becomes richer in the impurity, which further depresses the melting point

comparative study of catalysts for the oxidation of 2,3,5-trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of various catalytic systems for the oxidation of 2,3,5-trimethylbenzaldehyde to 2,3,5-trimethylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available methods, supported by experimental data and detailed protocols, to facilitate informed decisions in catalyst selection and process optimization.

Introduction: The Significance of this compound Synthesis

The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. This compound, in particular, serves as a crucial building block in the pharmaceutical industry and for the synthesis of specialty polymers and agrochemicals. Achieving high yields and selectivity in the oxidation of 2,3,5-trimethylbenzaldehyde is paramount, necessitating the exploration of efficient and robust catalytic systems. This guide delves into a comparative study of prominent catalytic methodologies, evaluating their performance, and providing the necessary technical insights for practical application.

Comparative Analysis of Catalytic Systems

The choice of a catalyst for the oxidation of 2,3,5-trimethylbenzaldehyde is dictated by factors such as cost, efficiency, selectivity, and environmental impact. Here, we compare several major classes of catalysts that have shown efficacy in the oxidation of substituted benzaldehydes.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble oxidants with organic-soluble substrates. This method offers high yields and mild reaction conditions.[1][2][3]

Mechanism and Rationale: In this system, a phase-transfer agent, typically a quaternary ammonium salt, transports the oxidant anion (e.g., permanganate or dichromate) from the aqueous phase to the organic phase containing the aldehyde. This facilitates the reaction, which would otherwise be limited by the low miscibility of the reactants.[1] The use of PTC can lead to cost reduction and pollution prevention.[3]

Performance: Studies on various substituted benzaldehydes have demonstrated that PTC with potassium permanganate or dichromate can achieve yields exceeding 90%.[1][3] While specific data for 2,3,5-trimethylbenzaldehyde is not extensively reported, the high efficiency observed for other methylated benzaldehydes suggests that this method would be highly effective.

Experimental Workflow: Phase-Transfer Catalysis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2,3,5-trimethylbenzaldehyde and PTC catalyst in organic solvent B Prepare aqueous solution of oxidant (e.g., KMnO4) C Combine organic and aqueous phases A->C D Stir vigorously at room temperature C->D E Separate organic and aqueous layers D->E F Extract aqueous layer with organic solvent E->F G Acidify aqueous layer F->G H Filter and dry the product G->H

Caption: General workflow for the phase-transfer catalyzed oxidation of an aromatic aldehyde.

Transition Metal Catalysis: Cobalt and Manganese Complexes

Homogeneous and heterogeneous catalysts based on cobalt and manganese have been extensively studied for aerobic oxidation reactions. These earth-abundant metals offer a more sustainable alternative to noble metal catalysts.

Mechanism and Rationale: Cobalt and manganese complexes can activate molecular oxygen to form highly reactive metal-oxo or peroxo species. These species then abstract a hydrogen atom from the aldehyde C-H bond, initiating the oxidation cascade. Supported catalysts, such as Co/ZSM-5, offer the advantage of easy separation and recyclability.[4] A combination of a supported cobalt complex and supported N-hydroxyphthalimide (NHPI) has been shown to be a stable heterogeneous system for the selective aerobic oxidation of methylaromatics to benzaldehydes at atmospheric pressure.[5]

Performance: While direct comparative data for 2,3,5-trimethylbenzaldehyde is limited, studies on the oxidation of toluene and other methylaromatics to the corresponding aldehydes using Co/ZSM-5 show high selectivity.[4][6] For instance, the oxidation of styrene to benzaldehyde over Co/ZSM-5 can achieve high conversion and selectivity.[4] It is reasonable to expect that these systems can be adapted for the efficient oxidation of 2,3,5-trimethylbenzaldehyde to the carboxylic acid, potentially with some over-oxidation to the acid if not carefully controlled.

Noble Metal Catalysis: Supported Gold Nanoparticles

Gold nanoparticles (AuNPs) have emerged as highly effective catalysts for a variety of oxidation reactions, including the selective oxidation of aldehydes.[7][8]

Mechanism and Rationale: The catalytic activity of gold nanoparticles is highly dependent on their size, the choice of support, and the reaction conditions.[7] It is believed that the reaction occurs at the interface between the gold nanoparticle and the support material. The support can play a crucial role in activating the reactants. For the oxidation of aldehydes, a proposed mechanism involves the formation of a hemiacetal on the catalyst surface, followed by β-hydride elimination.

Logical Relationship: Catalyst Selection Factors

Catalyst Catalyst Selection Cost Cost Catalyst->Cost Selectivity Selectivity Catalyst->Selectivity Activity Activity Catalyst->Activity Sustainability Sustainability Catalyst->Sustainability

Caption: Key considerations for selecting a catalyst for aldehyde oxidation.

Data Summary

The following table summarizes the performance of different catalytic systems for the oxidation of substituted benzaldehydes. It is important to note that the data for Cobalt/ZSM-5 is for the oxidation of styrene to benzaldehyde, which is a related but different reaction. The high yields for PTC are based on general observations for a range of substituted benzaldehydes.

Catalyst SystemSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
KMnO₄ / TBAB (PTC)Substituted BenzaldehydesKMnO₄Ethyl AcetateRT0.5>90High>90[1][2]
K₂Cr₂O₇ / TBPB (PTC)Substituted BenzaldehydesK₂Cr₂O₇TolueneRT0.5>90High>90[3]
Co/ZSM-5StyreneO₂Solvent-free80-High96 (to benzaldehyde)-[4]
Au/TiO₂BenzaldehydeO₂Solvent-free100244690 (to ketone from indan)-[9]

Detailed Experimental Protocols

Protocol for Phase-Transfer Catalyzed Oxidation with Potassium Permanganate

This protocol is a general procedure for the oxidation of substituted benzaldehydes and is expected to be effective for 2,3,5-trimethylbenzaldehyde.

Materials:

  • 2,3,5-trimethylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ether

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.1 mol of 2,3,5-trimethylbenzaldehyde and 0.01 mol of tetrabutylammonium bromide in 50 mL of ethyl acetate.

  • In a separate beaker, prepare a solution of 0.5 mol of potassium permanganate in 50 mL of deionized water.

  • Combine the organic and aqueous solutions in the round-bottom flask.

  • Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete (disappearance of the aldehyde spot), transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer three times with ether.

  • Combine the organic layers and extract with a 10% sodium bicarbonate solution.

  • Separate the aqueous layer and acidify it with concentrated HCl until a white precipitate forms.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain this compound.

Protocol for Aerobic Oxidation with a Heterogeneous Cobalt Catalyst

This protocol is a general procedure for the aerobic oxidation of methylaromatics and can be adapted for 2,3,5-trimethylbenzaldehyde.

Materials:

  • 2,3,5-trimethylbenzaldehyde

  • Supported cobalt catalyst (e.g., Co/ZSM-5)

  • Supported N-hydroxyphthalimide (NHPI)

  • Acetic acid

  • Oxygen gas (or air)

Procedure:

  • To a magnetically stirred solution of 2,3,5-trimethylbenzaldehyde in acetic acid, add the supported cobalt catalyst and supported NHPI.

  • Heat the mixture to the desired temperature (e.g., 70-100 °C).

  • Bubble oxygen gas (or air) through the reaction mixture at atmospheric pressure.

  • Monitor the reaction by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the acetic acid from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion

The catalytic oxidation of 2,3,5-trimethylbenzaldehyde to this compound can be achieved through various effective methods. Phase-transfer catalysis using permanganate or dichromate offers a simple, high-yielding, and mild approach. Transition metal catalysts, particularly those based on cobalt and manganese, provide a more sustainable and cost-effective route utilizing aerobic oxidation, with heterogeneous versions allowing for easy catalyst recovery and reuse. Supported gold nanoparticles represent a highly active, albeit more expensive, alternative.

The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations. For laboratory-scale synthesis where high yield and simplicity are key, phase-transfer catalysis is an excellent choice. For larger-scale industrial applications, the development of robust and recyclable heterogeneous cobalt or manganese-based catalysts for aerobic oxidation presents the most promising avenue for a green and economical process. Further research focusing on the direct application and optimization of these catalytic systems for 2,3,5-trimethylbenzaldehyde is warranted to establish definitive performance benchmarks.

References

  • Bijudas, K., & Bashpa, P. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA-International Journal of Applied Sciences, 5(3), 110. [Link]

  • Semantic Scholar. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents. [Link]

  • Mendeley. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Bashpa, P., & Bijudas, K. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2940-2943. [Link]

  • Rajabi, F., Clark, J. H., Karimi, B., & Macquarrie, D. J. (2005). The selective aerobic oxidation of methylaromatics to benzaldehydes using a unique combination of two heterogeneous catalysts. Organic & Biomolecular Chemistry, 3(5), 725–726. [Link]

  • Haruta, M. (2003). Catalysis of Gold Nanoparticles Deposited on Metal Oxides. Cattech, 7(3), 102-115. [Link]

  • Liu, Y., et al. (2024). Electrocatalytic Oxidation of Benzaldehyde on Gold Nanoparticles Supported on Titanium Dioxide. Nanomaterials, 14(12), 1005. [Link]

  • Wang, Y., et al. (2019). Tuneable oxidation of styrene to benzaldehyde and benzoic acid over Co/ZSM-5. Catalysis Science & Technology, 9(1), 163-171. [Link]

  • Rajabi, F., Clark, J. H., Karimi, B., & Macquarrie, D. J. (2005). The selective aerobic oxidation of methylaromatics to benzaldehydes using a unique combination of two heterogeneous catalysts. Organic & Biomolecular Chemistry, 3(5), 725. [Link]

  • Martins, A. F., et al. (2018). Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds. Catalysts, 8(12), 643. [Link]

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  • Wang, Y., et al. (2023). Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology, 13(21), 6126-6131. [Link]

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A Senior Application Scientist's Guide to the Validation of Synthesized 2,3,5-Trimethylbenzoic Acid's Melting Point

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the confirmation of a molecule's identity and purity is a cornerstone of quality control. The melting point of a crystalline solid is a fundamental physical property that has long served as a primary indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, whereas a broad and depressed melting range is indicative of impurities.

This guide provides an in-depth comparison of methodologies for validating the melting point of synthesized 2,3,5-trimethylbenzoic acid (CAS 2437-66-3). As a Senior Application Scientist, my focus is not just on the "how," but the "why" – explaining the rationale behind experimental choices to ensure robust and reliable data. We will explore the classical capillary method, compare it with modern thermal analysis, and underscore the critical importance of orthogonal methods to confirm not just purity, but also isomeric identity.

The Criticality of Isomeric Purity in Trimethylbenzoic Acids

This compound has several positional isomers, such as 2,4,5-trimethylbenzoic acid and 2,4,6-trimethylbenzoic acid. These isomers possess the same molecular weight but can have significantly different physical, chemical, and biological properties. The literature values for the melting points of these isomers highlight this disparity:

  • 2,4,5-Trimethylbenzoic acid: 150-153 °C[1]

  • 2,4,6-Trimethylbenzoic acid: 152-155 °C[2]

A commercial source lists the melting point of This compound as 124 °C [3]. The notable difference between this value and those of its isomers underscores a critical point: the presence of even small amounts of these isomers as impurities in a synthesized batch of this compound would lead to a significant depression and broadening of the observed melting range. Therefore, melting point determination is not just a measure of general purity but a sensitive probe for isomeric contamination.

Part 1: Classical Melting Point Determination (USP <741>)

The United States Pharmacopeia (USP) General Chapter <741> provides a standardized method for determining the melting range of a substance.[4] This method is widely accepted and provides a baseline for quality assessment.

Causality Behind the USP <741> Protocol

The protocol is designed to ensure reproducibility and accuracy. The slow heating rate near the melting point (typically 1-2 °C per minute) is crucial.[5] It allows for thermal equilibrium to be established between the sample, the heating bath, and the thermometer, ensuring that the observed temperature accurately reflects the temperature at which the phase transition occurs. A rapid heating rate would cause the thermometer reading to lag behind the true sample temperature, leading to an erroneously high and broad melting range. The use of a calibrated thermometer or a certified reference standard is non-negotiable for ensuring the trustworthiness of the data.[4]

Experimental Protocol: USP <741> Capillary Method
  • Sample Preparation: The synthesized this compound should be a fine, dry powder. If necessary, gently pulverize the crystals.

  • Capillary Loading: Pack the dry sample into a capillary tube to a height of 2-4 mm. The packing must be uniform to ensure even heat distribution.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point of 124 °C.

  • Determination: Reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This range is the melting range.

Data Interpretation
ParameterIdeal Result for Pure this compoundIndication of Impurity
Melting Range Sharp (e.g., 123.5 - 124.5 °C)Broad (e.g., 118 - 123 °C)
Onset of Melting Close to the literature value (124 °C)Depressed (lower than the literature value)

A sharp melting range that brackets the literature value is strong evidence of high purity.

Part 2: A Modern Alternative - Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that offers a more quantitative and objective measure of the melting process compared to the visual capillary method.[6][7] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7]

Why DSC is a Superior Method
  • Objectivity: DSC provides a thermogram, a graphical representation of heat flow versus temperature, which removes the subjectivity of visual observation.

  • Quantitative Data: The DSC thermogram can be used to determine the onset temperature, the peak melting temperature (Tpeak), and the enthalpy of fusion (ΔHf). The enthalpy of fusion is the energy required to melt the sample and is directly proportional to the amount of crystalline material present. A lower than expected ΔHf can indicate the presence of amorphous material or impurities.

  • Higher Sensitivity: DSC can detect subtle thermal events that may be missed by visual inspection.

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 1-5 mg of the synthesized this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting, the peak melting temperature, and the enthalpy of fusion.

Visualizing the Comparison: Classical vs. DSC

G cluster_0 Melting Point Validation Classical Classical Method (USP <741>) Data1 Visual Observation (Melting Range) Classical->Data1 Qualitative/ Semi-quantitative DSC Differential Scanning Calorimetry (DSC) Data2 Thermogram (Onset, Tpeak, ΔHf) DSC->Data2 Quantitative Purity1 Sharpness & Depression Data1->Purity1 Purity Indication Purity2 Peak Shape, Area (ΔHf), & Temperature Data2->Purity2 Purity & Polymorph Information G cluster_1 Integrated Validation Workflow Synthesis Synthesized This compound MP Melting Point Analysis (USP <741> or DSC) Synthesis->MP Purity Screen HPLC HPLC Purity & Isomer Analysis Synthesis->HPLC Purity & Identity Spectroscopy Spectroscopic ID (NMR, IR) Synthesis->Spectroscopy Structural Confirmation Compare Compare MP->Compare Observed MP Validation Validated Product HPLC->Validation >99% Purity No Isomers Spectroscopy->Validation Correct Structure Compare->Validation Meets Spec Lit_Value Literature MP (124 °C) Lit_Value->Compare

Sources

A Researcher's Guide to the Acidity of Trimethylbenzoic Acid Isomers: An In-depth Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity of a molecule, quantified by its pKa value, is a fundamental characteristic that influences everything from reaction kinetics to biological availability. This guide provides an in-depth comparison of the acidity of the six isomers of trimethylbenzoic acid, moving beyond simple data presentation to explore the underlying electronic and steric principles that govern their behavior.

Foundational Principles: Acidity of Benzoic Acid

To appreciate the subtleties among the trimethylbenzoic acid isomers, we must first establish a baseline with the parent molecule, benzoic acid. In aqueous solution, benzoic acid is a weak acid with a pKa of approximately 4.20.[1][2][3][4] Its acidity arises from the resonance stabilization of the carboxylate anion formed upon deprotonation. The negative charge is delocalized across the two oxygen atoms of the carboxylate group.

Substituents on the benzene ring can significantly alter this acidity by either stabilizing or destabilizing the resulting carboxylate anion through a combination of electronic and steric effects. Methyl groups, the substituents in this case, are classic examples of weakly electron-donating groups (EDGs). They exert their influence through two primary electronic mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring, leading them to "push" electron density onto the ring. This effect tends to destabilize the negatively charged carboxylate anion, making the acid weaker (increasing its pKa).

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the benzene ring. This also results in an overall electron-donating effect.

Based on electronic effects alone, one would predict that adding three electron-donating methyl groups to benzoic acid would decrease its acidity (increase its pKa). However, as the experimental data reveals, the position of these groups is critically important, often leading to counterintuitive results due to steric factors.

The "Ortho Effect": When Steric Hindrance Dominates

A critical concept in this analysis is the ortho effect . This well-documented phenomenon describes how almost any substituent placed in the ortho position (adjacent to the carboxyl group) increases the acidity of a benzoic acid, regardless of whether the substituent is electron-donating or electron-withdrawing.[5][6][7]

The prevailing explanation for the ortho effect is based on steric hindrance.[8][9][10]

  • In unsubstituted benzoic acid, the carboxyl group is largely coplanar with the benzene ring, allowing for resonance between the ring's pi system and the C=O group.

  • A bulky ortho substituent forces the carboxyl group to twist out of this plane.

  • This loss of coplanarity inhibits resonance stabilization of the neutral carboxylic acid. Crucially, the carboxylate anion, where the negative charge is primarily delocalized between the two oxygen atoms, is less affected by this twisting.

  • By destabilizing the starting acid more than the conjugate base anion, the equilibrium shifts towards dissociation, resulting in a stronger acid (lower pKa).[11]

This steric inhibition of resonance is the key to understanding the acidity of many trimethylbenzoic acid isomers.

Comparative Analysis of Isomer Acidity

The interplay between the electron-donating nature of methyl groups and the powerful, position-dependent ortho effect creates a fascinating landscape of varying acidities among the six isomers.

IsomerStructurepKa ValueKey Structural Features
Benzoic Acid C₆H₅COOH~4.20[1][3]Reference Compound
2,4,6-Trimethylbenzoic Acid C₁₀H₁₂O₂3.45Two ortho methyl groups, one para
2,4,5-Trimethylbenzoic Acid C₁₀H₁₂O₂4.02One ortho methyl group
2,3,6-Trimethylbenzoic Acid C₁₀H₁₂O₂3.69Two ortho methyl groups
3,4,5-Trimethylbenzoic Acid C₁₀H₁₂O₂4.31No ortho methyl groups
2,3,4-Trimethylbenzoic Acid C₁₀H₁₂O₂4.07One ortho methyl group
2,3,5-Trimethylbenzoic Acid C₁₀H₁₂O₂4.14One ortho methyl group
(Note: Experimental pKa values can vary slightly between sources. The values presented are representative figures gathered from the IUPAC pKa dataset and other chemical databases for comparative purposes.)[12][13][14][15][16]
Analysis:
  • Most Acidic - 2,4,6-Trimethylbenzoic Acid (pKa ≈ 3.45): This isomer is significantly more acidic than benzoic acid. The presence of two bulky methyl groups in the ortho positions creates maximum steric hindrance.[14] This forces the carboxyl group almost completely out of the plane of the benzene ring, maximizing the ortho effect and largely negating the electronic destabilization from the three methyl groups.[9]

  • Least Acidic - 3,4,5-Trimethylbenzoic Acid (pKa ≈ 4.31): This is the only isomer with no ortho substituents.[16] Consequently, the ortho effect is absent. The acidity is dictated purely by the cumulative electron-donating inductive and hyperconjugative effects of the three methyl groups. As predicted, these effects destabilize the carboxylate anion, making this isomer the weakest acid of the group and slightly weaker than benzoic acid itself.

  • Intermediate Acidity - Isomers with One Ortho Group: The isomers 2,3,4-, 2,3,5-, and 2,4,5-trimethylbenzoic acid all possess a single ortho methyl group and exhibit intermediate pKa values.[13][15][17] The single ortho group induces steric strain, increasing their acidity relative to benzoic acid. The subtle differences among them arise from the electronic effects of the other two methyl groups at meta and para positions, which fine-tune the overall acidity. For instance, 2,4,5-trimethylbenzoic acid (pKa ≈ 4.02) is slightly stronger than this compound (pKa ≈ 4.14), reflecting the nuanced electronic contributions from the non-ortho methyl groups.

Visualization of Acidity Determinants

To logically parse the factors influencing the acidity of a given trimethylbenzoic acid isomer, the following decision-making workflow can be applied. This process prioritizes the dominant steric effects before considering the weaker electronic effects.

Acidity_Factors start Start with Isomer Structure ortho_check Are there methyl groups at ortho (2 or 6) positions? start->ortho_check no_ortho 3,4,5-Isomer: Acidity governed by electronic effects only. ortho_check->no_ortho No one_ortho One ortho-methyl group (2,3,4- / 2,3,5- / 2,4,5-) ortho_check->one_ortho Yes (One) two_ortho Two ortho-methyl groups (2,4,6- / 2,3,6-) ortho_check->two_ortho Yes (Two) result_weakest Result: Weakest Acid (pKa > 4.2) no_ortho->result_weakest result_intermediate Result: Intermediate Acidity (pKa < 4.2) one_ortho->result_intermediate result_strongest Result: Strongest Acids (pKa << 4.2) two_ortho->result_strongest

Caption: Logical workflow for predicting the relative acidity of trimethylbenzoic acid isomers.

Experimental Protocol: pKa Determination via Potentiometric Titration

Trustworthy data is the bedrock of chemical science. Potentiometric titration is a robust and widely used method for the experimental determination of pKa values. The protocol described below is a self-validating system for generating the data presented in this guide.

Objective: To determine the pKa of a trimethylbenzoic acid isomer by monitoring pH changes during titration with a strong base.

Principle: A weak acid (the analyte) is titrated with a strong base (e.g., NaOH). The pH of the solution is measured after each addition of titrant. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is equal to the pH at the half-equivalence point, where exactly half of the acid has been neutralized.

Materials & Apparatus:

  • Trimethylbenzoic acid isomer (analyte)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Deionized, CO₂-free water

  • Ethanol or other suitable co-solvent for dissolving the analyte if necessary

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • Beakers and volumetric flasks

Step-by-Step Methodology:

  • Apparatus Calibration:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.00, 7.00, and 10.00). Ensure the electrode is properly rinsed with deionized water between buffers.

  • Analyte Solution Preparation:

    • Accurately weigh approximately 0.5 mmol of the trimethylbenzoic acid isomer.

    • Dissolve the acid in a beaker containing ~50 mL of CO₂-free deionized water. If solubility is low, a minimal amount of a co-solvent like ethanol can be used, and the pKa value should be noted as being determined in that specific solvent mixture.

    • Place a magnetic stir bar in the beaker.

  • Titration Setup:

    • Place the beaker on the magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette into the analyte solution, ensuring they do not touch the stir bar or the sides of the beaker.

    • Begin gentle stirring.

  • Titration Procedure:

    • Record the initial pH of the solution before adding any titrant.

    • Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.2 mL).

    • After each increment, allow the pH reading to stabilize completely before recording both the total volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection point of the curve (the equivalence point).

    • Continue adding titrant well past the equivalence point until the pH begins to plateau again.

  • Data Analysis & pKa Determination:

    • Plot the Data: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the Equivalence Point (V_eq): Identify the volume of NaOH at the steepest point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to V_eq.

    • Determine the Half-Equivalence Point: Calculate the volume at the half-equivalence point (V_½eq) by dividing the equivalence point volume by two (V_½eq = V_eq / 2).

    • Find the pKa: Locate the pH on the original titration curve that corresponds to the volume V_½eq. This pH value is the experimental pKa of the acid.

Conclusion

The acidity of trimethylbenzoic acid isomers is a classic illustration of the competition between electronic and steric effects in physical organic chemistry. While the three electron-donating methyl groups are expected to decrease acidity, the powerful steric hindrance introduced by ortho substituents—the ortho effect—can override this electronic influence. 2,4,6-Trimethylbenzoic acid, with two ortho groups, is the strongest acid, while 3,4,5-trimethylbenzoic acid, with none, is the weakest. This guide demonstrates that a predictive understanding of a molecule's chemical properties requires careful consideration of its three-dimensional structure and the subtle interplay of competing physicochemical principles.

References

  • Wikipedia. Ortho effect. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • BYJU'S. Ortho Effect. [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Link]

  • University of Calgary. The Ortho Effect of benzoic acids. [Link]

  • Quora. (2017, November 2). What is the steric effect on acidity? [Link]

  • HCPG College. Acidity of Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. (2014, July 31). Steric Hindrance and Brønsted Basicity. [Link]

  • Khan Academy. How does ortho-effect work in benzoic acids? [Link]

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  • PubChem. Benzoic Acid. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. pKa Data Compiled by R. Williams. [Link]

  • PubChem. 2,3,6-Trimethylbenzoic acid. [Link]

  • PubChem. 2,4,5-Trimethylbenzoic Acid. [Link]

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A Researcher's Guide to the Spectroscopic Journey from Isodurene to 2,3,5-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the ability to meticulously track a chemical transformation is paramount. Spectroscopic analysis provides the narrative of a reaction, revealing the subtle yet significant changes as a starting material evolves through intermediates to the final product. This guide offers an in-depth spectroscopic comparison of 2,3,5-trimethylbenzoic acid and its precursors, providing the experimental data and interpretive insights necessary for robust reaction monitoring and unambiguous product characterization.

Introduction: The Importance of Spectroscopic Benchmarking

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, often commences from isodurene (1,2,3,5-tetramethylbenzene). The transformation, typically an oxidation reaction, involves the conversion of a methyl group to a carboxylic acid. This functional group manipulation introduces profound changes in the molecule's electronic and vibrational properties, which are readily interrogated by a suite of spectroscopic techniques.

This guide will dissect the characteristic spectroscopic signatures of the starting material, potential intermediates, and the final product using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By understanding the expected spectral shifts and patterns at each stage, researchers can confidently assess reaction progress, identify byproducts, and confirm the purity and identity of their target compound.

The Synthetic Pathway: From Alkylarene to Carboxylic Acid

The oxidation of isodurene to this compound can be achieved through various methods, with potassium permanganate (KMnO₄) being a common and effective oxidizing agent. The reaction proceeds through intermediate stages, including the formation of a benzyl alcohol and subsequently a benzaldehyde, before culminating in the desired carboxylic acid.

Diagram of the Synthetic Workflow

Synthetic_Workflow Isodurene Isodurene (1,2,3,5-Tetramethylbenzene) Intermediate_Alcohol 2,3,5-Trimethylbenzyl Alcohol Isodurene->Intermediate_Alcohol [O] Intermediate_Aldehyde 2,3,5-Trimethyl- benzaldehyde Intermediate_Alcohol->Intermediate_Aldehyde [O] Final_Product 2,3,5-Trimethylbenzoic Acid Intermediate_Aldehyde->Final_Product [O]

Caption: Synthetic pathway for the oxidation of isodurene.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Tale of Functional Group Transformation

FT-IR spectroscopy is exquisitely sensitive to changes in functional groups, making it an indispensable tool for monitoring this oxidation sequence. The most dramatic changes will be the appearance of hydroxyl and carbonyl stretches and the disappearance of certain C-H vibrations.

Key Diagnostic Regions:
  • ~3300-2500 cm⁻¹ (broad): The appearance of a very broad absorption band in this region is a definitive indicator of the carboxylic acid's O-H stretch, a result of strong hydrogen bonding.

  • ~1700 cm⁻¹ (strong): The emergence of a strong, sharp peak in this region signifies the presence of a carbonyl group (C=O). The exact position will shift slightly between the aldehyde and the carboxylic acid.

  • ~3000-2850 cm⁻¹: While all compounds will show C-H stretching from the methyl groups, subtle changes in this region can be observed.

Comparative FT-IR Data:
CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
Isodurene 3050-2850, 1610, 1495, 870-810C-H (sp³ and sp²), C=C (aromatic), C-H bend (aromatic)
2,3,5-Trimethylbenzyl Alcohol 3600-3200 (broad), 3050-2850, 1050-1000O-H stretch, C-H stretch, C-O stretch
2,3,5-Trimethylbenzaldehyde 2850-2750 (weak), 1700 (strong), 3050-2900C-H (aldehyde), C=O stretch, C-H stretch
This compound 3300-2500 (very broad), 1700-1680 (strong), 1320-1210O-H stretch (carboxylic acid), C=O stretch, C-O stretch

Expert Interpretation: The transition from isodurene to this compound is marked by the appearance of the broad O-H and strong C=O stretching bands, characteristic of a carboxylic acid. Monitoring the disappearance of the benzylic C-H stretches of isodurene and the appearance of the intermediate alcohol's broad O-H and the aldehyde's characteristic C-H stretch can provide a semi-quantitative measure of reaction progress.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The oxidation of a methyl group to a carboxylic acid will induce significant changes in the chemical shifts of nearby protons and carbons.

¹H NMR Spectroscopy:

The key changes to monitor in the ¹H NMR spectrum are the disappearance of the signal for one of the methyl groups and the appearance of a downfield signal for the carboxylic acid proton. The chemical shifts of the aromatic protons will also be affected by the changing electronic nature of the substituent.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
Isodurene ~6.8 (s, 2H)~2.2 (s, 9H), ~2.1 (s, 3H)-
2,3,5-Trimethylbenzyl Alcohol ~6.9 (s, 1H), ~6.8 (s, 1H)~2.3 (s, 3H), ~2.2 (s, 6H)~4.5 (s, 2H, -CH₂OH), ~1.7 (s, 1H, -OH)
2,3,5-Trimethylbenzaldehyde ~7.5 (s, 1H), ~7.0 (s, 1H)~2.5 (s, 3H), ~2.3 (s, 6H)~10.1 (s, 1H, -CHO)
This compound ~7.6 (s, 1H), ~7.0 (s, 1H)~2.4 (s, 3H), ~2.2 (s, 6H)~12.5 (s, 1H, -COOH)

Expert Interpretation: The most telling transformation in the ¹H NMR is the disappearance of a methyl singlet around 2.1-2.2 ppm and the emergence of the highly deshielded carboxylic acid proton signal above 10 ppm. The aromatic protons will also experience a downfield shift as the electron-donating methyl group is replaced by the electron-withdrawing carboxylic acid group.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the most significant change will be the appearance of a signal in the highly deshielded region (~170-180 ppm) corresponding to the carbonyl carbon of the carboxylic acid. The carbon atom of the oxidized methyl group will also show a dramatic downfield shift.

CompoundAromatic Carbons (ppm)Methyl Carbons (ppm)Other Carbons (ppm)
Isodurene ~135-128~20, ~15-
2,3,5-Trimethylbenzyl Alcohol ~138-125~20, ~15~65 (-CH₂OH)
2,3,5-Trimethylbenzaldehyde ~140-128~21, ~15~192 (-CHO)
This compound ~140-128~21, ~15~173 (-COOH)

Expert Interpretation: The appearance of the carbonyl carbon signal is an unambiguous marker for the formation of the aldehyde and carboxylic acid. The chemical shift of this carbon provides a clear distinction between the intermediate aldehyde and the final acid product.

III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compounds and insights into their structure through fragmentation patterns. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Isodurene 134119 ([M-CH₃]⁺), 91
2,3,5-Trimethylbenzyl Alcohol 150133 ([M-OH]⁺), 117, 91
2,3,5-Trimethylbenzaldehyde 148147 ([M-H]⁺), 119 ([M-CHO]⁺), 91
This compound 164147 ([M-OH]⁺), 119 ([M-COOH]⁺), 91

Expert Interpretation: The molecular ion peak will sequentially increase in mass as the methyl group is oxidized. The fragmentation patterns are also diagnostic. For example, the loss of a hydroxyl radical (17 amu) from the molecular ion of the carboxylic acid to give a peak at m/z 147 is a characteristic fragmentation pathway.

Experimental Protocols

Synthesis of this compound from Isodurene

This protocol is adapted from standard organic chemistry procedures for the oxidation of alkylbenzenes.

Materials:

  • Isodurene (1,2,3,5-tetramethylbenzene)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Dichloromethane or Ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isodurene (1.0 eq) and a solution of sodium carbonate (1.2 eq) in deionized water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of potassium permanganate (4.0 eq) in deionized water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the purple color no longer fades.

  • Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will be present.

  • Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to the filtrate until the solution is acidic (pH ~1-2), which will precipitate the this compound.

  • Collect the white precipitate by vacuum filtration and wash with cold deionized water.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

In-Process Monitoring: Small aliquots of the reaction mixture can be withdrawn at intervals, worked up (quenched with sodium bisulfite to destroy excess KMnO₄, extracted with an organic solvent), and analyzed by TLC or GC-MS to monitor the disappearance of the starting material and the appearance of the product.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Isodurene and Na₂CO₃ solution B Heat to Reflux A->B C Slowly add KMnO₄ solution B->C D Continue Reflux C->D E Cool and Filter to remove MnO₂ D->E F Acidify filtrate with HCl E->F G Collect precipitate by filtration F->G H Recrystallize crude product G->H

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed roadmap for the synthetic chemist. Each spectroscopic technique offers a unique perspective on the molecular transformations occurring during the reaction. By leveraging the insights from FT-IR, NMR, and Mass Spectrometry, researchers can ensure the efficiency of their synthesis, the purity of their product, and the integrity of their scientific endeavors. This guide serves as a foundational resource for those working with these and similar compounds, empowering them with the knowledge to confidently navigate the spectroscopic landscape of their chemical reactions.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society Publications. Crystal Growth & Design. [Link]

Safety Operating Guide

2,3,5-Trimethylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2,3,5-Trimethylbenzoic Acid for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and scientists handling specialized compounds like this compound, a thorough understanding of disposal procedures is not merely procedural—it is a critical component of the research lifecycle. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical, a complete understanding of its potential hazards is essential. This compound is a solid organic compound that, while not classified as acutely toxic, presents specific risks that necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards involve irritation to the skin, eyes, and respiratory system.[1]

The initial step in safe disposal is to treat this compound as a hazardous waste unless it has been explicitly determined to be non-hazardous by a qualified professional or institutional policy.[2] This conservative approach ensures the highest level of safety and compliance.

Property Value Source
Chemical Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
Physical State Solid, PowderFisher Scientific[3]
GHS Hazard Codes H315, H319, H335PubChem[1]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritationPubChem[1]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Proper disposal begins with proper protection. Engineering controls and Personal Protective Equipment (PPE) are the first lines of defense against exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is recommended, especially when handling bulk quantities or if dust generation is likely.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use chemically compatible, protective gloves. Inspect gloves for any signs of degradation before use.[5]

  • Body Protection: A standard laboratory coat is required to prevent skin contact. For large-scale operations, additional protective clothing may be necessary.

Section 3: Waste Characterization and Segregation

According to the Environmental Protection Agency (EPA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] While this compound is primarily an irritant, it must be managed within your institution's hazardous waste program.

Critical Segregation Practices: The most crucial step in waste management is proper segregation to prevent dangerous chemical reactions.[8]

  • Keep Solids and Liquids Separate: Do not mix solid this compound waste with liquid waste streams.[8]

  • Avoid Incompatibles: Store this compound waste away from strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases.[3][9]

Section 4: Step-by-Step Disposal Procedure

Follow this systematic process for the collection and disposal of this compound waste. This procedure applies to unused surplus chemical, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials.

  • Container Selection:

    • Select a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[6] Plastic containers are often preferred for solid waste.[10]

    • The container must be appropriate for the volume of waste generated. Do not overfill.[8]

  • Waste Collection:

    • Carefully transfer solid this compound waste into the designated waste container using a scoop or spatula. Minimize the generation of dust.

    • For contaminated items (e.g., gloves, wipes, absorbent pads), place them directly into the solid waste container.

  • Labeling:

    • All hazardous waste containers must be clearly labeled the moment waste is first added.[10]

    • Use your institution's official hazardous waste tag. The label must include:

      • The words "Hazardous Waste."[7]

      • The full chemical name: "this compound." Avoid abbreviations or formulas.

      • The accumulation start date (the date the first piece of waste was added).

      • The specific hazards (e.g., "Irritant").

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container remains closed at all times except when adding waste.[10][11]

  • Disposal Request:

    • Once the container is full or you have finished the project generating the waste, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management contractor.[10]

    • Do not dispose of this compound in the regular trash or down the sewer system.[6]

G start Start: Waste Generation (this compound) is_contaminated Is the material contaminated or surplus? start->is_contaminated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) is_contaminated->ppe Yes spill Emergency: Spill Occurs is_contaminated->spill No (Spill) container Step 2: Select a Compatible Waste Container ppe->container collect Step 3: Transfer Waste into Container (Minimize Dust) container->collect label Step 4: Secure Lid & Affix Hazardous Waste Label collect->label store Step 5: Store in Designated Satellite Accumulation Area label->store pickup Step 6: Request Pickup from EHS/ Waste Management Contractor store->pickup end End: Proper Disposal pickup->end spill_proc Follow Spill Cleanup Protocol (See Section 5) spill->spill_proc spill_proc->ppe

Caption: Disposal workflow for this compound.

Section 5: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action. All laboratory personnel should be trained on these procedures.[2]

Spill Cleanup:

  • Evacuate and Secure: Alert others in the area and control entry to the spill zone.[9]

  • Assess the Risk: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your EHS emergency line immediately.

  • Control Dust: Gently cover the spill with an inert absorbent material. If appropriate, you can lightly moisten the spilled material to prevent dust from becoming airborne.[9] A HEPA-filtered vacuum is also a suitable option for cleanup.[9]

  • Collect Waste: Carefully sweep or scoop the spilled material and cleanup supplies into your designated hazardous waste container.[3][4]

  • Decontaminate: Clean the spill area with soap and water, and place all cleaning materials into the waste container.

  • Label and Dispose: Ensure the container is properly labeled and request a waste pickup.

First-Aid Measures:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water.[3] If irritation persists, get medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4]

  • Ingestion: Clean the mouth with water. Do not induce vomiting. Get medical attention.[3]

Section 6: Waste Minimization Strategies

An effective waste management program also includes strategies to reduce the volume of waste generated.[11]

  • Inventory Management: Purchase only the quantity of chemical required for your projects to avoid generating surplus.[2][10]

  • Source Reduction: If possible, modify experimental procedures to use smaller quantities of materials.[2]

  • Sharing: Check with other labs to see if they can use surplus, unopened containers of this compound.[10]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cleanaway (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University (2024). Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP (n.d.). Laboratory Chemical Waste Management.
  • University of Pennsylvania EHRS (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Fisher Scientific (2021). Safety Data Sheet for 2,4,6-Trimethylbenzoic acid.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75534, this compound.
  • TCI Chemicals (n.d.). Safety Data Sheet for this compound.
  • MilliporeSigma (2021). Safety Data Sheet.
  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
  • Thermo Fisher Scientific (2021). Safety Data Sheet for 2,4,6-Trimethylbenzoic acid.
  • Fisher Scientific (2024). Safety Data Sheet for 2,4,6-Trimethylbenzoic acid.
  • U.S. Environmental Protection Agency (n.d.). Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (n.d.). Learn the Basics of Hazardous Waste.
  • Heritage-Crystal Clean, Inc. (2024). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.